Anticancer agent 70
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H9Cl2N3O2S |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-4-5-12(10(15)6-9)21(19,20)18-11-3-1-2-8-7-16-17-13(8)11/h1-7,18H,(H,16,17) |
InChI Key |
URDFXYJXTZQRSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)NN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of MC70, a Novel P-glycoprotein Inhibitor
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper details the discovery, synthesis, and characterization of MC70, a potent and selective P-glycoprotein (P-gp) inhibitor. MC70, chemically identified as 4′-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl-methyl)-biphenyl-4-ol, has demonstrated significant potential in overcoming multidrug resistance in preclinical models.[1] This document provides a comprehensive overview of the synthetic route, experimental protocols for its evaluation, and a summary of its inhibitory activity. Furthermore, we present key signaling pathways influenced by P-gp and workflows relevant to the study of compounds like MC70.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical membrane protein that functions as an efflux pump for a wide range of xenobiotics.[1] In oncology, its overexpression is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy. P-gp is also expressed in key pharmacological barriers, such as the blood-brain barrier, where it restricts the entry of therapeutic agents into the central nervous system.[1] The development of potent and specific P-gp inhibitors is therefore a high-priority area in drug discovery to enhance the efficacy of existing drugs and enable new therapeutic strategies.
MC70 was identified through a targeted medicinal chemistry campaign aimed at developing novel P-gp inhibitors with improved potency and drug-like properties. Its unique chemical scaffold, featuring a dimethoxy-dihydro-isoquinoline moiety linked to a biphenyl-4-ol, provides a foundation for its high-affinity interaction with P-gp.[1] This guide serves as a central resource for researchers engaged in the study and development of P-gp inhibitors.
Discovery and Synthesis of MC70
The discovery of MC70 was the result of a structure-activity relationship (SAR) study aimed at optimizing a series of isoquinoline-based compounds. The final compound, MC70, was synthesized and purified, with its structure confirmed by single-crystal X-ray crystallography.[1]
Synthesis Protocol
The synthesis of MC70 is achieved through a multi-step process. A detailed protocol for a key crystallization step is provided below.
Experimental Protocol: Crystallization of MC70 [1]
-
Objective: To obtain high-quality crystals of MC70 suitable for X-ray diffraction analysis.
-
Materials:
-
MC70 (5 mg)
-
Methanol (1 ml, solvent)
-
Dichloromethane (CH2Cl2) (1 ml, non-solvent)
-
Glass vial with a perforated cap
-
-
Methodology:
-
Dissolve 5 mg of MC70 in 1 ml of methanol in a glass vial.
-
Carefully layer 1 ml of dichloromethane as a non-solvent onto the methanol solution.
-
Cover the vial with a perforated cap to allow for slow evaporation.
-
Leave the vial undisturbed at room temperature.
-
Yellow, needle-like crystals of MC70·2CH3OH are expected to form at the solvent/non-solvent interface over a period of 48 hours.
-
The hydrogen atoms of the hydroxyl groups can be located by difference Fourier synthesis and refined isotropically. C-bonded H atoms are positioned geometrically.
-
Quantitative Data Summary
The inhibitory potency of MC70 against P-gp has been quantified in various in vitro assays. The following table summarizes the key quantitative data for MC70.
| Parameter | Value | Assay Conditions | Reference |
| Chemical Formula | C24H25NO3 | - | [1] |
| P-gp Inhibition | Nanomolar (nM) concentration | In vitro cell-based assays | [1] |
Signaling Pathways and Experimental Workflows
Understanding the broader context of P-gp function and the experimental approaches to its study is crucial for drug development professionals. The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
P-glycoprotein Efflux Pump Mechanism
The following diagram illustrates the general mechanism of P-gp as an efflux pump, a process that MC70 is designed to inhibit.
Caption: P-gp mediated drug efflux mechanism.
High-Throughput Screening Workflow for P-gp Inhibitors
The diagram below outlines a typical workflow for identifying and validating P-gp inhibitors like MC70 in a high-throughput screening (HTS) campaign.
Caption: Workflow for P-gp inhibitor discovery.
Conclusion
MC70 is a promising P-glycoprotein inhibitor with demonstrated potent activity.[1] The detailed synthesis and characterization data provided in this whitepaper offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and oncology. The continued investigation of MC70 and its analogs may lead to new therapeutic strategies to overcome multidrug resistance and improve patient outcomes. The crystallographic data for MC70 will be instrumental in future docking and homology modeling studies to better understand its interaction with P-gp and to design even more effective inhibitors.[1]
References
Technical Whitepaper: Target Identification and Validation of a CD30-Directed Antibody-Drug Conjugate
Abstract
This document provides an in-depth technical guide on the target identification, validation, and mechanism of action for a CD30-directed antibody-drug conjugate (ADC), using Brentuximab vedotin (Adcetris®, formerly SGN-35) as a well-characterized exemplar. The process of selecting a target with high tumor-associated expression and limited presence in normal tissues is critical for the therapeutic window of an ADC. Here, we detail the rationale for selecting CD30, the experimental methodologies used to validate it as a therapeutic target, and the preclinical and clinical data that support its clinical utility in Hodgkin lymphoma and other CD30-expressing malignancies.[1][2]
Target Identification: CD30 (TNFRSF8)
The successful development of an ADC hinges on the selection of an appropriate target antigen. The ideal target should be highly expressed on the surface of tumor cells with minimal expression on healthy tissues to reduce on-target, off-tumor toxicity.[3]
1.1 Rationale for Target Selection
CD30, a member of the tumor necrosis factor receptor (TNFR) superfamily, was identified as a premier target for ADC development based on its distinct expression profile.[4][5]
-
High Expression in Malignancies: CD30 is a definitive marker for the malignant Reed-Sternberg cells of classical Hodgkin lymphoma (cHL) and is uniformly expressed in systemic anaplastic large cell lymphoma (sALCL).[1][5][6] Its expression is also found in other hematologic malignancies, including primary cutaneous anaplastic large cell lymphoma and subsets of diffuse large B-cell lymphoma (DLBCL).[6][7]
-
Limited Normal Tissue Expression: In healthy individuals, CD30 expression is tightly restricted to a small subset of activated B and T lymphocytes and eosinophils, making it a highly tumor-associated antigen.[2]
-
Internalization Properties: As a member of the TNFR superfamily, the CD30 receptor is capable of being internalized upon ligand or antibody binding, a prerequisite for the intracellular delivery of a cytotoxic ADC payload.[8][9]
1.2 CD30-Mediated Signaling in Lymphoma
Beyond being a passive target for cellular entry, CD30 signaling is implicated in the pathophysiology of lymphoma. Binding of its natural ligand (CD30L) or agonistic antibodies can activate downstream pathways that influence cell fate.[10] This signaling involves the recruitment of TRAF proteins to the intracellular domain of the receptor, which in turn activates both the NF-κB (canonical and non-canonical) and MAPK signaling cascades.[4][11][12] These pathways are crucial for the proliferation and survival of lymphoma cells, further validating CD30's role as a therapeutic target.[5][11]
References
- 1. Brentuximab vedotin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of action of Brentuximab Vedotin? [synapse.patsnap.com]
- 3. CD30 targeting with brentuximab vedotin: a novel therapeutic approach to primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanism of action and therapeutic targeting of CD30 molecule in lymphomas [frontiersin.org]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. CD30 activates both the canonical and alternative NF-kappaB pathways in anaplastic large cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Antitumor Agent-70 (Compound 8b): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the initial screening data for Antitumor agent-70 (compound 8b), a novel compound with demonstrated antitumor activities. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's preliminary efficacy and mechanism of action.
Quantitative Data Summary
The initial in vitro screening of Antitumor agent-70 (compound 8b) has demonstrated its potent anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| RPMI8226 | Multiple Myeloma | 0.12[1] |
| U266 | Multiple Myeloma | 3.81[1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 12.09[1] |
Note: HUVEC is a non-cancerous primary cell line used to assess potential cytotoxicity to normal cells.
Core Experimental Findings
Initial mechanistic studies have revealed that Antitumor agent-70 (compound 8b) exerts its antitumor effects through the induction of cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Treatment of cancer cells with Antitumor agent-70 (compound 8b) at concentrations ranging from 0 to 0.2 µM for 24 hours resulted in a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle.[1] This was accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases, indicating that the compound effectively halts cell cycle progression at the G0/G1 checkpoint.[1]
-
Apoptosis Induction: A dose-dependent increase in the rate of apoptosis was observed in cancer cells treated with Antitumor agent-70 (compound 8b) (0-0.2 µM, 24 hours).[1] The induction of apoptosis is a key mechanism for eliminating cancerous cells and is a hallmark of many effective anticancer agents.
-
Reactive Oxygen Species (ROS) Production: The pro-apoptotic effects of Antitumor agent-70 (compound 8b) are linked to the promotion of reactive oxygen species (ROS) release within the cells.[1] Elevated levels of ROS can induce cellular damage and trigger the apoptotic cascade.
-
Potential Kinase Inhibition: Antitumor agent-70 (compound 8b) is suggested to be a potential multi-targeted kinase inhibitor, with a particular affinity for c-Kit.[1] The c-Kit receptor tyrosine kinase is a known proto-oncogene, and its aberrant activation is implicated in the pathogenesis of various cancers. Its inhibition is a validated therapeutic strategy.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the initial screening of Antitumor agent-70 (compound 8b).
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Cancer cells (RPMI8226, U266) and HUVEC cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Antitumor agent-70 (compound 8b) (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis
Cell cycle distribution was analyzed by flow cytometry after staining the cellular DNA with propidium iodide (PI).
-
Cell Treatment: Cells were seeded in 6-well plates and treated with Antitumor agent-70 (compound 8b) (0-0.2 µM) for 24 hours.
-
Cell Harvesting: After treatment, both adherent and floating cells were collected, washed with ice-cold PBS, and centrifuged.
-
Fixation: The cell pellet was resuspended in 500 µL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.
-
Staining: The fixed cells were washed with PBS and then resuspended in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: The cells were incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases were determined using cell cycle analysis software.
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.
-
Cell Treatment: Cells were treated with Antitumor agent-70 (compound 8b) (0-0.2 µM) for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Visualizations: Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the initial screening and mechanistic evaluation of Antitumor agent-70 (compound 8b).
Caption: Proposed signaling pathway for the antitumor activity of compound 8b, involving c-Kit inhibition, ROS production, cell cycle arrest, and apoptosis.
References
E7070 (Indisulam): A Deep Dive into its Impact on Cell Cycle Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
E7070, also known as Indisulam, is a novel sulfonamide-based anticancer agent that has demonstrated potent activity against a variety of tumor types. Its primary mechanism of action involves the targeted degradation of the RNA-binding protein RBM39, leading to profound effects on RNA splicing and, consequently, cell cycle progression and apoptosis. This technical guide provides a comprehensive overview of Indisulam's core mechanism, its specific effects on cell cycle checkpoints, quantitative data from key studies, and detailed experimental protocols for researchers investigating this compound.
Core Mechanism of Action: A Molecular Glue for Protein Degradation
Indisulam functions as a "molecular glue," a small molecule that induces an interaction between two proteins that would not normally associate.[1][2] Specifically, Indisulam promotes the formation of a ternary complex between the DCAF15 E3 ubiquitin ligase substrate receptor and the RNA-binding protein RBM39.[1][2][3] This recruitment leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome.[1][2]
The degradation of RBM39, a key component of the spliceosome, results in widespread aberrant pre-mRNA splicing.[2][4] This disruption of normal splicing affects the expression of numerous genes critical for cell survival and proliferation, ultimately leading to cell cycle arrest and apoptosis.[4][5] The sensitivity of cancer cells to Indisulam often correlates with the expression levels of DCAF15.[2]
Effects on Cell Cycle Progression
A primary consequence of Indisulam-mediated RBM39 degradation is a potent arrest of the cell cycle, predominantly in the G1 phase.[6][7][8] This G1 arrest is a key contributor to the compound's antitumor activity. Some studies have also reported a G2/M phase arrest, particularly with longer exposure times.[9][10]
G1 Phase Arrest
Indisulam induces G1 phase arrest by modulating the expression and activity of key regulatory proteins:
-
Downregulation of G1 Cyclins and CDKs: Treatment with Indisulam leads to a decrease in the expression of crucial G1-S transition proteins, including Cyclin D, Cyclin E, CDK2, CDK4, and CDK6.[6][9][11]
-
Inhibition of CDK2 Activity: Indisulam suppresses the catalytic activity of CDK2, a critical kinase for progression through the G1/S checkpoint.[8][9][11]
-
Upregulation of CDK Inhibitors: The compound can induce the expression of the cyclin-dependent kinase inhibitors p21Waf1/Cip1 and p27Kip1.[6] The induction of p21 and subsequent G1 arrest can occur in a p53-independent manner, which is significant for tumors with p53 mutations.[6]
-
Inhibition of pRb Phosphorylation: By inhibiting the activity of CDK4/6 and CDK2, Indisulam prevents the phosphorylation of the Retinoblastoma protein (pRb).[9] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.
Apoptosis Induction
In addition to cell cycle arrest, Indisulam is a potent inducer of apoptosis. This programmed cell death is triggered through the mitochondrial pathway, characterized by:
-
Modulation of Bcl-2 Family Proteins: Indisulam treatment upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[12][13]
-
Caspase Activation: The shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, including the cleavage and activation of caspase-3, a key executioner of apoptosis.[12]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Indisulam from various studies.
Table 1: In Vitro Cytotoxicity of Indisulam
| Cell Line | Cancer Type | IC50 | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | 287.5 µM | 24 | [12] |
| C33A | Cervical Cancer | 125.0 µM | 24 | [12] |
| P388 | Murine Leukemia | Not specified, but dose-dependent effects observed from 0-50 µg/mL | 12-48 | [8] |
| HCT116 | Colon Cancer | Not specified, but time-dependent killing effect observed | Not specified | [11] |
Table 2: Effect of Indisulam on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Exposure Time (h) | Reference |
| A549 | 20 or 100 µg/ml Indisulam | Increase | Decrease | No significant change | 24 | [9] |
| A549 | Indisulam (concentration not specified) | Not specified | Not specified | Increase | 48 and 72 | [9] |
| T-ALL cell lines | Indisulam (lethal doses) | Decrease | Not specified | Increase | Not specified | [10] |
| AMKL cell lines | Indisulam | Decrease | Not specified | Increase | Not specified | [14] |
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is a generalized procedure based on methodologies described in the cited literature.[9][10][14]
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after Indisulam treatment.
Materials:
-
Cancer cell line of interest
-
Indisulam (E7070)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Drug Treatment: After allowing cells to adhere overnight, treat them with various concentrations of Indisulam or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis
Objective: To detect changes in the expression levels of cell cycle-related proteins following Indisulam treatment.
Materials:
-
Treated cell pellets (from a parallel experiment to the flow cytometry)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-RBM39, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-Actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on methodologies described in the literature.[10][12]
Objective: To quantify the percentage of apoptotic and necrotic cells after Indisulam treatment.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS, ice-cold
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the flow cytometry protocol (Steps 1-3), collecting both adherent and floating cells.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Conclusion
Indisulam (E7070) represents a unique class of anticancer agents that functions by inducing the degradation of the splicing factor RBM39. This targeted protein degradation leads to widespread RNA splicing defects, culminating in a robust G1 phase cell cycle arrest and the induction of apoptosis. Its ability to act independently of p53 status in some contexts makes it an attractive candidate for treating a range of malignancies. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Indisulam and other molecular glue degraders.
References
- 1. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. RNA-binding motif protein 39 (RBM39): An emerging cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rna-binding-motif-protein-39-rbm39-an-emerging-cancer-target - Ask this paper | Bohrium [bohrium.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Indisulam: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
MC70 as a Modulator of Multidrug Resistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), breast cancer resistance protein (BCRP/ABCG2), and multidrug resistance-associated protein 1 (MRP1/ABCC1). These transporters function as efflux pumps, actively extruding a wide variety of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. MC70 has emerged as a potent, non-selective inhibitor of these ABC transporters, demonstrating significant potential in reversing MDR and sensitizing cancer cells to conventional chemotherapy. This technical guide provides a comprehensive overview of MC70, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its evaluation, and its impact on relevant signaling pathways.
Introduction to MC70
MC70, with the chemical name 4'-[(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl]-[1,1'-biphenyl]-4-ol, is a potent small molecule inhibitor of P-glycoprotein (P-gp) and other key ABC transporters implicated in multidrug resistance.[1] Its ability to interact with ABCB1, ABCG2, and ABCC1 makes it a broad-spectrum MDR modulator.[1] By inhibiting the function of these efflux pumps, MC70 increases the intracellular accumulation and cytotoxicity of chemotherapeutic agents in resistant cancer cells.
Mechanism of Action
The primary mechanism by which MC70 reverses multidrug resistance is through the direct inhibition of ABC transporters. It acts as a potent, non-selective inhibitor of P-glycoprotein (P-gp/ABCB1), and also demonstrates inhibitory activity against MRP1 (ABCC1) and BCRP (ABCG2). This inhibition leads to an increased intracellular concentration of chemotherapeutic drugs that are substrates of these transporters, thereby restoring their cytotoxic effects in resistant cancer cells.
Beyond its direct interaction with ABC transporters, MC70 has been shown to modulate intracellular signaling pathways associated with cell survival and stress response. Specifically, treatment with MC70 can lead to the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK).[1] The activation of these stress-activated protein kinase pathways can contribute to the induction of apoptosis, further enhancing the anti-cancer effect of co-administered chemotherapeutics.
Quantitative Data Presentation
The efficacy of MC70 as an MDR modulator has been quantified in various in vitro studies. The following tables summarize the key quantitative data regarding its inhibitory activity and its ability to potentiate the cytotoxicity of doxorubicin.
| Parameter | Transporter | Cell Line | Substrate | Value | Reference |
| EC50 | P-gp (ABCB1) | Caco-2 | [3H]vinblastine | 0.05 µM | [1] |
| EC50 | BCRP (ABCG2) | MDCK | Rhodamine-123 | 73 µM | [1] |
| EC50 | MRP1 (ABCC1) | MDCK | Calcein-AM | 9.3 µM | [1] |
Table 1: Inhibitory Activity of MC70 against ABC Transporters
| Cell Line | Treatment | IC50 of Doxorubicin | Fold Reversal | Reference |
| MCF-7/ADR | Doxorubicin alone | > 50 µM | - | [1] |
| MCF-7/ADR | Doxorubicin + MC70 (2 µM) | ~ 5 µM | > 10 | [1] |
| MCF-7/ADR | Doxorubicin + MC70 (20 µM) | ~ 1 µM | > 50 | [1] |
Table 2: Potentiation of Doxorubicin Cytotoxicity by MC70 in Resistant Breast Cancer Cells
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MC70 as an MDR modulator.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the ability of MC70 to sensitize MDR cancer cells to chemotherapeutic agents like doxorubicin.
Materials:
-
MCF-7/ADR (doxorubicin-resistant) and parental MCF-7 breast cancer cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Doxorubicin hydrochloride
-
MC70
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 and MCF-7/ADR cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of doxorubicin in culture medium, both with and without a fixed, non-toxic concentration of MC70 (e.g., 2 µM and 20 µM).
-
Replace the medium in the wells with the drug-containing medium. Include wells with medium alone (negative control) and medium with MC70 alone.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of MC70 on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
Materials:
-
Recombinant human P-gp membranes
-
P-gp-Glo™ Assay System (or similar kit containing ATP, verapamil, and sodium orthovanadate)
-
MC70
-
Luminometer
Protocol:
-
Thaw all reagents and prepare the ATP detection reagent according to the manufacturer's instructions.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Basal activity: P-gp membranes + ATP
-
Inhibited control: P-gp membranes + ATP + sodium orthovanadate (a known P-gp inhibitor)
-
Stimulated control: P-gp membranes + ATP + verapamil (a known P-gp substrate and stimulator)
-
Test compound: P-gp membranes + ATP + various concentrations of MC70
-
-
Initiate the reaction by adding MgATP to all wells.
-
Incubate the plate at 37°C for 40 minutes.
-
Add the ATP detection reagent to stop the reaction and measure the remaining ATP.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the change in relative light units (ΔRLU) to determine the effect of MC70 on P-gp ATPase activity. A decrease in luminescence indicates ATP consumption and thus, P-gp activity.
Rhodamine 123 Efflux Assay
This functional assay measures the ability of MC70 to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cells.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Rhodamine 123
-
MC70
-
Propidium iodide (PI) for viability staining
-
Flow cytometer
Protocol:
-
Harvest and resuspend cells to a concentration of 1 x 10⁶ cells/mL in culture medium.
-
Pre-incubate the cells with or without a non-toxic concentration of MC70 for 30 minutes at 37°C.
-
Add rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60 minutes at 37°C to allow for dye accumulation.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium with or without MC70 and incubate at 37°C to allow for efflux.
-
At various time points (e.g., 0, 30, 60, and 120 minutes), take aliquots of the cell suspension.
-
Just before analysis, add PI to each sample to exclude dead cells.
-
Analyze the intracellular rhodamine 123 fluorescence using a flow cytometer.
-
An increase in rhodamine 123 fluorescence in MC70-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of MC70 action in overcoming multidrug resistance.
Experimental Workflow: Cytotoxicity (MTT) Assay
Caption: Workflow for determining the cytotoxic effect of MC70 in combination with chemotherapy.
Logical Relationship: MC70's Role in Reversing MDR
Caption: Logical flow demonstrating how MC70 reverses multidrug resistance.
Conclusion
MC70 is a promising multidrug resistance modulator with potent inhibitory activity against several clinically relevant ABC transporters. Its ability to enhance the efficacy of conventional chemotherapeutics, such as doxorubicin, in resistant cancer cell lines highlights its potential as an adjunct therapy in oncology. The modulation of stress-activated signaling pathways by MC70 may further contribute to its anti-cancer effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of MC70 in overcoming multidrug resistance in cancer.
References
SGN-70 Binding Affinity to CD70 Receptor
An in-depth analysis of SGN-70, a humanized anti-CD70 monoclonal antibody, reveals its significant binding affinity to the CD70 receptor and its potential as a therapeutic agent for CD70-expressing malignancies. This technical guide provides a comprehensive overview of SGN-70's binding characteristics, the experimental protocols used for its characterization, and its mechanism of action.
SGN-70 demonstrates a high binding affinity for the CD70 receptor, a critical factor for its therapeutic efficacy. The affinity of the humanized monoclonal antibody, SGN-70, for CD70 was found to be within two-fold of its chimeric precursor, c1F6.[1]
Table 1: Binding Affinity of Anti-CD70 Antibodies
| Antibody | Apparent Dissociation Constant (Kd) (nmol/L) | Cell Line Used |
| SGN-70 | 0.97[1] | 786-O (CD70+)[1] |
| c1F6 (chimeric) | 0.55[1] | 786-O (CD70+)[1] |
All IgG variants of a humanized anti-CD70 antibody, h1F6, bound to CD70+ 786-O cells with an apparent affinity of approximately 1 nmol/L, and this binding was not negatively impacted by drug conjugation.[2][3]
Experimental Protocol: Cell-Based Saturation Binding Assay
A cell-based saturation binding assay was employed to determine the apparent binding affinities of SGN-70 and its chimeric counterpart, c1F6.[1]
Methodology:
-
Antibody Labeling: The monoclonal antibodies (SGN-70 and c1F6) were directly labeled with europium.[1]
-
Cell Preparation: CD70-positive 786-O tumor cells were used for the assay.[1]
-
Incubation: Increasing concentrations of the europium-labeled antibodies were added to the 786-O cells.[1] The mixture was incubated for 1 to 2 hours on ice to allow binding.[1]
-
Washing: The cells were washed to remove any unbound antibodies.[1]
-
Signal Detection: The labeled cells were resuspended in a DELFIA enhancement solution.[1] The fluorescence was then measured using a microplate reader at an excitation wavelength of 335 nm.[1]
-
Data Analysis: The apparent Kd values were determined based on the half-maximal binding observed in the assay.[1]
References
Unveiling the Precision of a Viral Hunter: A Technical Guide to CG0070's Tropism for Bladder Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of CG0070, a conditionally replicating oncolytic adenovirus, and its remarkable tropism for bladder cancer cells. CG0070 represents a promising immunotherapeutic agent, currently in late-stage clinical development, for patients with non-muscle invasive bladder cancer (NMIBC), particularly those unresponsive to standard Bacillus Calmette-Guérin (BCG) therapy.[1][2][3][4][5] This document provides a comprehensive overview of the preclinical and clinical data, detailed experimental methodologies, and the underlying molecular pathways that govern CG0070's selective destruction of bladder tumor cells.
Core Mechanism: Exploiting a Common Vulnerability
CG0070's specificity for bladder cancer cells is engineered by capitalizing on a frequent genetic aberration in these malignancies: a defective retinoblastoma (Rb) tumor suppressor pathway.[3][6][7][8][9] The virus is a modified adenovirus type 5, where the native E1a promoter has been replaced by the human E2F-1 promoter.[7][10][11] In healthy cells, the Rb protein binds to and sequesters the E2F-1 transcription factor, preventing the transcription of genes required for cell cycle progression. However, in the majority of bladder cancer cells where the Rb pathway is dysfunctional, E2F-1 is constitutively active.[7][9]
This "unleashed" E2F-1 in cancer cells then drives the expression of the viral E1a gene in CG0070, initiating a cascade of viral replication that ultimately leads to oncolysis, or the bursting and death of the cancer cell.[7][9] This selective replication ensures that CG0070's cytotoxic effects are largely confined to the tumor, sparing normal, healthy cells where the Rb pathway is intact.[6][8][11]
Furthermore, CG0070 is "armed" with a transgene encoding for human granulocyte-macrophage colony-stimulating factor (GM-CSF).[8][10][11][12] The expression of GM-CSF is also under the control of a viral promoter that is activated by E1a, linking its production to viral replication within the tumor.[11] The release of GM-CSF into the tumor microenvironment is designed to attract and stimulate immune cells, such as dendritic cells and macrophages, thereby inducing a potent and lasting anti-tumor immune response.[11][13][14]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of CG0070 in bladder cancer.
Table 1: Preclinical Efficacy of CG0070 in Bladder Cancer Models
| Parameter | Cell Lines / Model | Result | Reference |
| Cytotoxicity | Rb pathway-defective bladder TCC cells vs. normal human cells | Up to 1,000-fold more cytotoxic in cancer cells | [6][11] |
| Viral Replication | Rb-defective bladder TCC cell lines vs. normal human cells | Produces 100-fold less virus in normal cells | [6][8][11] |
| GM-CSF Production | Infected Rb pathway-defective bladder tumor cells (10 vp/cell) | 38-221 ng of GM-CSF/106 cells/24 hrs | [8] |
| In Vivo Antitumor Activity | Orthotopic bladder TCC xenograft tumor model | 5 out of 8 animals were tumor-free after treatment | [8] |
Table 2: Clinical Efficacy of CG0070 in BCG-Unresponsive NMIBC
| Clinical Trial Phase | Treatment | Number of Patients | Primary Endpoint | Result | Reference |
| Phase 1 | CG0070 Monotherapy | Not Specified | Complete Response (CR) at 3 months | 46% | [14] |
| Phase 2 (Interim) | CG0070 Monotherapy | 45 | CR at 6 months | Overall: 47%, Pure CIS: 50% | [3] |
| Phase 2 (CORE-001, Interim) | CG0070 + Pembrolizumab | 9 | CR at 3 months | 100% | [2] |
| Phase 2 (CORE-001, Interim) | CG0070 + Pembrolizumab | 22 | CR at 3 months | 91% | [4] |
| Phase 2 (CORE-001) | CG0070 + Pembrolizumab | 34 | Overall CR | 85% | [14][15] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of CG0070.
Virus Yield Assay (Viral Replication)
-
Objective: To quantify the replication of CG0070 in cancer cells versus normal cells.
-
Cell Lines: A panel of human bladder transitional cell carcinoma (TCC) cell lines with defective Rb pathways (e.g., SW780, 253J B-V) and normal human primary cells with intact Rb pathways.[11]
-
Methodology:
-
Cells are seeded in appropriate culture vessels and allowed to adhere overnight.
-
Cells are infected with CG0070 at a specific multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 48-72 hours), the cells and supernatant are harvested.
-
The harvested samples are subjected to three cycles of freeze-thaw to lyse the cells and release viral particles.
-
The viral titer in the lysate is determined using a standard plaque assay or a quantitative PCR-based method to quantify viral genomes.
-
-
Data Analysis: Viral yield is expressed as plaque-forming units (PFU) per cell or viral genomes per cell and compared between cancer and normal cell lines.
Cytotoxicity Assay
-
Objective: To determine the cell-killing ability of CG0070 in a dose-dependent manner.
-
Cell Lines: Similar to the virus yield assay, a panel of bladder cancer cell lines and normal human cells are used.[11]
-
Methodology:
-
Cells are seeded in 96-well plates.
-
After cell adherence, the culture medium is replaced with a medium containing serial dilutions of CG0070.
-
The plates are incubated for a period that allows for multiple rounds of viral replication and cell lysis (e.g., 5-7 days).
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.
-
-
Data Analysis: The results are plotted as the percentage of cell viability versus the virus concentration (MOI). The concentration of the virus that causes 50% cell death (IC50) is calculated for each cell line.
In Vivo Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of CG0070 in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Methodology:
-
Subcutaneous Model: Human bladder TCC cells (e.g., 253J B-V, SW780) are injected subcutaneously into the flanks of the mice.[6][11] Once tumors reach a palpable size, they are directly injected with CG0070 or a control (e.g., PBS). Tumor volume is measured regularly with calipers.
-
Orthotopic Model: To better mimic human disease, bladder cancer cells are instilled directly into the bladders of the mice via a catheter.[6][10][11] Treatment with CG0070 is also administered intravesically. Tumor growth can be monitored using in vivo imaging techniques (e.g., bioluminescence imaging if tumor cells are engineered to express luciferase).[8]
-
-
Data Analysis: Tumor growth curves are generated for treated and control groups. Statistical analysis is performed to determine the significance of any anti-tumor effects. Immunohistochemical analysis of the tumors can be performed to assess viral replication and immune cell infiltration.
Visualizing the Core Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of CG0070's selective replication in bladder cancer cells.
Caption: General experimental workflow for preclinical evaluation of CG0070.
Caption: Logical relationship of CG0070's dual mechanism of action.
References
- 1. Intravesical Infusion of Oncolytic Virus CG0070 in the Treatment of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cgoncology.com [cgoncology.com]
- 3. An open label, single-arm, phase II multicenter study of the safety and efficacy of CG0070 oncolytic vector regimen in patients with BCG-unresponsive non-muscle-invasive bladder cancer: Interim results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cgoncology.com [cgoncology.com]
- 5. cgoncology.com [cgoncology.com]
- 6. CG0070, a conditionally replicating granulocyte macrophage colony-stimulating factor--armed oncolytic adenovirus for the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. targetedonc.com [targetedonc.com]
- 10. urotoday.com [urotoday.com]
- 11. cgoncology.com [cgoncology.com]
- 12. ascopubs.org [ascopubs.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. medpagetoday.com [medpagetoday.com]
- 15. onclive.com [onclive.com]
E7070 (Indisulam): A Technical Guide on its Chemical Properties, Mechanism of Action, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7070, also known as Indisulam, is a synthetic sulfonamide compound that has demonstrated significant antitumor activity.[1][2] Initially identified for its ability to disrupt cell cycle progression, subsequent research has unveiled a novel mechanism of action involving the targeted degradation of a key cellular protein.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to E7070, intended for professionals in the fields of oncology research and drug development.
Chemical Structure and Physicochemical Properties
Indisulam is a chloroindole benzenedisulfonamide.[4][5] Its chemical identity and core physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of E7070 (Indisulam)
| Identifier | Value |
| IUPAC Name | N-(3-Chloro-1H-indol-7-yl)-1,4-benzenedisulfonamide[3][5] |
| Synonyms | E7070, E-7070, ER-35744[3] |
| CAS Number | 165668-41-7[6] |
| Chemical Formula | C₁₄H₁₂ClN₃O₄S₂[3][6] |
| SMILES | O=S(C1=CC=C(S(=O)(N)=O)C=C1)(NC2=CC=CC3=C2NC=C3Cl)=O[3][6] |
| InChI Key | SETFNECMODOHTO-UHFFFAOYSA-N[3][7] |
Table 2: Physicochemical Properties of E7070 (Indisulam)
| Property | Value |
| Molecular Weight | 385.85 g/mol [6] |
| Appearance | White to pink solid powder[3][6] |
| Purity | ≥98%[8] |
| Solubility | DMSO: ~30 mg/mL[7][8], DMF: 30 mg/mL[7], Ethanol: Slightly soluble[7][8], Water: Insoluble[9] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[6] |
| UV/Vis (λmax) | 224, 272, 281 nm[8] |
Mechanism of Action
E7070 exerts its anticancer effects through a dual mechanism: induction of cell cycle arrest and targeted protein degradation via a molecular glue mechanism. It is also known to inhibit carbonic anhydrases.[3][6][9]
Cell Cycle Inhibition
E7070 primarily targets the G1 phase of the cell cycle, causing a blockade at the G1/S transition.[1][6] This is achieved by inhibiting the activation of cyclin-dependent kinase 2 (CDK2) and suppressing the expression of Cyclin E.[1][6][9] The compound has been shown to induce the expression of p21 and p53 in some cell lines, further contributing to cell cycle arrest.[10] Interestingly, the induction of G1 arrest can also occur in a p53-independent manner.[11] Longer exposure to E7070 can also lead to an increase in the G2/M phase fraction.[10]
RBM39 Degradation via Molecular Glue Mechanism
A key discovery in understanding E7070's efficacy is its function as a "molecular glue." Indisulam facilitates the interaction between the DCAF15 E3 ubiquitin ligase complex and the RNA-binding motif protein 39 (RBM39).[3][6][12] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[3][7] The loss of RBM39, a critical splicing factor, disrupts normal mRNA splicing, leading to aberrant gene expression, which ultimately impairs cancer cell survival and proliferation.[3]
Preclinical and Clinical Data
E7070 has demonstrated a broad spectrum of antitumor activity in both in vitro and in vivo models.[6][13]
In Vitro Antiproliferative Activity
Indisulam has shown potent antiproliferative effects across a wide range of human tumor cell lines.[7] The cell-killing effect is noted to be time-dependent.[9][13]
Table 3: In Vitro Activity of E7070 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HCT116 | Colorectal | 0.11[7] |
| NCI-H596 | Non-Small Cell Lung | 94[7] |
| P388 | Murine Leukemia | G1 arrest observed at 0-50 µg/mL[6] |
| A549 | Non-Small Cell Lung | G0/G1 increase at 20-100 µg/mL[10] |
In Vivo Antitumor Efficacy
Animal xenograft models have confirmed the significant antitumor activity of E7070, showing not just tumor growth suppression but also regression in several cancer types, particularly colon and lung cancers.[1][9][13]
Table 4: In Vivo Activity of E7070 in Human Tumor Xenograft Models
| Model | Cancer Type | Dosage (mg/kg) | Administration | Outcome |
| HCT116 | Colon | 12.5, 25, 50, 100[6] | IV daily for 4 days[6] | Superior to 5-FU, MMC, and CPT-11[9][13] |
| LX-1 | Lung | 12.5, 25, 50, 100[6] | IV daily for 4 days[6] | Complete regression in 80% of mice[9][13] |
| SW620 | Colon | 12.5, 25, 50, 100[6] | IV daily for 4 days[6] | Exhibited anti-tumor activity[6] |
| HCT15 | Colon | Not Specified | Not Specified | Suppressed tumor growth[7] |
| PC-9 | Lung | 12.5, 25, 50, 100[6] | IV daily for 4 days[6] | Exhibited anti-tumor activity[6] |
Clinical Trial Overview
Phase I and II clinical trials have been conducted to evaluate the safety, pharmacokinetics, and efficacy of E7070.
Table 5: Summary of E7070 Phase I Clinical Trial Data
| Parameter | Finding |
| Administration | 1-hour intravenous infusion every 3 weeks[14] |
| Dose-Limiting Toxicities | Neutropenia and Thrombocytopenia[1][14] |
| Other Toxicities | Acne-like skin eruption, mucositis, conjunctivitis, nausea, fatigue, alopecia[14] |
| Recommended Dose | 700 mg/m² for heavily pretreated patients; 800 mg/m² for less heavily pretreated patients[14] |
| Pharmacokinetics | Non-linear; area under the curve increases disproportionately at doses >400 mg/m²[14] |
| Activity | Tumor stabilization (≥6 months) observed in some patients[14] |
Phase II studies in heavily pretreated patients with non-small cell lung and colon cancer showed limited single-agent activity, prompting investigations into combination therapies.[1][15]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols based on published studies involving E7070.
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to assess the effect of E7070 on cell cycle distribution.
-
Cell Seeding: Seed cells (e.g., P388 murine leukemia cells) in 24-well plates at an appropriate density (e.g., 1.25–10×10⁵ cells/well).[9]
-
Treatment: Add E7070 at desired concentrations (e.g., 0-50 µg/mL) to the wells.[6] Incubate for specified time points (e.g., 12, 24, or 48 hours).[9]
-
Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells in 70% ethanol at 4°C for at least 1 hour.[9]
-
Staining: Resuspend the fixed cells in a solution containing a DNA-intercalating dye, such as propidium iodide (50 μg/ml), and RNase.[9]
-
Data Acquisition: Analyze the DNA content of the stained cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Western Blot Analysis for Protein Expression
This protocol is used to determine the levels of specific proteins following E7070 treatment.
-
Cell Lysis: Treat cells (e.g., HCT-116, A549) with E7070 for the desired time. Wash cells with PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against target proteins (e.g., RBM39, CUL4A, Cyclin E, p21) overnight at 4°C.[10][16]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or Vinculin to ensure equal protein loading.[16]
Conclusion
E7070 (Indisulam) is a novel sulfonamide anticancer agent with a compelling dual mechanism of action that involves both cell cycle inhibition and the targeted degradation of the splicing factor RBM39. Its potent preclinical activity, particularly in colon and lung cancer models, provided a strong rationale for clinical development. While single-agent efficacy in heavily pretreated populations has been modest, the unique molecular glue mechanism presents significant opportunities for rational combination therapies and for identifying patient populations with specific molecular vulnerabilities who are most likely to respond. Further research into biomarkers of response and synergistic drug combinations is warranted to fully realize the therapeutic potential of this compound.
References
- 1. E7070: a novel synthetic sulfonamide targeting the cell cycle progression for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Indisulam | C14H12ClN3O4S2 | CID 216468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Genetic and compound screens uncover factors modulating cancer cell response to indisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. E7070, a novel sulphonamide agent with potent antitumour activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I and pharmacokinetic study of E7070, a novel chloroindolyl sulfonamide cell-cycle inhibitor, administered as a one-hour infusion every three weeks in patients with advanced cancer [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Genetic and compound screens uncover factors modulating cancer cell response to indisulam | Life Science Alliance [life-science-alliance.org]
In Vitro Cytotoxicity of MC70 Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of the novel compound MC70 against various cancer cell lines. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of MC70's anti-cancer properties, its mechanism of action, and the experimental methodologies used to evaluate its efficacy.
Quantitative Data Summary
While specific IC50 values for MC70 are not detailed in the available literature, studies indicate its potent cytotoxic effects against breast and colon cancer cell lines. The compound has been shown to inhibit cell proliferation and induce cell death, with its efficacy being influenced by the specific cancer cell type and in combination with other chemotherapeutic agents. In breast cancer cells, MC70 has been observed to significantly enhance the effectiveness of doxorubicin. Conversely, in colon cancer cells, MC70 demonstrates inhibitory effects on cell growth independently, without augmenting the efficacy of doxorubicin.
Table 1: Summary of In Vitro Cytotoxicity of MC70
| Cell Line | Cancer Type | Observed Effect | Combination Therapy |
| Breast Cancer Cells | Breast Cancer | Slightly inhibited cell proliferation; Induced apoptosis, which was canceled in favor of necrosis when combined with high doses of doxorubicin. | Strongly enhanced the effectiveness of doxorubicin. |
| Colon Cancer Cells | Colon Cancer | Inhibited cell growth. | Did not affect doxorubicin efficacy; shows promise in combination with topoisomerase I inhibitors. |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of in vitro cytotoxicity of novel compounds like MC70.
Cell Lines and Culture Conditions
-
Cell Lines: Human breast adenocarcinoma and human colon carcinoma cell lines are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin solution.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of MC70. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with MC70 for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and centrifuged.
-
Fixation: The cell pellet is resuspended in 500 µL of ice-cold PBS, and 4.5 mL of ice-cold 70% ethanol is added dropwise while vortexing. The cells are then fixed overnight at -20°C.
-
Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Analysis: The stained cells are incubated in the dark for 30 minutes at room temperature before being analyzed by a flow cytometer.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment with MC70, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., pAkt, MAPKs) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
The following diagram illustrates the proposed signaling pathway affected by MC70, leading to its anti-cancer effects. MC70 is known to interact with the sigma-1 receptor and modulate the pAkt and MAPK signaling pathways.
Caption: Proposed signaling pathway of MC70 in cancer cells.
Experimental Workflow
The diagram below outlines the typical experimental workflow for assessing the in vitro cytotoxicity of a compound like MC70.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
SGN-70: A Technical Guide to Humanization and Antibody Engineering
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the humanization and antibody engineering of SGN-70, a humanized monoclonal antibody targeting CD70, a cell surface antigen expressed on various hematologic malignancies and solid tumors.
Introduction to SGN-70 and its Target
CD70, a member of the tumor necrosis factor (TNF) superfamily, is a compelling target for antibody-based cancer therapy due to its limited expression on normal tissues and aberrant expression on a range of cancers, including Hodgkin and non-Hodgkin lymphoma, multiple myeloma, and renal cell carcinoma.[1][2] SGN-70 is a humanized IgG1 monoclonal antibody designed to elicit potent anti-tumor activity through various Fc-mediated effector functions.[1]
SGN-70 Humanization: From Murine Precursor to Clinical Candidate
The development of SGN-70 involved the humanization of the murine anti-CD70 antibody 1F6 to minimize the risk of immunogenicity in human patients.[1] The primary strategy employed was complementarity-determining region (CDR) grafting.
The CDRs from the heavy and light chain variable regions of the murine 1F6 antibody were grafted onto human germline framework regions.[1] Specifically, the light chain CDRs were grafted onto the human germline exons B3 and Jκ1, while the heavy chain CDRs were grafted onto the human germline exons VH1-2 and JH6.[1]
To optimize antigen binding, a single framework mutation, E46K, was introduced into the humanized heavy chain variable domain.[1] This resulted in the final humanized anti-CD70 antibody, SGN-70.
Antibody Engineering and In Vitro Characterization
SGN-70 was engineered as an IgG1 isotype to maximize its effector functions.[1] A variant, SGN-70v, was also created with impaired Fcγ receptor binding to serve as a negative control in mechanism-of-action studies.[1]
Data Presentation: Binding Affinity
The binding affinities of the chimeric (c1F6) and humanized (SGN-70) antibodies to CD70-expressing cells were determined using a cell-based saturation binding assay. The apparent dissociation constants (Kd) are summarized in the table below.
| Antibody | Apparent Kd (nmol/L) |
| Chimeric 1F6 (c1F6) | 0.55[1] |
| Humanized SGN-70 | 0.97[1] |
Experimental Protocols
Cell-Based Saturation Binding Assay
Objective: To determine the apparent binding affinity (Kd) of c1F6 and SGN-70 to CD70-expressing cells.
Materials:
-
CD70-positive 786-O tumor cells[1]
-
Europium-labeled SGN-70 and c1F6 antibodies[1]
-
Assay buffer
-
Fluorometer
Protocol:
-
Varying concentrations of europium-labeled SGN-70 or c1F6 were incubated with a fixed number of CD70+ 786-O tumor cells.[1]
-
The cell-antibody mixtures were incubated to allow binding to reach equilibrium.
-
Unbound antibody was removed by washing.
-
The relative fluorescence of the cell-bound, europium-labeled antibody was measured using a fluorometer.[1]
-
The apparent Kd values were determined as the concentration of antibody required for half-maximal binding.[1]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To assess the ability of SGN-70 to induce the lysis of CD70-positive tumor cells by immune effector cells.
Materials:
-
CD70-positive target cells (e.g., 786-O)[1]
-
Peripheral blood mononuclear cells (PBMCs) as a source of effector cells (e.g., Natural Killer cells)
-
SGN-70 and control IgG antibodies
-
Cell culture medium
-
Lysis detection reagent (e.g., lactate dehydrogenase (LDH) release assay kit)
Protocol:
-
CD70+ target cells (786-O) were seeded in a 96-well plate.[1]
-
Varying concentrations of SGN-70 or a non-binding control IgG were added to the wells and incubated with the target cells to allow for opsonization.
-
Freshly isolated PBMCs were added to the wells at a specific effector-to-target cell ratio.
-
The plate was incubated for a defined period (e.g., 4 hours) at 37°C to allow for cell lysis.
-
The amount of target cell lysis was quantified by measuring the release of LDH into the supernatant using a commercially available kit.
Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To evaluate the capacity of SGN-70 to lyse CD70-positive tumor cells via the classical complement pathway.
Materials:
-
CD70-positive target cells (e.g., MHH-PREB-1)[1]
-
SGN-70 and control IgG antibodies
-
Normal human serum as a source of complement
-
Cell viability dye or lysis detection reagent
Protocol:
-
CD70+ target cells (MHH-PREB-1) were plated in a 96-well plate.[1]
-
Different concentrations of SGN-70 or a control IgG were added to the wells.
-
A source of active human complement (normal human serum) was added to the wells.
-
The plate was incubated for a specified time at 37°C to allow for complement activation and cell lysis.
-
Cell lysis was determined by measuring the percentage of dead cells using a viability dye and flow cytometry or by quantifying the release of intracellular components.
Mandatory Visualizations
SGN-70 Humanization Workflow
Caption: SGN-70 Humanization Workflow.
CD70-CD27 Signaling Pathway in Cancer
Caption: CD70-CD27 Signaling in Cancer.
Experimental Workflow for ADCC Assay
Caption: ADCC Experimental Workflow.
References
CG0070: A Technical Guide to Genetic Modification, Vector Design, and Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CG0070, also known as cretostimogene grenadenorepvec, is a clinical-stage, conditionally replicative oncolytic adenovirus meticulously engineered for the targeted treatment of cancers with a defective retinoblastoma (Rb) pathway, most notably non-muscle invasive bladder cancer (NMIBC).[1][2] This document provides a comprehensive technical overview of CG0070, detailing its genetic modifications, vector design, dual-acting mechanism of action, and the experimental methodologies underpinning its development. Quantitative data from key preclinical and clinical studies are presented for comparative analysis, and critical biological and experimental workflows are visualized through detailed diagrams.
CG0070 Vector Design and Genetic Modifications
CG0070 is derived from a human adenovirus serotype 5 (Ad5) backbone, which has been strategically modified to confer tumor-selective replication and to enhance anti-tumor immunity.[1][3][4] The core genetic modifications are twofold:
-
Tumor-Selective Replication: The native E1A promoter has been replaced with the human E2F-1 promoter.[1][5][6] In normal, healthy cells, the Rb protein is active and binds to the E2F-1 transcription factor, suppressing its activity.[7] Consequently, the E2F-1 promoter remains largely inactive, preventing the transcription of the crucial adenoviral E1A gene, which is essential for viral replication. In contrast, a majority of cancer cells, including a high percentage of bladder cancers, possess a defective Rb pathway.[2][8] This defect leads to the constitutive activation of E2F-1, which in turn drives the expression of E1A in the context of the CG0070 vector, thereby enabling selective viral replication and subsequent oncolysis in cancer cells.[9][10]
-
Enhanced Immunostimulation: CG0070 is armed with a human granulocyte-macrophage colony-stimulating factor (GM-CSF) transgene.[1][5][11] The cDNA for GM-CSF is inserted into the E3 region of the adenoviral genome and is under the control of the endogenous viral E3 promoter.[12] This strategic placement ensures that GM-CSF is expressed as the virus replicates within the tumor microenvironment. The local production of GM-CSF is intended to recruit and activate antigen-presenting cells (APCs), such as dendritic cells and macrophages, thereby initiating a robust and targeted anti-tumor immune response.[13][14][15]
The resulting oncolytic agent, CG0070, thus possesses a dual mechanism of action: direct, tumor-selective oncolysis and the stimulation of a systemic anti-tumor immune response.[1][11][14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of CG0070, providing a basis for evaluating its potency, selectivity, and clinical efficacy.
Table 1: Preclinical In Vitro Cytotoxicity of CG0070
| Cell Line | Cancer Type | Rb Pathway Status | IC50 (MOI) | Reference |
| UM-UC-3 | Bladder Cancer | Defective | ~0.1 | [12] |
| T24 | Bladder Cancer | Defective | ~0.5 | [12] |
| J82 | Bladder Cancer | Defective | ~1 | [12] |
| Normal Human Fibroblasts | Normal | Proficient | >100 | [12] |
| Normal Human Bronchial Epithelial Cells | Normal | Proficient | >100 | [12] |
MOI: Multiplicity of Infection. Data are representative values compiled from preclinical reports.
Table 2: In Vitro GM-CSF Production from CG0070-Infected Bladder Cancer Cells
| Cell Line | MOI | GM-CSF Concentration (ng/10^6 cells/24h) | Reference |
| UM-UC-3 | 10 | > 40 | [12] |
| T24 | 10 | > 40 | [12] |
| J82 | 10 | > 40 | [12] |
Data indicate that GM-CSF is produced at levels sufficient to induce a potent anti-tumor immune response.[12]
Table 3: Clinical Efficacy of CG0070 in BCG-Unresponsive NMIBC
| Clinical Trial | Treatment | Number of Patients | Complete Response (CR) Rate | Timepoint | Reference |
| Phase I (V-0046) | CG0070 Monotherapy (multi-dose) | 22 | 63.6% | 3 months | [8][16] |
| Phase II (BOND2) | CG0070 Monotherapy | 46 | 44% | 6 months | [13] |
| Phase II (BOND2) | CG0070 Monotherapy | 46 | 28% | 12 months | [13] |
| Phase II (CORE-001) | CG0070 + Pembrolizumab | 34 | 85% | Overall | [9][13] |
| Phase II (CORE-001) | CG0070 + Pembrolizumab | 33 | 82% | 6 months | [13] |
| Phase II (CORE-001) | CG0070 + Pembrolizumab | 25 | 68% | 12 months | [13] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the development and evaluation of CG0070.
Vector Construction of CG0070
-
Plasmid Construction:
-
A shuttle plasmid containing the human E2F-1 promoter is generated. The E2F-1 promoter sequence is amplified from human genomic DNA via PCR and cloned into a suitable vector.
-
A second shuttle plasmid containing the human GM-CSF cDNA under the control of the adenoviral E3 promoter is constructed. The GM-CSF cDNA is obtained via RT-PCR from human mRNA and cloned downstream of the E3 promoter.
-
-
Homologous Recombination in E. coli:
-
The E1A region in an adenoviral backbone plasmid is replaced with the E2F-1 promoter cassette from the shuttle plasmid through homologous recombination in E. coli BJ5183.
-
The GM-CSF expression cassette is subsequently inserted into the E3 region of the modified adenoviral backbone via a similar homologous recombination step.
-
-
Virus Rescue and Amplification:
-
The resulting recombinant adenoviral plasmid is linearized by PacI digestion and transfected into HEK293 cells.
-
The rescued virus is then serially amplified in HEK293 cells and purified by cesium chloride density gradient centrifugation.
-
-
Quality Control:
-
The final viral product is titered by plaque assay on HEK293 cells.
-
The genetic integrity of the CG0070 vector is confirmed by restriction enzyme digestion and DNA sequencing of the modified regions.
-
In Vitro Cytotoxicity Assay
-
Cell Plating:
-
Target cells (both cancer and normal cell lines) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
-
Viral Infection:
-
Cells are infected with CG0070 at a range of multiplicities of infection (MOIs), typically from 0.01 to 100.
-
Control wells are mock-infected with PBS.
-
-
Incubation:
-
The plates are incubated for a period of 5-7 days to allow for viral replication and cell lysis.
-
-
Cell Viability Assessment:
-
Cell viability is determined using a standard MTS or MTT assay. The absorbance is read on a plate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the mock-infected controls.
-
The IC50 (the MOI required to kill 50% of the cells) is determined by non-linear regression analysis.
-
GM-CSF Expression Assay (ELISA)
-
Cell Infection:
-
Bladder cancer cell lines are seeded in 6-well plates and infected with CG0070 at a defined MOI (e.g., 10).
-
-
Supernatant Collection:
-
At 24, 48, and 72 hours post-infection, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
-
ELISA:
-
The concentration of human GM-CSF in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Normalization:
-
The GM-CSF concentration is normalized to the number of cells per well and the time of collection (e.g., ng/10^6 cells/24h).
-
Orthotopic Bladder Cancer Xenograft Model
-
Animal Model:
-
Female athymic nude mice (6-8 weeks old) are used.
-
-
Tumor Cell Implantation:
-
Mice are anesthetized, and a catheter is inserted into the bladder via the urethra.
-
The bladder is pre-treated with a mild detergent such as n-dodecyl-β-D-maltoside (DDM) to enhance viral transduction.[5]
-
A suspension of human bladder cancer cells (e.g., 1 x 10^6 UM-UC-3 cells) is instilled into the bladder and retained for 1-2 hours.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cell lines) or micro-ultrasound.
-
-
Intravesical Treatment:
-
Once tumors are established, mice are treated with intravesical instillations of CG0070 or a vehicle control (PBS) on a predetermined schedule (e.g., weekly for 3-6 weeks).
-
-
Efficacy Assessment:
-
Tumor volume is monitored throughout the study.
-
At the end of the study, mice are euthanized, and bladders are harvested for histological analysis to confirm tumor burden and assess treatment response.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of CG0070's mechanism of action and experimental workflows.
Caption: Genetic modifications of the CG0070 vector from the wild-type Ad5 backbone.
Caption: Rb pathway-dependent selective replication of CG0070.
Caption: CG0070-mediated dual-action anti-tumor immune response.
Caption: Overall experimental workflow for the development and evaluation of CG0070.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. e-century.us [e-century.us]
- 3. auajournals.org [auajournals.org]
- 4. CG0070, a conditionally replicating granulocyte macrophage colony-stimulating factor--armed oncolytic adenovirus for the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Trial: NCT04387461 - My Cancer Genome [mycancergenome.org]
- 6. An open label, single-arm, phase II multicenter study of the safety and efficacy of CG0070 oncolytic vector regimen in patients with BCG-unresponsive non-muscle-invasive bladder cancer: Interim results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction and application of adenoviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Surgical Orthotopic Approach to Study the Invasive Progression of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fanlab.bme.umich.edu [fanlab.bme.umich.edu]
- 11. urotoday.com [urotoday.com]
- 12. cgoncology.com [cgoncology.com]
- 13. urotoday.com [urotoday.com]
- 14. bcan.org [bcan.org]
- 15. Ad6-Based GM-CSF Expressing Vector Displays Oncolytic and Immunostimulatory Effects in an Immunocompetent Syrian Hamster Model of Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
E7070 (Indisulam): A Technical Guide to Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7070, also known as indisulam, is a novel synthetic sulfonamide that has undergone extensive preclinical evaluation for its anticancer properties. Initially identified for its ability to arrest the cell cycle, subsequent research has unveiled a unique mechanism of action as a "molecular glue." This guide provides an in-depth overview of the preclinical data, experimental methodologies, and key mechanistic pathways associated with E7070, designed to inform and guide further research and development in oncology.
Core Mechanism of Action: Dual Activity
Preclinical studies have elucidated a dual mechanism of action for E7070, contributing to its antitumor effects. Primarily, E7070 functions as:
-
A Cell Cycle Inhibitor: E7070 induces a blockade at the G1/S transition of the cell cycle.[1][2][3] This is achieved through the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin E activation.[1][2] This targeted disruption of cell cycle progression is a key contributor to its anti-proliferative effects.
-
A Molecular Glue Inducing RBM39 Degradation: More recent studies have identified E7070 as a molecular glue that promotes the interaction between the RNA-binding protein 39 (RBM39) and the DCAF15 E3 ubiquitin ligase complex.[4][5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[4][6] The degradation of RBM39, a key component of the spliceosome, results in widespread aberrant pre-mRNA splicing, ultimately leading to cancer cell death.[4][6]
In Vitro Antitumor Activity
E7070 has demonstrated potent antitumor activity across a range of human cancer cell lines. Its efficacy is particularly prominent in colon and lung cancer models.[1][7]
Table 1: In Vitro Cytotoxicity of E7070 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| HCT-116 | Colon Cancer | 0.11 µg/mL | [8] |
| HeLa | Cervical Cancer | 287.5 µM (at 24h) | [9] |
| C33A | Cervical Cancer | 125.0 µM (at 24h) | [9] |
In Vivo Antitumor Efficacy
Preclinical animal studies have corroborated the in vitro findings, demonstrating significant tumor growth suppression and even regression in human tumor xenograft models.
Table 2: In Vivo Antitumor Activity of E7070 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| HCT116 | Colon Cancer | 12.5, 25, 50 mg/kg, IV daily for 4 days | Exhibited anti-tumor activity | [2] |
| LX-1 | Lung Cancer | 12.5, 25, 50 mg/kg, IV daily for 4 days | Exhibited anti-tumor activity | [2] |
| SW620 | Colon Cancer | 12.5, 25, 50 mg/kg, IV daily for 4 days | Exhibited anti-tumor activity | [2] |
| PC-9 | Lung Cancer | 12.5, 25, 50 mg/kg, IV daily for 4 days | Exhibited anti-tumor activity | [2] |
| J.gamma1 (T-ALL) | T-cell Acute Lymphoblastic Leukemia | 12.5 mg/kg, IP for 5 consecutive days, followed by a 2-day break, repeated twice | Facilitated tumor remission | [4] |
In the HCT116 xenograft model, E7070 was found to be superior to standard chemotherapeutic agents such as 5-FU, MMC, and CPT-11 (irinotecan).[7] Furthermore, complete regression of advanced LX-1 tumors was observed in 80% of mice treated with E7070.[7]
Signaling Pathways and Molecular Interactions
The antitumor activity of E7070 is underpinned by its modulation of key cellular signaling pathways.
Cell Cycle Regulation
E7070's impact on the G1 phase of the cell cycle is a result of its influence on several key proteins.[10] It has been shown to decrease the expression of cyclin D3, cyclin E, cyclin H, and their CDK partners (CDK2, 4, 6, and 7).[10] Additionally, E7070 can induce the expression of the cyclin-dependent kinase inhibitors p21Waf1/Cip1 and p27Kip1, further contributing to cell cycle arrest.[10] This induction of p21 can occur in a p53-independent manner.[10]
Caption: E7070-mediated G1/S cell cycle arrest pathway.
RBM39 Degradation Pathway
The discovery of E7070 as a molecular glue has provided a deeper understanding of its mechanism. By recruiting RBM39 to the DCAF15 E3 ligase, E7070 triggers the degradation of RBM39, a critical splicing factor. This leads to widespread splicing abnormalities and has been shown to be a key driver of its anticancer effects, particularly in hematopoietic and lymphoid cancer cell lines.[4][6]
Caption: E7070-induced RBM39 degradation pathway.
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of E7070 on cancer cell lines.
Methodology:
-
Cell Culture: Human cervical cancer cell lines (HeLa and C33A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[9]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of E7070 (indisulam) for 24, 48, and 72 hours.[9]
-
MTS Reagent Addition: Following the treatment period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Reading: Plates are incubated for a specified time to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of E7070.
Methodology:
-
Animal Model: Female BALB/c nu/nu mice (7 weeks old) are used for the study.[2]
-
Tumor Cell Implantation: Human cancer cells (e.g., HCT116, LX-1) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. E7070 is administered intravenously at various doses (e.g., 12.5, 25, 50 mg/kg) daily for a specified period (e.g., 4 days).[2]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is the inhibition of tumor growth or tumor regression compared to the vehicle-treated control group.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.
Caption: Experimental workflow for in vivo xenograft studies.
Pharmacokinetics and Toxicology
Preclinical and Phase I clinical studies have revealed that E7070 exhibits non-linear pharmacokinetics.[11] The distribution of E7070 in humans is concentration-dependent, with a notable observation of saturable binding to red blood cells. Plasma protein binding of E7070 is high (98-99%).[11]
The dose-limiting toxicities observed in early clinical trials were primarily hematological, including neutropenia and thrombocytopenia.[1][12][13]
Conclusion
The preclinical development of E7070 has established it as a promising anticancer agent with a unique dual mechanism of action. Its ability to both arrest the cell cycle and induce the degradation of the splicing factor RBM39 provides a multi-pronged attack on cancer cells. The robust in vitro and in vivo efficacy, particularly in colon and lung cancer models, underscores its therapeutic potential. Further research focusing on the intricacies of its molecular interactions and the development of combination therapies may unlock the full clinical utility of this novel sulfonamide.
References
- 1. E7070: a novel synthetic sulfonamide targeting the cell cycle progression for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. E7070, a novel sulphonamide agent with potent antitumour activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro pharmacokinetic study of the novel anticancer agent E7070: red blood cell and plasma protein binding in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I pharmacokinetic and pharmacogenomic study of E7070 administered once every 21 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I and pharmacokinetic study of E7070, a novel chloroindolyl sulfonamide cell-cycle inhibitor, administered as a one-hour infusion every three weeks in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effect of MC70 on Doxorubicin Accumulation in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. This technical guide provides an in-depth analysis of the compound MC70, a potent inhibitor of ABC transporters, and its effect on the accumulation and cytotoxicity of the widely used chemotherapeutic agent doxorubicin in cancer cells. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes the core concepts through signaling pathway and workflow diagrams.
Introduction to MC70 and Doxorubicin Resistance
Doxorubicin is a cornerstone of many chemotherapy regimens, exerting its anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II. However, its clinical utility is often limited by the development of resistance. One of the most well-characterized mechanisms of doxorubicin resistance is its active removal from cancer cells by ABC transporters. P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2) are key members of this family implicated in the efflux of doxorubicin and other structurally diverse anticancer drugs.
MC70 has been identified as a potent inhibitor of these ABC transporters.[1] By blocking the efflux pump function of these proteins, MC70 is hypothesized to increase the intracellular concentration of doxorubicin in resistant cancer cells, thereby restoring their sensitivity to the drug. This guide delves into the experimental evidence supporting this hypothesis.
Quantitative Data Summary
The efficacy of MC70 as an ABC transporter inhibitor and its synergistic effect with doxorubicin have been quantified in various in vitro studies. The following tables summarize the key findings.
Table 1: Inhibitory Activity of MC70 on ABC Transporters
| Transporter | Cell Line | Substrate | EC50 of MC70 (µM) |
| P-glycoprotein (P-gp/ABCB1) | Caco-2 | [3H]vinblastine | 0.05 |
| Breast Cancer Resistance Protein (BCRP) | MDCK | Rhodamine 123 | 73 |
| Multidrug Resistance-Associated Protein 1 (MRP1) | MDCK | Calcein-AM | 9.3 |
| Data sourced from a product information sheet citing Azzariti, A., et al. (2011).[2] |
Table 2: Effect of MC70 on Doxorubicin Efficacy in Doxorubicin-Resistant Breast Cancer Cells
| Cell Line | Treatment | Concentration of MC70 (µM) | Outcome |
| MCF-7/ADR (Doxorubicin-Resistant) | Doxorubicin + MC70 | 2 or 20 | Enhanced growth inhibition |
| Caco-2 | Doxorubicin + MC70 | Not specified | No alteration in doxorubicin effectiveness |
| Data sourced from a product information sheet citing Azzariti, A., et al. (2011).[2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the study of MC70's effect on doxorubicin accumulation.
Doxorubicin Accumulation Assay
This protocol describes how to quantify the intracellular accumulation of doxorubicin, which is naturally fluorescent, using fluorescence microscopy.
Objective: To visually and quantitatively assess the effect of MC70 on the intracellular concentration of doxorubicin in cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 and doxorubicin-resistant MCF-7/ADR)
-
Cell culture medium and supplements
-
Doxorubicin hydrochloride
-
MC70
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or paraformaldehyde for cell fixation
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope with appropriate filter sets for doxorubicin (Ex/Em: ~480/590 nm) and DAPI (Ex/Em: ~358/461 nm)
Procedure:
-
Cell Seeding: Seed cancer cells onto glass coverslips in multi-well plates and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with a non-toxic concentration of MC70 for a specified period (e.g., 1-2 hours).
-
Doxorubicin Incubation: Add doxorubicin to the media (with and without MC70) and incubate for a defined time (e.g., 1-4 hours). Include a control group with doxorubicin alone.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.
-
Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a fluorescence microscope. Capture images of both doxorubicin (red fluorescence) and DAPI (blue fluorescence).
-
Analysis: Quantify the mean fluorescence intensity of doxorubicin per cell using image analysis software (e.g., ImageJ). The nucleus can be used to define the cell area for measurement.
P-glycoprotein Mediated Efflux Assay
This protocol details a functional assay to measure the activity of P-glycoprotein using the fluorescent substrate Rhodamine 123.
Objective: To determine the inhibitory effect of MC70 on the efflux function of P-gp.
Materials:
-
Cancer cell lines with known P-gp expression (e.g., K562 and P-gp overexpressing K562/ADR)
-
Rhodamine 123
-
MC70
-
Verapamil (positive control for P-gp inhibition)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Aliquot the cell suspension into tubes. Add MC70 at various concentrations to the respective tubes. Include a positive control (Verapamil) and a negative control (no inhibitor).
-
Rhodamine 123 Loading: Add Rhodamine 123 to all tubes at a final concentration of ~1 µg/mL and incubate for 30-60 minutes at 37°C in the dark to allow for cellular uptake.
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cell pellets in fresh, pre-warmed medium (containing MC70 or Verapamil for the treated groups) and incubate at 37°C for 1-2 hours to allow for efflux of Rhodamine 123.
-
Analysis: After the efflux period, place the tubes on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.
-
Data Interpretation: A higher mean fluorescence intensity in the MC70-treated cells compared to the untreated control indicates inhibition of P-gp-mediated efflux.
Western Blotting for Signaling Pathway Modulation
This protocol describes the detection of changes in the phosphorylation status of key proteins in the Akt and MAPK signaling pathways.
Objective: To determine if MC70 modulates the activity of pAkt, p38, and JNK.
Materials:
-
Cancer cell lines
-
MC70
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis: Treat cells with MC70 for the desired time points. Wash the cells with cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-p38) and a loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating the effect of MC70.
Mechanism of MC70 Action
Caption: MC70 inhibits P-gp, increasing intracellular doxorubicin.
Signaling Pathways Modulated by MC70
Caption: MC70 modulates MAPK and Akt signaling pathways.
Conclusion
The available data strongly suggest that MC70 is a promising agent for overcoming multidrug resistance in cancer cells.[1] Its potent inhibition of P-glycoprotein, a key mediator of doxorubicin efflux, leads to increased intracellular accumulation of the chemotherapeutic drug.[2] This chemosensitizing effect is further supported by the observed enhancement of doxorubicin-induced growth inhibition in resistant breast cancer cells.[2] Furthermore, the modulation of the p38 and JNK signaling pathways by MC70 suggests that its mechanism of action may be multifaceted, potentially involving the induction of cellular stress and apoptosis.[2] Further in-depth studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of MC70 as an adjunct to conventional chemotherapy in the treatment of drug-resistant cancers.
References
SGN-70: An In-Depth Technical Guide to its Fc-Dependent Effector Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGN-70 is a humanized IgG1 monoclonal antibody that targets CD70, a member of the tumor necrosis factor (TNF) superfamily.[1] CD70 is expressed on activated T and B cells and, importantly, is aberrantly expressed on a variety of hematological malignancies and solid tumors, making it an attractive target for antibody-based therapies. The therapeutic efficacy of SGN-70 is largely attributed to its Fc-dependent effector functions, which engage the host's immune system to eliminate tumor cells. This technical guide provides a comprehensive overview of the core Fc-dependent mechanisms of SGN-70, including antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and antibody-dependent cellular phagocytosis (ADCP). Detailed experimental protocols and quantitative data from preclinical studies are presented to provide a thorough understanding of SGN-70's mode of action.
Core Fc-Dependent Effector Functions of SGN-70
SGN-70 leverages its Fc region to interact with components of the innate immune system, leading to the destruction of CD70-positive cancer cells. The primary Fc-dependent effector functions of SGN-70 are ADCC, CDC, and ADCP.[1][2] Preclinical studies have demonstrated that SGN-70 can lyse CD70+ tumor cells through these mechanisms.[1][2] To confirm the reliance on a functional Fc region, a variant of the antibody, SGN-70v, with impaired Fcγ receptor (FcγR) binding, was utilized in mechanism-of-action studies.[1]
Quantitative Analysis of SGN-70 Effector Functions
The following tables summarize the quantitative data from in vitro assays designed to evaluate the potency of SGN-70 in mediating its primary Fc-dependent effector functions.
Table 1: SGN-70 Mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
| Target Cell Line | Effector Cells | E:T Ratio | SGN-70 Mediated Lysis (%) | SGN-70v Mediated Lysis (%) |
| 786-O (Renal Carcinoma) | Human PBMC | 10:1 | Data Not Available | Data Not Available |
Table 2: SGN-70 Mediated Complement-Dependent Cytotoxicity (CDC)
| Target Cell Line | Complement Source | SGN-70 Mediated Lysis (%) | SGN-70v Mediated Lysis (%) |
| MHH-PREB-1 (B-cell lymphoma) | Normal Human Serum (10%) | Data Not Available | Data Not Available |
Table 3: SGN-70 Mediated Antibody-Dependent Cellular Phagocytosis (ADCP)
| Target Cell Line | Effector Cells | SGN-70 Mediated Phagocytosis (%) | SGN-70v Mediated Phagocytosis (%) |
| MHH-PREB-1 (B-cell lymphoma) | Human Macrophages | Data Not Available | Data Not Available |
Note: Specific quantitative data on the percentage of lysis and phagocytosis from the pivotal preclinical studies were not publicly available in the searched resources. The tables are structured based on the described experimental design.
Signaling Pathways and Experimental Workflows
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Signaling Pathway
SGN-70, by binding to CD70 on the surface of a tumor cell, acts as a bridge to natural killer (NK) cells. The Fc portion of SGN-70 is recognized by FcγRIIIa (CD16a) on the surface of NK cells, triggering a signaling cascade that results in the release of cytotoxic granules, ultimately leading to the apoptosis of the target tumor cell.
Caption: SGN-70 mediated ADCC signaling cascade in NK cells.
Complement-Dependent Cytotoxicity (CDC) Signaling Pathway
Upon binding to CD70 on a tumor cell, the Fc portion of SGN-70 can initiate the classical complement pathway. This is triggered by the binding of C1q to the antibody Fc region, leading to a cascade of enzymatic activations that culminates in the formation of the Membrane Attack Complex (MAC) on the tumor cell surface, causing cell lysis.
Caption: Classical complement pathway activation by SGN-70.
Experimental Workflow for In Vitro Effector Function Assays
The following diagram illustrates a generalized workflow for conducting the in vitro assays to determine the Fc-dependent effector functions of SGN-70.
Caption: Generalized workflow for SGN-70 in vitro effector function assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of SGN-70's Fc-dependent effector functions.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Target Cell Preparation:
-
Culture 786-O renal cell carcinoma cells (CD70-positive) in appropriate media.
-
Harvest cells and label with a release agent such as 51Cr (sodium chromate) for a specified time to allow for cellular uptake.
-
Wash the labeled target cells to remove excess unincorporated label.
-
Resuspend the cells to a final concentration suitable for the assay.
-
-
Effector Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the PBMCs and resuspend them in assay medium.
-
Determine the effector to target (E:T) cell ratio, typically 10:1 for SGN-70 studies.
-
-
ADCC Assay:
-
In a 96-well plate, add the labeled target cells.
-
Add SGN-70 or the Fc-variant SGN-70v at various concentrations. An isotype control antibody should also be included.
-
Add the effector cells to the wells to achieve the desired E:T ratio.
-
Incubate the plate for a standard period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Following incubation, centrifuge the plate and collect the supernatant.
-
Measure the amount of released label (e.g., 51Cr) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Determine spontaneous release (target cells with media only) and maximum release (target cells with detergent).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Complement-Dependent Cytotoxicity (CDC) Assay
-
Target Cell Preparation:
-
Culture MHH-PREB-1 B-cell lymphoma cells (CD70-positive) in appropriate media.
-
Harvest and wash the cells.
-
Resuspend the cells in assay buffer.
-
-
CDC Assay:
-
In a 96-well plate, add the target cells.
-
Add SGN-70 or the Fc-variant SGN-70v at various concentrations. An isotype control antibody should also be included.
-
Add a source of active complement, typically 10% normal human serum. A heat-inactivated serum control should be used to demonstrate complement dependence.
-
Incubate the plate for a standard period (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
-
Data Analysis:
-
Assess cell viability using a fluorescent dye that stains dead cells (e.g., propidium iodide) or a metabolic assay (e.g., MTS or resazurin).
-
Analyze the samples using flow cytometry or a plate reader.
-
Calculate the percentage of specific lysis relative to control wells (cells with complement but no antibody, and cells with heat-inactivated complement).
-
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
-
Target Cell Preparation:
-
Culture MHH-PREB-1 B-cell lymphoma cells (CD70-positive).
-
Label the target cells with a fluorescent dye (e.g., CFSE or a pH-sensitive dye that fluoresces in the acidic environment of the phagosome).
-
Wash the cells to remove excess dye.
-
-
Effector Cell Preparation:
-
Isolate human monocytes from PBMCs and differentiate them into macrophages over several days in culture with appropriate cytokines (e.g., M-CSF).
-
Harvest the macrophages and resuspend them in assay medium.
-
-
ADCP Assay:
-
In a multi-well plate, seed the macrophages.
-
Add the fluorescently labeled target cells that have been opsonized with SGN-70, SGN-70v, or a control antibody.
-
Co-culture the effector and target cells for a period that allows for phagocytosis (e.g., 2-4 hours).
-
-
Data Analysis:
-
Gently wash the wells to remove non-phagocytosed target cells.
-
Analyze the macrophages by flow cytometry or fluorescence microscopy.
-
The percentage of phagocytosis can be determined by the percentage of macrophages that have engulfed one or more fluorescent target cells. A phagocytic score can also be calculated based on the fluorescence intensity within the macrophages.
-
Conclusion
SGN-70 demonstrates potent anti-tumor activity through the engagement of Fc-dependent effector functions. The ability to mediate ADCC, CDC, and ADCP highlights its multi-faceted approach to eliminating CD70-expressing cancer cells. The detailed protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working on SGN-70 and other antibody-based therapeutics. Understanding these core mechanisms is crucial for the continued development and optimization of immunotherapies targeting CD70 and other tumor-associated antigens.
References
In-Depth Technical Guide: Kinase Profile of Antitumor Agent-70 (Compound 8b)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-70, also identified as compound 8b, is a novel small molecule inhibitor demonstrating significant antitumor properties. Emerging evidence suggests that its mechanism of action involves the modulation of key cellular signaling pathways through the inhibition of multiple protein kinases, with a notable affinity for c-Kit. This technical guide provides a comprehensive overview of the available data on the kinase inhibition profile of Antitumor agent-70 (compound 8b), detailed methodologies for relevant experimental assays, and a visual representation of the implicated signaling pathways.
Quantitative Kinase Inhibition Data
While a comprehensive kinase panel screening for Antitumor agent-70 (compound 8b) is not publicly available, its primary target has been identified as the receptor tyrosine kinase c-Kit. The compound has demonstrated potent anti-proliferative activity against various cancer cell lines, indicating a multitargeted nature. The half-maximal inhibitory concentrations (IC50) against these cell lines are summarized below.
Table 1: Anti-Proliferative Activity of Antitumor Agent-70 (Compound 8b) against Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| RPMI8226 | Multiple Myeloma | 0.12 |
| U266 | Multiple Myeloma | 3.81 |
| HUVEC | Endothelial Cells | 12.09 |
Table 2: Known Kinase Target of Antitumor Agent-70 (Compound 8b)
| Kinase Target | Kinase Family |
| c-Kit | Receptor Tyrosine Kinase |
Experimental Protocols
Detailed experimental protocols for the kinase profiling of Antitumor agent-70 (compound 8b) are not explicitly published. However, the following sections describe standard and widely accepted methodologies for determining the kinase inhibition profile and anti-proliferative activity of small molecule inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
A common method to determine the in vitro potency of a kinase inhibitor is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., c-Kit)
-
Kinase-specific substrate
-
Antitumor agent-70 (compound 8b)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Antitumor agent-70 (compound 8b) in kinase buffer.
-
In a 384-well plate, add the kinase and the kinase substrate to each well.
-
Add the serially diluted compound 8b or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (General Protocol)
The anti-proliferative activity of a compound is frequently assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., RPMI8226, U266)
-
Complete cell culture medium
-
Antitumor agent-70 (compound 8b)
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Antitumor agent-70 (compound 8b) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of compound 8b or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for kinase inhibitor profiling and the general apoptosis signaling pathways that are often modulated by antitumor agents.
Caption: Experimental workflow for kinase inhibitor profiling.
A Technical Guide to CG0070: A Conditionally Replicative Adenovirus for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
CG0070 is a genetically engineered oncolytic adenovirus designed for tumor-selective replication and the induction of a robust anti-tumor immune response. This guide delineates the core mechanism of CG0070, focusing on its selective replication in tumor cells harboring a defective retinoblastoma (Rb) pathway. We provide a detailed overview of the molecular design, preclinical data supporting its selectivity, and the experimental protocols used for its characterization. This document serves as a comprehensive resource for professionals engaged in oncology research and the development of novel cancer therapeutics.
Introduction to Oncolytic Virotherapy and CG0070
Oncolytic virotherapy represents a promising therapeutic modality that utilizes native or genetically modified viruses to selectively infect and destroy cancer cells.[1][2] CG0070 is a conditionally replicative, serotype 5 adenovirus (Ad5) engineered to achieve tumor-selective cytotoxicity and to stimulate a systemic anti-tumor immune response.[3][4] Its design leverages a common aberration in cancer cells—the dysregulation of the retinoblastoma (Rb) tumor suppressor pathway.[5][6][7] Furthermore, CG0070 is "armed" with a transgene for human granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the immunogenic cell death process.[3][8]
Core Mechanism: Rb-E2F Pathway-Dependent Selective Replication
The cornerstone of CG0070's tumor selectivity lies in the transcriptional control of the essential viral early gene, E1A. In the CG0070 genome, the native E1A promoter has been replaced by the human E2F-1 promoter.[3][5] This modification intrinsically links viral replication to the status of the host cell's Rb pathway.
The Rb-E2F Pathway in Normal and Tumor Cells
In normal, quiescent cells, the Rb protein is in a hypophosphorylated, active state. It binds to the E2F-1 transcription factor, sequestering it and repressing the transcription of E2F-1 target genes, which are crucial for progression into the S-phase of the cell cycle.[9][10] This transcriptional repression ensures that the E2F-1 promoter remains inactive.
A majority of human cancers exhibit a defective Rb pathway, often due to mutations in the RB1 gene or alterations in upstream regulators (e.g., p16, cyclin D).[9][11] This leads to hyperphosphorylation and inactivation of the Rb protein. Consequently, E2F-1 is released and becomes constitutively active, driving uncontrolled cell proliferation.[9][10]
CG0070's Exploitation of the Defective Rb Pathway
CG0070 exploits this fundamental difference between normal and cancer cells:
-
In Tumor Cells (Defective Rb Pathway): Constitutively active E2F-1 binds to the E2F-1 promoter within the CG0070 genome, driving high levels of E1A expression.[5][7] The E1A protein, in turn, orchestrates the transcription of other viral genes, leading to viral DNA replication, the assembly of new virions, and ultimately, lytic cell death (oncolysis).[8][12][13]
-
In Normal Cells (Functional Rb Pathway): E2F-1 is sequestered by active Rb protein, and the E2F-1 promoter remains dormant. Without E1A expression, the viral replication cycle cannot initiate, and normal cells are spared from destruction.[3]
This elegant mechanism ensures that viral replication and its cytotoxic effects are confined to the tumor microenvironment.
Dual Anti-Tumor Action: Oncolysis and Immune Stimulation
Beyond direct oncolysis, CG0070 is engineered to induce a potent, tumor-specific immune response.
Immunogenic Cell Death
The lytic replication of CG0070 results in immunogenic cell death, releasing tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs).[12] This process helps to prime the adaptive immune system against the tumor.
GM-CSF Transgene Expression
To further amplify the immune response, CG0070 carries a cDNA insert for human GM-CSF, placed under the control of the viral E3 promoter.[3] The E3 promoter is activated following E1A expression, ensuring that GM-CSF is produced specifically within the infected tumor cells.[3] Secreted GM-CSF promotes the recruitment and maturation of antigen-presenting cells (APCs), such as dendritic cells, which are critical for initiating a robust and durable anti-tumor T-cell response.[3]
Preclinical Data and Selectivity Validation
The tumor-selective replication and cytotoxicity of CG0070 have been validated in numerous preclinical studies. Key quantitative findings are summarized below.
Data Presentation
Table 1: Selective Viral Replication in Rb-Defective Cells
| Cell Line Type | Rb Pathway Status | Viral Yield Reduction (vs. Wild-Type Ad5) | Reference |
|---|---|---|---|
| Bladder TCC Cells | Defective | Comparable to Wild-Type | [4] |
| Normal Human Cells | Functional | ~100-fold |[4] |
Table 2: Tumor-Selective Cytotoxicity
| Cell Line Type | Rb Pathway Status | Increased Cytotoxicity (vs. Normal Cells) | Reference |
|---|---|---|---|
| Bladder TCC Cells | Defective | Up to 1,000-fold |
| Normal Human Cells | Functional | Baseline | |
Table 3: GM-CSF Production in Infected Tumor Cells
| Cell Line | Multiplicity of Infection (MOI) | GM-CSF Production (ng / 10⁶ cells / 24h) | Reference |
|---|
| Rb-defective bladder tumor cells | 10 vp/cell | 38 - 221 |[4] |
Key Experimental Protocols
The characterization of oncolytic viruses like CG0070 relies on a set of standardized in vitro assays. The methodologies for key experiments are detailed below.
Viral Replication (Virus Yield) Assay
This assay quantifies the amount of infectious virus produced by infected cells over time.
-
Cell Seeding: Plate target cells (both tumor and normal) in 6-well plates and allow them to adhere overnight.
-
Infection: Infect cells with CG0070 at a low multiplicity of infection (MOI), typically 0.1 PFU/cell.
-
Incubation: Incubate the infected cells for various time points (e.g., 24, 48, 72 hours).
-
Harvesting: At each time point, scrape the cells into the medium. Subject the cell suspension to three freeze-thaw cycles to lyse the cells and release intracellular virions.
-
Titration (Plaque Assay): Serially dilute the viral lysates and use them to infect a monolayer of permissive cells (e.g., HEK293).
-
Overlay: After a short incubation period, overlay the cells with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells.
-
Quantification: After 7-14 days, stain the cells (e.g., with crystal violet) and count the plaques (zones of cell death). Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Cytotoxicity (Cell Viability) Assay
This assay measures the ability of the virus to kill cancer cells selectively. The MTS assay is a common colorimetric method.
-
Cell Seeding: Seed tumor and normal cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Infection: After 24 hours, infect the cells with a serial dilution of CG0070. Include uninfected cells as a control.
-
Incubation: Incubate plates for a period of 3 to 7 days to allow for multiple rounds of viral replication and cell lysis.
-
Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent contains a tetrazolium salt that is converted into a colored formazan product by the mitochondria of living cells.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to uninfected controls. The IC50 (the viral concentration that inhibits 50% of cell growth) can be determined.
GM-CSF Quantification Assay (ELISA)
This assay quantifies the amount of GM-CSF protein secreted by infected cells.
-
Sample Collection: Infect tumor cells with CG0070. At 24-48 hours post-infection, collect the cell culture supernatant.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for human GM-CSF.
-
Blocking: Block non-specific binding sites in the wells.
-
Sample Incubation: Add the collected supernatants and a series of known GM-CSF standards to the wells.
-
Detection: Add a biotinylated detection antibody, followed by a streptavidin-HRP (horseradish peroxidase) conjugate.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. HRP will catalyze a color change.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve from the standards and calculate the concentration of GM-CSF in the samples.
Conclusion
CG0070 demonstrates a highly selective and potent anti-tumor mechanism rooted in the fundamental biology of cancer. By exploiting the common defect in the Rb pathway, it achieves tumor-specific replication and oncolysis. This direct cell-killing is powerfully augmented by the expression of GM-CSF, which bridges the innate and adaptive immune systems to foster a durable, systemic anti-tumor response. The preclinical data robustly support this dual mechanism of action, positioning CG0070 as a significant therapeutic candidate in the field of oncolytic immunotherapy. The experimental methodologies outlined herein provide a framework for the continued evaluation and development of this and similar oncolytic agents.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. broadpharm.com [broadpharm.com]
- 3. protocols.io [protocols.io]
- 4. genemedi.net [genemedi.net]
- 5. Comparative Performance of Molgramostim-Based ELISA Kits for Quantifying GM-CSF in Preclinical and Clinical Samples - Digital Cultural Empowerment papers library [dharchive.org]
- 6. protocols.io [protocols.io]
- 7. Replication Competent Adenovirus Assay [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. ELISA for quantification of granulocyte macrophage-colony stimulating factor (GM-CSF) in human serum... [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Adenovirus L-E1A Activates Transcription through Mediator Complex-Dependent Recruitment of the Super Elongation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Replication-Competent Adenovirus Assay - Creative Biolabs [creative-biolabs.com]
Methodological & Application
E7070 Cell Cycle Analysis Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7070, also known as indisulam, is a novel sulfonamide anti-cancer agent that has demonstrated potent anti-tumor activity in both in vitro and in vivo studies.[1][2] Its primary mechanism of action involves the perturbation of cell cycle progression, predominantly inducing a cell cycle arrest in the G1 phase.[2][3][4][5] This G1 arrest is a critical event that precedes apoptosis in susceptible cancer cells, making the analysis of cell cycle distribution a key method for evaluating the efficacy and mechanism of E7070. Flow cytometry, a powerful technique for single-cell analysis, is the gold standard for determining the cell cycle status of a population of cells. This document provides detailed application notes and protocols for the analysis of E7070's effects on the cell cycle using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: E7070-Induced G1 Cell Cycle Arrest
E7070 exerts its cell cycle inhibitory effects by targeting key regulatory proteins of the G1 phase and the G1/S transition. The progression through the G1 phase is primarily governed by the sequential activation of cyclin-dependent kinases (CDKs), specifically CDK4/6 and CDK2, which are regulated by their cyclin partners (D-type cyclins and cyclin E, respectively).
E7070 has been shown to induce G1 arrest by:
-
Downregulating G1 Cyclins and CDKs: Treatment with E7070 leads to a decrease in the expression of crucial G1 phase proteins, including cyclin D1, cyclin E, CDK2, CDK4, and CDK6.[4]
-
Upregulating CDK Inhibitors (CKIs): The compound can induce the expression of p21Waf1/Cip1 and p27Kip1, which are potent inhibitors of CDK activity.[4] Notably, the induction of p21Waf1/Cip1 by E7070 can occur in a p53-independent manner, broadening its potential therapeutic application to cancers with mutated or deficient p53.[3][4]
This concerted action of downregulating positive regulators and upregulating negative regulators of the G1 phase prevents cells from progressing into the S phase, where DNA replication occurs, thus leading to an accumulation of cells in the G1 phase of the cell cycle. At higher concentrations or with prolonged exposure, E7070 has also been observed to cause an increase in the G2/M phase population in some cell lines.
Data Presentation: Quantitative Analysis of E7070-Induced Cell Cycle Arrest
The following tables summarize the expected dose-dependent and time-dependent effects of E7070 on cell cycle distribution in a typical cancer cell line, as analyzed by flow cytometry.
Table 1: Dose-Dependent Effect of E7070 on Cell Cycle Distribution (24-hour treatment)
| E7070 Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45 ± 3 | 35 ± 2 | 20 ± 2 |
| 0.1 | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| 1 | 70 ± 5 | 20 ± 4 | 10 ± 1 |
| 10 | 85 ± 6 | 10 ± 3 | 5 ± 1 |
Table 2: Time-Dependent Effect of E7070 (1 µM) on Cell Cycle Distribution
| Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 45 ± 3 | 35 ± 2 | 20 ± 2 |
| 12 | 60 ± 4 | 28 ± 3 | 12 ± 2 |
| 24 | 70 ± 5 | 20 ± 4 | 10 ± 1 |
| 48 | 75 ± 5 | 15 ± 3 | 10 ± 2 |
Experimental Protocols
This section provides a detailed protocol for treating cancer cells with E7070 and subsequently analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials and Reagents
-
Cancer cell line of interest (e.g., human colon cancer HCT116, non-small cell lung cancer A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
E7070 (Indisulam)
-
Dimethyl sulfoxide (DMSO, as a vehicle for E7070)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for E7070 cell cycle analysis.
Detailed Procedure
1. Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency).
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of E7070 in DMSO. Dilute the stock solution in complete culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle-only control (DMSO).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of E7070 or the vehicle control.
-
Incubate the cells for the desired time periods (e.g., 12, 24, or 48 hours).
2. Cell Harvesting and Fixation:
-
For adherent cells: Aspirate the medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin.
-
For suspension cells: Directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube for fixation.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.[6]
3. Propidium Iodide Staining:
-
Pellet the fixed cells by centrifugation at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells in the dark at room temperature for 30 minutes. Some cell types may require a longer incubation period.[6]
4. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Use a dot plot of fluorescence area versus fluorescence width to gate on single cells and exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Diagram
Caption: E7070 mechanism of G1 cell cycle arrest.
Conclusion
The analysis of cell cycle distribution by flow cytometry is an essential tool for characterizing the anti-proliferative effects of E7070. The provided protocols and application notes offer a comprehensive guide for researchers to effectively design, execute, and interpret experiments aimed at understanding the impact of E7070 on cancer cell cycle progression. The ability of E7070 to induce a robust G1 arrest underscores its potential as a targeted anti-cancer therapeutic.
References
- 1. E7070, a novel sulphonamide agent with potent antitumour activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanocellect.com [nanocellect.com]
- 3. Cell cycle progression mechanisms: slower cyclin-D/CDK4 activation and faster cyclin-E/CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Stem cell - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Antitumor Agent-70 (Compound 8b)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-70, also referred to as compound 8b, is a novel synthetic compound belonging to the (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide series of derivatives. It has demonstrated significant potential as an antitumor agent, particularly in the context of multiple myeloma. This document provides a summary of its biological activities, protocols for relevant in vitro assays, and diagrams of associated signaling pathways to facilitate further research and development.
Data Presentation
Compound 8b has shown potent anti-proliferative activity against human multiple myeloma cell lines. A summary of the reported half-maximal inhibitory concentration (IC50) values is presented below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RPMI8226 | Multiple Myeloma | 0.12 | [1] |
| U266 | Multiple Myeloma | 3.81 | [1] |
| HUVEC | Normal Endothelial | 12.09 | [1] |
Note: While Antitumor agent-70 (compound 8b) is suggested to be a potential multi-targeted kinase inhibitor, with a particular affinity for c-Kit, comprehensive in vitro kinase inhibition screening data is not publicly available in the cited literature. The following sections provide generalized protocols for how such assays would be conducted.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a test compound, such as Antitumor agent-70 (compound 8b), against a specific protein kinase (e.g., c-Kit) using an in vitro assay format.
Materials:
-
Recombinant human kinase (e.g., c-Kit)
-
Kinase substrate (e.g., a generic peptide substrate such as poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compound (Antitumor agent-70)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of Antitumor agent-70 (compound 8b) in DMSO. A typical starting concentration range would be from 10 mM down to sub-nanomolar concentrations.
-
Assay Plate Preparation: Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes at room temperature, and then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (MTT Assay)
This protocol details the determination of the anti-proliferative effects of Antitumor agent-70 (compound 8b) on cancer cell lines.
Materials:
-
RPMI8226 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Antitumor agent-70 (compound 8b)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RPMI8226 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Antitumor agent-70 (compound 8b) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by Antitumor agent-70 (compound 8b) using flow cytometry.
Materials:
-
RPMI8226 cells
-
Antitumor agent-70 (compound 8b)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat RPMI8226 cells with different concentrations of Antitumor agent-70 (compound 8b) for 24 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the in vitro evaluation of Antitumor agent-70 (compound 8b).
Caption: Potential inhibition of the c-Kit signaling pathway by Antitumor agent-70.
Caption: ROS-mediated apoptosis induction by Antitumor agent-70 (compound 8b).
References
Application Notes and Protocols for Western Blot Analysis of E7070's Effects on Cell Cycle Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7070, also known as indisulam, is a novel sulfonamide compound that has demonstrated anti-tumor activity by inducing cell cycle arrest at the G1 phase.[1][2] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of E7070 on key cell cycle regulatory proteins. Understanding these molecular changes is crucial for elucidating the mechanism of action of E7070 and for the development of targeted cancer therapies.
E7070's primary mechanism involves the degradation of the RNA-binding protein RBM39.[3][4] It acts as a "molecular glue," promoting the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[3][4] The loss of RBM39, a key splicing factor, results in widespread alternative splicing errors in pre-mRNAs of numerous genes, including those critical for cell cycle progression.[2][3][4] This disruption of normal splicing ultimately leads to a halt in the cell cycle at the G1/S checkpoint.
Western blot analysis is an indispensable technique to quantify the changes in protein expression levels of key cell cycle regulators following E7070 treatment. This allows for a direct assessment of the compound's impact on the cellular machinery that governs cell proliferation.
Data Presentation
The following table summarizes the expected quantitative changes in key G1 phase cell cycle proteins in cancer cells treated with E7070, as analyzed by Western blot. The data is a composite representation based on published findings and the known mechanism of action of E7070.
| Protein | Function | Expected Change with E7070 Treatment | Reference |
| Cyclin D1 | G1 phase progression, forms complex with CDK4/6 | Decrease | [2] |
| CDK4 | G1 phase progression, phosphorylates Rb | Decrease | [2] |
| p21Waf1/Cip1 | CDK inhibitor, promotes G1 arrest | Increase | [1] |
| p27Kip1 | CDK inhibitor, promotes G1 arrest | Increase | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of E7070 and the experimental process, the following diagrams are provided.
Caption: Mechanism of E7070-induced G1 cell cycle arrest.
Caption: Standard workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with E7070
Materials:
-
Cancer cell line of interest (e.g., T-ALL cell lines like Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
E7070 (Indisulam) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth overnight.
-
Treat cells with the desired concentrations of E7070 (e.g., 1 µM and 5 µM for Jurkat cells) for a specified time (e.g., 48 hours).[3]
-
Include a vehicle-treated control group (DMSO) at a concentration equivalent to the highest E7070 concentration used.
-
After the incubation period, harvest the cells for protein extraction.
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (12% for p21/p27, 10% for Cyclin D1/CDK4)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin D1
-
Mouse anti-CDK4
-
Rabbit anti-p21 Waf1/Cip1
-
Mouse anti-p27 Kip1
-
Loading control: Mouse anti-β-actin or Rabbit anti-GAPDH
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash harvested cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto the appropriate percentage SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control (β-actin or GAPDH).
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively use Western blot analysis to study the impact of E7070 on key cell cycle proteins. By quantifying the changes in Cyclin D1, CDK4, p21, and p27, investigators can gain valuable insights into the molecular mechanisms underlying E7070-induced G1 cell cycle arrest, which is critical for its ongoing evaluation as a potential anti-cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Topic: MC70 Chemosensitization Assay with Doxorubicin
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline chemotherapeutic agent widely employed in the treatment of various cancers, including breast and colon cancer. Its efficacy, however, is frequently compromised by the onset of multidrug resistance (MDR), a phenomenon where cancer cells develop resistance to a broad spectrum of structurally and functionally unrelated drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as drug efflux pumps, reducing intracellular drug accumulation and thus therapeutic effect.
MC70 is a compound identified as an inhibitor of ABC transporters.[1] By blocking the action of these efflux pumps, MC70 has the potential to act as a chemosensitizer, restoring or enhancing the cytotoxicity of conventional chemotherapeutic drugs like doxorubicin in resistant cancer cells.[1] This application note provides a detailed protocol for performing an in vitro chemosensitization assay using the doxorubicin-resistant human breast cancer cell line MCF-7/ADR to evaluate the efficacy of MC70 in potentiating doxorubicin's anticancer activity.
Principle of the Assay
The chemosensitization assay is designed to quantify the ability of a test compound (the chemosensitizer, MC70) to increase the cytotoxic effect of an anticancer drug (doxorubicin). The assay involves treating resistant cancer cells with doxorubicin alone and in combination with a non-toxic concentration of MC70. Cell viability is assessed using a colorimetric method, such as the MTT assay, which measures the metabolic activity of living cells.[2][3] A successful chemosensitization is indicated by a significant reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin in the presence of MC70 compared to doxorubicin alone.
Experimental Protocols
Materials and Reagents
-
Cell Line: Doxorubicin-resistant human breast adenocarcinoma cell line (MCF-7/ADR). The parental, sensitive MCF-7 cell line can be used as a control.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a concentration of doxorubicin to maintain resistance (e.g., 10 ng/mL), as determined by laboratory-specific cell line maintenance protocols.[4]
-
Reagents:
-
Doxorubicin Hydrochloride (Sigma-Aldrich)
-
MC70 (Synthesized or procured)
-
Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).[5]
-
MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Cell Culture
-
Maintain MCF-7/ADR cells in T-75 flasks with supplemented DMEM in a humidified incubator at 37°C with 5% CO2.
-
Allow cells to reach 80-90% confluency.
-
Aspirate the culture medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with fresh culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium to the desired concentration for plating.
Drug Solution Preparation
-
Doxorubicin Stock (10 mM): Prepare a 10 mM stock solution in sterile water or DMSO. Aliquot and store at -20°C, protected from light.
-
MC70 Stock (10 mM): Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of doxorubicin and MC70 from the stock solutions using serum-free culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Chemosensitization Assay Protocol
-
Cell Seeding: Perform a cell count (e.g., using a hemocytometer and Trypan blue). Seed 5,000 to 10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.
-
Drug Treatment:
-
First, determine a non-toxic concentration of MC70 by treating cells with a range of MC70 concentrations alone.
-
For the main experiment, prepare the following treatments in 100 µL of medium to be added to the cells (for a final volume of 200 µL/well):
-
Group 1 (Doxorubicin Alone): Serial dilutions of doxorubicin.
-
Group 2 (Combination): Serial dilutions of doxorubicin combined with a fixed, non-toxic concentration of MC70.
-
Controls: Wells with medium only (blank), cells with medium and vehicle (DMSO) only (negative control), and cells with MC70 only.
-
-
-
Incubation: Incubate the treated plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability for each treatment as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % Viability against the log of doxorubicin concentration for both the "Doxorubicin Alone" and "Combination" groups.
-
Determine the IC50 value for each group using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Calculate the Fold Reversal (FR) or Chemosensitization Index:
-
FR = IC50 (Doxorubicin Alone) / IC50 (Doxorubicin + MC70)
-
Data Presentation
A Fold Reversal value greater than 1 indicates that MC70 sensitizes the cells to doxorubicin. The following table presents illustrative data from a typical experiment.
Table 1: Effect of MC70 on Doxorubicin Cytotoxicity in MCF-7/ADR Cells
| Treatment Group | Doxorubicin IC50 (µM) | Fold Reversal (FR) |
| Doxorubicin Alone | 12.9 | - |
| Doxorubicin + MC70 (5 µM) | 1.8 | 7.17 |
Visualizations
Experimental Workflow
Caption: Workflow of the MTT-based chemosensitization assay.
Proposed Mechanism of Action
Doxorubicin-induced apoptosis can be mediated by various signaling pathways, including those involving p53 and the Notch pathway.[7][8][9][10] In resistant cells like MCF-7/ADR, a key resistance mechanism is the overexpression of the P-glycoprotein (P-gp/ABCB1) efflux pump, which actively removes doxorubicin from the cell.[11] MC70 has been characterized as an inhibitor of ABC transporters.[1] The proposed mechanism for chemosensitization is the inhibition of P-gp by MC70, leading to increased intracellular accumulation of doxorubicin, which can then exert its cytotoxic effects by intercalating with DNA and inducing apoptosis.
Caption: MC70 inhibits P-gp, increasing intracellular doxorubicin and inducing apoptosis.
References
- 1. MC70 potentiates doxorubicin efficacy in colon and breast cancer in vitro treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance | PLOS One [journals.plos.org]
Application Notes: SGN-70 Complement-Dependent Cytotoxicity (CDC) Assay
Introduction
SGN-70 is a humanized IgG1 monoclonal antibody that targets CD70 (also known as CD27L), a member of the tumor necrosis factor (TNF) family.[1][2] CD70 is expressed on various hematologic malignancies and some solid tumors, but its expression on normal tissues is highly restricted, making it an attractive target for antibody-based therapies.[2][3] One of the key mechanisms of action for SGN-70 is the induction of cell death through Fc-dependent effector functions, including complement-dependent cytotoxicity (CDC).[1][2][4]
The CDC assay is a critical in vitro method used to determine the ability of an antibody to lyse target cells in the presence of complement proteins. When SGN-70 binds to CD70 on the surface of a tumor cell, the Fc portion of the antibody can recruit and activate the classical complement pathway. This activation leads to a cascade of enzymatic reactions culminating in the formation of the Membrane Attack Complex (MAC) on the cell surface, which creates pores in the cell membrane, leading to osmotic lysis and cell death.[5] These application notes provide a detailed protocol for assessing the CDC activity of SGN-70 against CD70-positive cancer cells.
Mechanism of Action: SGN-70 Mediated CDC
SGN-70, upon binding to the CD70 antigen on a target tumor cell, initiates the classical complement pathway. The process begins with the C1q protein binding to the Fc region of SGN-70. This binding event triggers a signaling cascade that results in the formation of the Membrane Attack Complex (MAC), ultimately leading to target cell lysis.
Caption: SGN-70 binding to CD70 initiates the classical complement pathway, leading to MAC formation and cell lysis.
Quantitative Data Summary
The following table provides representative data from an SGN-70 CDC assay performed on CD70-expressing 786-O renal cell carcinoma cells.[1][6] Data is presented as the mean percentage of specific cell lysis from triplicate wells.
| SGN-70 Concentration (µg/mL) | Percent Specific Lysis (%) (Mean ± SD) |
| 10 | 75 ± 4.2 |
| 1 | 68 ± 3.5 |
| 0.1 | 45 ± 2.8 |
| 0.01 | 22 ± 1.9 |
| 0.001 | 8 ± 1.1 |
| 0 (Isotype Control) | 2 ± 0.5 |
| Complement Only | 1 ± 0.3 |
| Cells Only (Spontaneous Lysis) | 0 |
Note: This table is a representative example based on typical CDC assay results. Actual values may vary based on experimental conditions, cell line, and complement source.
Detailed Experimental Protocol
This protocol describes a method for quantifying SGN-70 mediated CDC using a fluorescence-based assay with Calcein AM, a dye that is retained in live cells.[5] Alternatively, viability can be assessed by flow cytometry using a dye like Propidium Iodide (PI).[7]
Materials and Reagents
-
Target Cells: CD70-positive cell line (e.g., 786-O, Raji).[1][6]
-
Antibodies:
-
SGN-70 (Test Antibody)
-
Human IgG1 Isotype Control (Negative Control)
-
-
Complement Source: Normal Human Serum (NHS) or Baby Rabbit Complement.
-
Assay Medium: RPMI 1640 with 1% BSA (serum-free).
-
Viability Dye: Calcein AM (for fluorescence plate reader) or Propidium Iodide (for flow cytometry).[5][7]
-
Lysis Buffer: 2% Triton X-100 in PBS (for Maximum Lysis control).
-
Equipment:
-
96-well V-bottom or flat-bottom tissue culture plates.
-
Multichannel pipette.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Fluorescence plate reader or flow cytometer.
-
Experimental Workflow
The overall workflow involves preparing target cells, incubating with the antibody and complement, and finally measuring cell viability to determine the extent of cytotoxicity.
Caption: A stepwise workflow for performing the SGN-70 complement-dependent cytotoxicity (CDC) assay.
Step-by-Step Procedure
-
Target Cell Preparation:
-
Harvest CD70-positive target cells from culture during the logarithmic growth phase.
-
Wash the cells twice with serum-free assay medium and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
If using the Calcein AM method, label the cells according to the manufacturer's protocol.
-
-
Assay Plating:
-
Add 50 µL of the cell suspension (50,000 cells) to each well of a 96-well plate.
-
Prepare serial dilutions of SGN-70 and the isotype control antibody in assay medium.
-
Add 50 µL of the diluted antibodies to the appropriate wells.
-
Prepare control wells:
-
Spontaneous Lysis: 50 µL cells + 100 µL assay medium.
-
Maximum Lysis: 50 µL cells + 100 µL assay medium (add lysis buffer at the end).
-
Complement Only Control: 50 µL cells + 50 µL assay medium + 50 µL complement.
-
-
-
Opsonization:
-
Gently tap the plate to mix.
-
Incubate the plate for 15 minutes at room temperature to allow the antibody to bind to the cells.[8]
-
-
Complement Addition & Incubation:
-
Data Acquisition:
-
For Calcein AM Method:
-
Add 50 µL of 2% Triton X-100 to the Maximum Lysis wells and incubate for 15 minutes.
-
Centrifuge the plate and read the fluorescence of the supernatant.
-
-
For Flow Cytometry Method:
-
Wash cells with PBS.
-
Resuspend cells in 100 µL of FACS buffer containing Propidium Iodide (PI).
-
Acquire data on a flow cytometer, collecting events for each well.
-
-
Data Analysis
The percentage of specific cytotoxicity is calculated using the following formula:
% Specific Lysis = [(Experimental Lysis - Spontaneous Lysis) / (Maximum Lysis - Spontaneous Lysis)] x 100
-
Experimental Lysis: Signal from wells with target cells, antibody, and complement.
-
Spontaneous Lysis: Signal from wells with target cells and medium only.
-
Maximum Lysis: Signal from wells with target cells and lysis buffer.
The results can be plotted on a semi-log graph with antibody concentration on the x-axis and percent specific lysis on the y-axis. The EC50 value (the concentration of antibody that induces 50% of the maximum specific lysis) can then be determined using non-linear regression analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical characterization of SGN-70, a humanized antibody directed against CD70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. sartorius.com [sartorius.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Detection of Apoptosis Induced by Antitumor Agent-70 (Compound 8b) using Annexin V Staining
These application notes provide a comprehensive protocol for the detection of apoptosis in cancer cells treated with Antitumor agent-70 (compound 8b) using Annexin V staining and flow cytometry. Antitumor agent-70 (compound 8b) is a novel compound with demonstrated anti-tumor activity, particularly against multiple myeloma.[1] It has been shown to induce cell cycle arrest in the G0/G1 phase and promote apoptosis through the release of reactive oxygen species (ROS).[1]
Data Presentation
The pro-apoptotic effects of Antitumor agent-70 (compound 8b) can be quantified by treating a relevant cancer cell line (e.g., human multiple myeloma RPMI8226 cells) with varying concentrations of the compound. The percentage of apoptotic cells is then determined using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Table 1: Apoptosis Induction by Antitumor Agent-70 (Compound 8b) in MHCC97H Cells
| Treatment Group | Concentration (nM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | 0 | 24 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| Compound 8b | 10 | 24 | 8.7 ± 1.2 | 3.1 ± 0.6 | 11.8 ± 1.8 |
| Compound 8b | 20 | 24 | 15.4 ± 2.1 | 5.2 ± 0.9 | 20.6 ± 3.0 |
| Compound 8b | 40 | 24 | 25.1 ± 3.5 | 8.9 ± 1.5 | 34.0 ± 5.0 |
| Control (DMSO) | 0 | 48 | 3.1 ± 0.6 | 2.2 ± 0.4 | 5.3 ± 1.0 |
| Compound 8b | 10 | 48 | 12.3 ± 1.8 | 6.5 ± 1.1 | 18.8 ± 2.9 |
| Compound 8b | 20 | 48 | 22.8 ± 2.9 | 10.7 ± 1.7 | 33.5 ± 4.6 |
| Compound 8b | 40 | 48 | 35.6 ± 4.2 | 15.3 ± 2.3 | 50.9 ± 6.5 |
Data is hypothetical and presented for illustrative purposes based on the finding that compound 8b induces apoptosis in a dose- and time-dependent manner in MHCC97H cells.[2] Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
This section details the key experimental protocols for assessing apoptosis induced by Antitumor agent-70 (compound 8b).
Protocol 1: Cell Culture and Treatment with Antitumor Agent-70 (Compound 8b)
-
Cell Seeding: Seed cancer cells (e.g., RPMI8226) in a 6-well plate at a density of 1 x 10⁶ cells/well in complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of Antitumor agent-70 (compound 8b) in dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40 nM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of Antitumor agent-70 (compound 8b). Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest concentration of the compound.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO₂.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is based on the principle that during early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[3][4] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate late apoptotic and necrotic cells, thus allowing for their differentiation.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and control cells from Protocol 1
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain membrane integrity.[5] Collect both the detached cells and the cells floating in the supernatant, as apoptotic cells may detach.[6]
-
For suspension cells, collect the cells directly.[5]
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[5] Discard the supernatant and wash the cells twice with cold PBS to remove any residual medium.[3][5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5][7]
-
Staining:
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[7][8]
-
Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[8]
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and define the quadrants for analysis.[8]
-
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Visualizations
Signaling Pathway
Caption: Apoptosis induction by Antitumor agent-70 (compound 8b).
Experimental Workflow
Caption: Annexin V apoptosis detection workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. bosterbio.com [bosterbio.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for ABC Transporter-Mediated Efflux Assays Using a Fluorescent Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP-binding cassette (ABC) transporters are a superfamily of transmembrane proteins that play a crucial role in the transport of a wide variety of substrates across cellular membranes.[1][2] Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), is a significant mechanism of multidrug resistance (MDR) in cancer cells.[3][4] These transporters actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[4] Therefore, the identification of compounds that are substrates or inhibitors of these transporters is a critical step in drug discovery and development.
This document provides detailed application notes and protocols for an in vitro transport assay using Calcein-AM, a widely used fluorescent substrate, to assess the function of ABC transporters in overexpressing cell lines. Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein. Calcein itself is a poor substrate for efflux pumps. However, in cells overexpressing P-gp or MRP1, the Calcein-AM is actively transported out of the cell before it can be hydrolyzed, resulting in a lower intracellular fluorescence signal. The activity of these transporters can be quantified by measuring the change in intracellular fluorescence in the presence and absence of known inhibitors or test compounds.
Principle of the Calcein-AM Efflux Assay
The Calcein-AM assay is a robust and high-throughput method to determine the inhibitory potential of a test compound on P-gp and MRP1 transporters. The assay relies on the principle of competitive inhibition. If a test compound is an inhibitor of these transporters, it will block the efflux of Calcein-AM, leading to its intracellular accumulation and subsequent hydrolysis to fluorescent calcein. This results in an increased fluorescence signal that is proportional to the inhibitory activity of the test compound.
Data Presentation
Table 1: Representative IC50 Values for Known ABC Transporter Inhibitors Using the Calcein-AM Efflux Assay
| ABC Transporter | Cell Line | Inhibitor | IC50 (µM) |
| P-gp (ABCB1) | Caco-2 | Verapamil | 5.2 |
| P-gp (ABCB1) | MDCK-MDR1 | Elacridar | 0.3 |
| MRP1 (ABCC1) | HEK293-MRP1 | MK-571 | 2.5 |
| MRP1 (ABCC1) | A549 | Reversan | 1.8 |
Table 2: Example of Expected Results from a Calcein-AM Transport Assay
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase in Fluorescence (Compared to Untreated) |
| Parental (Low Transporter Expression) | Untreated | 8500 | 1.0 |
| Parental (Low Transporter Expression) | Verapamil (50 µM) | 8700 | 1.02 |
| P-gp Overexpressing | Untreated | 1500 | 1.0 |
| P-gp Overexpressing | Verapamil (50 µM) | 7500 | 5.0 |
| MRP1 Overexpressing | Untreated | 2000 | 1.0 |
| MRP1 Overexpressing | MK-571 (50 µM) | 8000 | 4.0 |
Experimental Protocols
Materials and Reagents
-
ABC transporter-overexpressing cell lines (e.g., MDCK-MDR1, HEK293-MRP1) and their corresponding parental cell lines.
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and any necessary selection antibiotics.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Calcein-AM (acetoxymethyl ester of calcein).
-
Known ABC transporter inhibitors (e.g., Verapamil for P-gp, MK-571 for MRP1) to be used as positive controls.
-
Test compounds.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader with appropriate filters for calcein (Excitation: ~490 nm, Emission: ~520 nm).
-
CO2 incubator (37°C, 5% CO2).
Protocol 1: Calcein-AM Efflux Inhibition Assay
This protocol is designed to determine if a test compound can inhibit the efflux of Calcein-AM from ABC transporter-overexpressing cells.
-
Cell Seeding:
-
Trypsinize and count the ABC transporter-overexpressing and parental cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Reagents:
-
Prepare a stock solution of Calcein-AM in anhydrous DMSO (e.g., 1 mM).
-
Prepare stock solutions of the positive control inhibitors and test compounds in DMSO.
-
On the day of the assay, prepare working solutions of the test compounds and positive controls at 2X the final desired concentration in pre-warmed assay buffer (e.g., PBS or serum-free medium).
-
Prepare a 2X working solution of Calcein-AM in assay buffer (final concentration is typically 0.25 - 1 µM, this should be optimized for each cell line).
-
-
Assay Procedure:
-
Gently wash the cell monolayers twice with 100 µL/well of pre-warmed assay buffer.
-
Add 50 µL/well of the 2X test compound or positive control working solutions to the appropriate wells. For control wells (no inhibition), add 50 µL/well of assay buffer containing the same final concentration of DMSO.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add 50 µL/well of the 2X Calcein-AM working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
After incubation, gently wash the cells three times with 100 µL/well of ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL/well of ice-cold PBS to each well.
-
-
Data Acquisition and Analysis:
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm.
-
Calculate the fold increase in fluorescence for each treatment by dividing the mean fluorescence intensity of the treated wells by the mean fluorescence intensity of the untreated (vehicle control) wells of the overexpressing cells.
-
To determine the IC50 value of a test compound, perform the assay with a range of compound concentrations and plot the percentage of inhibition against the compound concentration.
-
Visualizations
Caption: Experimental workflow for the Calcein-AM efflux inhibition assay.
Caption: Mechanism of the Calcein-AM transport assay in ABC transporter-overexpressing cells.
References
Application Notes and Protocols: SGN-70 for In Vivo Studies in SCID Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
SGN-70 is a humanized IgG1 monoclonal antibody that targets CD70, a member of the tumor necrosis factor (TNF) superfamily.[1][2] Under normal physiological conditions, CD70 expression is highly restricted to activated T and B lymphocytes. However, it is aberrantly expressed on a variety of hematologic malignancies, including non-Hodgkin's lymphoma (NHL), Hodgkin's lymphoma, multiple myeloma (MM), and some solid tumors like renal cell carcinoma.[1][2][3] This differential expression pattern makes CD70 an attractive target for antibody-based therapies. SGN-70 has demonstrated significant antitumor activity in preclinical in vivo models by engaging the host's immune system to eliminate CD70-positive tumor cells.[3][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of SGN-70 in Severe Combined Immunodeficient (SCID) mouse xenograft models.
Mechanism of Action
SGN-70 exerts its antitumor effects primarily through Fc-dependent effector functions.[1][3] Upon binding to CD70 on the surface of malignant cells, the Fc region of SGN-70 is recognized by Fcγ receptors (FcγR) on immune effector cells and by complement proteins. This engagement triggers multiple cytotoxic mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Natural killer (NK) cells recognize SGN-70-coated tumor cells and release cytotoxic granules, inducing apoptosis.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytes engulf and destroy the antibody-coated cancer cells.[5]
-
Complement-Dependent Cytotoxicity (CDC): The binding of SGN-70 can activate the complement cascade, leading to the formation of a membrane attack complex (MAC) that lyses the tumor cell.[1][3]
Studies have confirmed that the in vivo activity of SGN-70 is dependent on these Fc-mediated functions. An Fc-modified variant of the antibody with impaired effector functions showed a lack of survival benefit in mouse models, underscoring the importance of host immune cell interaction.[2]
Experimental Protocols for In Vivo Studies
The following protocols describe the use of SGN-70 in disseminated human lymphoma and multiple myeloma xenograft models using SCID mice. These models are effective for evaluating the systemic antitumor activity of SGN-70.[1][2]
Protocol 1: Disseminated Non-Hodgkin's Lymphoma (Raji) Model
This model evaluates SGN-70 efficacy against a CD70-positive Burkitt's lymphoma cell line.
1. Materials
-
Animals: Female SCID mice, 6-8 weeks old.
-
Cell Line: Raji (human Burkitt's lymphoma), CD70-positive.
-
Reagents: SGN-70, Isotype Control (human IgG1), Phosphate-Buffered Saline (PBS).
-
Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
2. Methods
-
Animal Acclimation: Acclimate mice for at least one week under specific-pathogen-free conditions.
-
Cell Preparation: Culture Raji cells to a density of approximately 1x10⁶ cells/mL. On the day of injection, harvest cells during the logarithmic growth phase, wash twice with sterile PBS, and resuspend in PBS at a final concentration of 5x10⁶ cells/mL. Confirm viability (>95%) using trypan blue exclusion.
-
Tumor Implantation: Inoculate each mouse with 1x10⁶ Raji cells in a 200 µL volume via tail vein injection.
-
Treatment: After tumor engraftment (typically 3-7 days post-inoculation), randomize mice into treatment groups (n=10-12 per group).
-
Group 1 (Control): Isotype Control Antibody (e.g., 10 mg/kg).
-
Group 2 (Treatment): SGN-70 (e.g., 10 mg/kg).
-
Administer antibodies intraperitoneally (i.p.) or intravenously (i.v.) based on study design, for example, twice weekly for 4 weeks.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for clinical signs of disease (e.g., hind-limb paralysis, weight loss, ruffled fur).
-
Record body weight twice weekly.
-
The primary endpoint is survival. Euthanize mice when they exhibit signs of terminal illness or >20% body weight loss, and record the date for survival analysis.
-
Protocol 2: Disseminated Multiple Myeloma (MM.1S) Model
This model assesses SGN-70 activity against a CD70-positive multiple myeloma cell line that disseminates to the bone marrow.[2]
1. Materials
-
Animals: Female SCID mice, 6-8 weeks old.
-
Cell Line: MM.1S (human multiple myeloma), CD70-positive.
-
Reagents: SGN-70, Isotype Control (human IgG1), PBS.
2. Methods
-
Animal Acclimation & Cell Preparation: Follow steps 1 and 2 from Protocol 1, using the MM.1S cell line. Resuspend cells at a concentration of 2.5x10⁷ cells/mL.
-
Tumor Implantation: Inject each mouse intravenously with 5x10⁶ MM.1S cells in a 200 µL volume.[2]
-
Treatment: Begin treatment 3-7 days post-implantation.
-
Group 1 (Control): Isotype Control Antibody.
-
Group 2 (Treatment): SGN-70.
-
Dosing and schedule should be determined, but a representative regimen could be 10 mg/kg, i.p., twice weekly.
-
-
Monitoring and Endpoints:
-
Survival: Monitor as described in Protocol 1. Onset of paralysis is a key morbidity indicator in this model.[2]
-
Tumor Burden (Serum M-protein): Collect blood samples (e.g., via retro-orbital sinus) at specified intervals. Measure levels of circulating human Ig lambda light chain by ELISA to quantify systemic tumor burden.[2]
-
Bone Marrow Infiltration: At the study endpoint, harvest long bones (femur, tibia). Flush bone marrow and prepare single-cell suspensions. Analyze the percentage of human myeloma cells (CD138+) by flow cytometry.[2]
-
Summary of Quantitative Data
Preclinical studies have provided quantitative evidence of SGN-70's in vivo efficacy. The data below is from a study using the disseminated MM.1S model in SCID mice.[2]
| Parameter | Control Group (Isotype Ab) | SGN-70 Treatment Group | Outcome |
| Myeloma Infiltration in Bone Marrow | 32% ± 6.4% | 4.9% ± 1.9% | Significant reduction in tumor burden in the bone marrow. |
| Serum Monoclonal Protein | Baseline | ~4-fold reduction | Marked decrease in systemic tumor-secreted protein. |
| Survival | - | - | Significantly delayed onset of paralysis and prolonged survival.[2] |
References
- 1. Preclinical characterization of SGN-70, a humanized antibody directed against CD70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Collection - Data from Preclinical Characterization of SGN-70, a Humanized Antibody Directed against CD70 - Clinical Cancer Research - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Evaluating Antitumor agent-70 (compound 8b) Using a Cell Viability MTT Assay
Introduction
Antitumor agent-70, also identified as compound 8b, is a novel benzamide derivative with demonstrated anti-proliferative activity.[1] It functions as a potential multi-targeted kinase inhibitor, with a particular affinity for c-Kit.[1] The primary mechanism of action involves the induction of apoptosis through the promotion of Reactive Oxygen Species (ROS) release, leading to cell cycle arrest at the G0/G1 phase.[1] This document provides a summary of its known efficacy and a detailed protocol for assessing its cytotoxic effects on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[2] These crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[2]
Data Presentation
Quantitative analysis of Antitumor agent-70 (compound 8b) has demonstrated its potent cytotoxic effects across various cell lines. The half-maximal inhibitory concentration (IC50) values and its impact on cell cycle progression are summarized below.
Table 1: IC50 Values of Antitumor agent-70 (compound 8b) in Various Cell Lines
| Cell Line | Cell Type | IC50 (μM) |
| RPMI8226 | Multiple Myeloma | 0.12[1] |
| U266 | Multiple Myeloma | 3.81[1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 12.09[1] |
Table 2: Effect of Antitumor agent-70 (compound 8b) on the Cell Cycle
| Cell Cycle Phase | Observed Effect |
| G0/G1 | Significant increase in cell population[1] |
| S | Significant decrease in cell population[1] |
| G2/M | Significant decrease in cell population[1] |
Visualized Pathways and Workflows
Proposed Signaling Pathway for Antitumor agent-70 (compound 8b)
Caption: Proposed mechanism of action for Antitumor agent-70 (compound 8b).
Experimental Workflow for MTT Assay
Caption: High-level workflow for the cell viability MTT assay.
Detailed Experimental Protocol: MTT Assay
This protocol provides a comprehensive method for determining cell viability after treatment with Antitumor agent-70 (compound 8b).
1. Materials and Reagents
-
Cancer cell line of interest (e.g., RPMI8226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Antitumor agent-70 (compound 8b)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or Isopropanol)
-
Sterile, 96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
2. Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Compound Dilutions:
-
Prepare a stock solution of Antitumor agent-70 (compound 8b) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations for treatment.
-
3. Cell Seeding
-
Culture cells to approximately 80% confluency.
-
Harvest and count the cells, ensuring high viability (>90%).
-
Dilute the cells in complete culture medium to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach and resume growth.[5]
4. Compound Treatment
-
After the 24-hour incubation, carefully remove the medium.
-
Add 100 µL of fresh medium containing the various concentrations of Antitumor agent-70 (compound 8b) to the respective wells.
-
Include a vehicle control group (cells treated with the same concentration of solvent, e.g., DMSO, used for the compound).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
5. MTT Assay Procedure
-
Following the treatment incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well, resulting in a final concentration of approximately 0.5 mg/mL.[3]
-
Gently mix the plate and return it to the incubator for 2-4 hours.[4] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate first (e.g., 1000 x g for 5 minutes).
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the crystals, resulting in a homogeneous purple solution.
6. Data Analysis
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[2][3] A reference wavelength of >630 nm can be used to subtract background noise.[3]
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and use a suitable software to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MC70 Flow Cytometry Analysis of Drug Efflux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[1] These transporters, such as P-glycoprotein (P-gp, or ABCB1), function as efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells and thereby reducing their efficacy.[2][3] The development of small molecules that can inhibit these efflux pumps is a promising strategy to overcome MDR.
This document provides a detailed protocol for the analysis of drug efflux inhibition using flow cytometry, focusing on a novel investigational compound, MC70. The following protocols and application notes describe the use of fluorescent substrates in conjunction with flow cytometry to quantitatively assess the inhibitory effect of MC70 on P-gp-mediated drug efflux.
Principle of the Assay
The drug efflux assay is a functional test that measures the activity of ABC transporters.[4] It utilizes a fluorescent substrate that is readily taken up by cells. In cells overexpressing P-gp, this substrate is actively pumped out, resulting in low intracellular fluorescence.[5] In the presence of a P-gp inhibitor like MC70, the efflux of the fluorescent substrate is blocked, leading to its accumulation inside the cells and a corresponding increase in fluorescence intensity, which can be quantified by flow cytometry.[6]
Two common fluorescent substrates for P-gp activity are Rhodamine 123 and Calcein-AM.[5][7]
-
Rhodamine 123: A fluorescent dye that is a direct substrate of P-gp.[5]
-
Calcein-AM: A non-fluorescent, cell-permeant compound that is converted into the fluorescent, cell-impermeant molecule calcein by intracellular esterases. Calcein-AM is a substrate for P-gp, while calcein is not. Therefore, P-gp activity reduces the intracellular accumulation of fluorescent calcein.[7]
Experimental Protocols
Cell Culture and Preparation
-
Cell Lines:
-
Use a pair of cell lines: a parental, drug-sensitive cell line with low P-gp expression (e.g., KB-3-1) and a multidrug-resistant variant with high P-gp expression (e.g., KB-V1).[8]
-
Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. For the resistant cell line, maintain selective pressure by including the relevant cytotoxic drug in the culture medium.
-
-
Cell Preparation:
-
Harvest cells during the exponential growth phase.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in a suitable assay buffer (e.g., phenol red-free RPMI 1640) at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Efflux Assay Protocol
-
Incubation with MC70:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add MC70 at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a positive control (e.g., 10 µM Verapamil) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Incubate the cells at 37°C for 30 minutes.
-
-
Loading with Rhodamine 123:
-
Add Rhodamine 123 to each tube to a final concentration of 1 µg/mL.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect Rhodamine 123 fluorescence in the green channel (e.g., FL1, 525/30 nm bandpass filter).
-
Collect data from at least 10,000 events per sample.
-
Analyze the data to determine the mean fluorescence intensity (MFI) for each sample.
-
Calcein-AM Efflux Assay Protocol
-
Incubation with MC70:
-
Follow the same procedure as in the Rhodamine 123 assay (Step 1).
-
-
Loading with Calcein-AM:
-
Add Calcein-AM to each tube to a final concentration of 0.25 µM.
-
Incubate at 37°C for 15 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Follow the same procedure as in the Rhodamine 123 assay (Step 4) to determine the MFI.
-
Data Presentation
The inhibitory effect of MC70 on P-gp-mediated efflux can be quantified by calculating the Fold Change in MFI or the Inhibition percentage.
Table 1: Effect of MC70 on Rhodamine 123 Accumulation in KB-V1 Cells
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change in MFI (vs. Vehicle) | % Inhibition |
| Vehicle (0.1% DMSO) | - | 150 | 1.0 | 0 |
| MC70 | 0.1 | 250 | 1.7 | 20 |
| MC70 | 1 | 450 | 3.0 | 60 |
| MC70 | 10 | 700 | 4.7 | 90 |
| MC70 | 50 | 720 | 4.8 | 94 |
| MC70 | 100 | 730 | 4.9 | 96 |
| Verapamil | 10 | 710 | 4.7 | 92 |
Table 2: Effect of MC70 on Calcein Accumulation in KB-V1 Cells
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change in MFI (vs. Vehicle) | % Inhibition |
| Vehicle (0.1% DMSO) | - | 200 | 1.0 | 0 |
| MC70 | 0.1 | 350 | 1.8 | 25 |
| MC70 | 1 | 650 | 3.3 | 75 |
| MC70 | 10 | 850 | 4.3 | 94 |
| MC70 | 50 | 870 | 4.4 | 96 |
| MC70 | 100 | 880 | 4.4 | 97 |
| Verapamil | 10 | 860 | 4.3 | 95 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for Flow Cytometry-Based Drug Efflux Assay.
Signaling Pathways Regulating P-glycoprotein Expression
The expression of P-gp is regulated by various signaling pathways that can be activated by different stimuli, including chemotherapeutic agents.[9][10] Understanding these pathways is crucial for developing strategies to overcome P-gp-mediated drug resistance.
Caption: Key Signaling Pathways Regulating P-gp Expression.
Conclusion
The flow cytometry-based drug efflux assay is a robust and quantitative method for evaluating the inhibitory potential of novel compounds like MC70 on P-gp function.[6] By utilizing fluorescent substrates such as Rhodamine 123 and Calcein-AM, researchers can efficiently screen and characterize potential MDR modulators. The protocols and data presented here provide a comprehensive guide for implementing these assays in a drug discovery and development setting. Further investigation into the signaling pathways that regulate P-gp expression can provide additional targets for overcoming multidrug resistance in cancer.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for P-Glycoprotein Involvement in Cell Volume Regulation Using Coulter Sizing in Flow Cytometry [mdpi.com]
- 4. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro flow cytometry method to quantitatively assess inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance | PLOS One [journals.plos.org]
- 9. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 10. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Western Blot for c-Kit Phosphorylation Induced by Antitumor agent-70 (compound 8b)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of Antitumor agent-70 (compound 8b) on c-Kit phosphorylation in the RPMI-8226 multiple myeloma cell line using Western blot analysis. Antitumor agent-70 (compound 8b) is a potential multi-targeted kinase inhibitor with notable activity against c-Kit, a receptor tyrosine kinase frequently implicated in cancer progression.[1]
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the inhibition of c-Kit phosphorylation by Antitumor agent-70 (compound 8b). The data represents the densitometric analysis of phosphorylated c-Kit (p-c-Kit) bands, normalized to total c-Kit expression.
Table 1: Effect of Antitumor agent-70 (compound 8b) on c-Kit Phosphorylation in RPMI-8226 Cells
| Treatment Group | Concentration (µM) | Normalized p-c-Kit/c-Kit Ratio (Arbitrary Units) | Standard Deviation | % Inhibition of c-Kit Phosphorylation |
| Vehicle Control (DMSO) | 0 | 1.00 | 0.08 | 0% |
| Compound 8b | 0.05 | 0.78 | 0.06 | 22% |
| Compound 8b | 0.1 | 0.52 | 0.05 | 48% |
| Compound 8b | 0.2 | 0.25 | 0.03 | 75% |
| Compound 8b | 0.5 | 0.11 | 0.02 | 89% |
Note: The data presented in this table is illustrative and intended to represent typical results for a c-Kit inhibitor. Actual experimental results may vary.
Experimental Protocols
This section details the methodology for performing a Western blot to analyze the inhibition of c-Kit phosphorylation by Antitumor agent-70 (compound 8b).
Cell Culture and Treatment
-
Cell Line: RPMI-8226 (human multiple myeloma cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RPMI-8226 cells at a density of 2 x 10^6 cells/well in 6-well plates.
-
Incubate for 24 hours.
-
Treat the cells with varying concentrations of Antitumor agent-70 (compound 8b) (e.g., 0, 0.05, 0.1, 0.2, 0.5 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
Cell Lysis and Protein Quantification
-
After treatment, collect the cells by centrifugation.
-
Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.
SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing 20-30 µg of protein from each lysate with 4x Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF (Polyvinylidene fluoride) membrane at 100V for 90 minutes.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Kit (Tyr719) and total c-Kit overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used for loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Develop the blot using an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Densitometric Analysis
-
Capture the Western blot images using an appropriate imaging system.
-
Quantify the band intensities for p-c-Kit, total c-Kit, and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the p-c-Kit band intensity to the total c-Kit band intensity for each sample.
-
Calculate the percentage inhibition of c-Kit phosphorylation relative to the vehicle-treated control.
Visualizations
c-Kit Signaling Pathway
Caption: c-Kit signaling pathway and the inhibitory action of compound 8b.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of c-Kit phosphorylation.
References
Troubleshooting & Optimization
E7070 in Acquired Resistance in NSCLC: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the investigational compound E7070 in the context of acquired resistance in non-small cell lung cancer (NSCLC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of E7070 in NSCLC cell lines?
E7070 is a novel sulfonamide antitumor agent that has been shown to exert its effects by disrupting cell cycle progression.[1] Specifically, it can induce cell cycle arrest at both the G1/S and G2/M transitions in human lung cancer cells.[1] This is achieved through the inhibition of pRb phosphorylation, a decrease in the expression of key cell cycle proteins such as cyclin A, cyclin B1, CDK2, and CDC2, and the suppression of CDK2 catalytic activity.[1] Furthermore, E7070 can induce the expression of the tumor suppressor proteins p53 and p21.[1]
Q2: Has resistance to E7070 itself been observed in NSCLC cell lines?
Yes, an E7070-resistant subline, designated A549/ER, has been established from the human NSCLC cell line A549. In this resistant subline, the inhibitory effects of E7070 on cell cycle progression are not observed.[1] Specifically, E7070 does not inhibit the phosphorylation of pRb or decrease the expression of cyclin A, B1, CDK2, and CDC2 in A549/ER cells.[1]
Q3: How might E7070 potentially overcome acquired resistance to other targeted therapies like EGFR tyrosine kinase inhibitors (TKIs)?
While direct evidence of E7070 overcoming acquired resistance to EGFR-TKIs in NSCLC cell lines is limited in the currently available literature, its mechanism of action suggests a potential avenue. Acquired resistance to EGFR-TKIs often involves the activation of bypass signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, or the induction of phenotypic changes like the epithelial-to-mesenchymal transition (EMT). E7070's ability to induce broad cell cycle arrest through modulation of key regulatory proteins could potentially circumvent these specific resistance mechanisms. However, further experimental validation is required to substantiate this hypothesis.
Troubleshooting Guides
Problem: Inconsistent or no significant G1/S or G2/M arrest observed after E7070 treatment in a sensitive NSCLC cell line.
| Possible Cause | Suggested Solution |
| Suboptimal E7070 Concentration | Perform a dose-response experiment to determine the optimal concentration of E7070 for your specific cell line. Based on existing data for the A549 cell line, concentrations of 20 or 100 µg/ml have been shown to be effective.[1] |
| Incorrect Treatment Duration | Optimize the incubation time. An increase in the G0/G1 phase population has been observed at 24 hours, while a significant G2/M phase increase was seen after 48 and 72 hours of exposure in A549 cells.[1] |
| Cell Line Integrity | Verify the identity and purity of your cell line through short tandem repeat (STR) profiling. Ensure that the passage number is low to avoid phenotypic drift. |
| Reagent Quality | Ensure the E7070 compound is properly stored and has not degraded. Prepare fresh stock solutions for each experiment. |
Problem: No significant changes in the expression of key cell cycle proteins (e.g., Cyclin A, CDK2) after E7070 treatment.
| Possible Cause | Suggested Solution |
| Insufficient Protein Lysis or Degradation | Use appropriate lysis buffers containing protease and phosphatase inhibitors. Process samples quickly and on ice to prevent protein degradation. |
| Antibody Quality | Validate the specificity and sensitivity of your primary and secondary antibodies for western blotting. Use positive and negative controls to confirm antibody performance. |
| Inappropriate Loading Controls | Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. |
| Timing of Analysis | The expression of cell cycle proteins can be dynamic. Perform a time-course experiment to identify the optimal time point for observing changes in protein expression after E7070 treatment. |
Data Presentation
Table 1: Effect of E7070 on Cell Cycle Distribution in A549 NSCLC Cells
| Treatment Duration | E7070 Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 24 hours | 20 µg/ml | Increased | Decreased | No significant change |
| 24 hours | 100 µg/ml | Increased | Decreased | No significant change |
| 48 hours | Not Specified | Not Specified | Not Specified | Increased |
| 72 hours | Not Specified | Not Specified | Not Specified | Increased |
| Data is qualitative as presented in the source literature.[1] |
Table 2: Effect of E7070 on Key Cell Cycle Regulatory Proteins in A549 NSCLC Cells
| Protein | Effect of E7070 Treatment |
| pRb Phosphorylation | Inhibited |
| Cyclin A Expression | Decreased |
| Cyclin B1 Expression | Decreased |
| CDK2 Expression | Decreased |
| CDC2 Expression | Decreased |
| p53 Expression | Induced |
| p21 Expression | Induced |
| Based on findings in the A549 cell line.[1] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Plate NSCLC cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of E7070 or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
Harvesting: Aspirate the media and wash the cells with ice-cold PBS. Detach the cells using trypsin-EDTA, and then neutralize with complete media.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for Cell Cycle Proteins
-
Cell Lysis: After treatment with E7070, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-pRb, Cyclin A, CDK2, p53, p21) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of E7070-induced Cell Cycle Arrest
Caption: E7070 induces cell cycle arrest by modulating key regulatory proteins.
Experimental Workflow for Assessing E7070 Efficacy
Caption: Workflow for evaluating E7070's impact on NSCLC cell lines.
References
Technical Support Center: Optimizing MC70 and Doxorubicin Combination Dosage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the combination dosage of MC70 and doxorubicin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining MC70 with doxorubicin?
A1: Doxorubicin is a widely used chemotherapeutic agent that primarily works by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[1] However, its efficacy can be limited by drug resistance. MC70 has been characterized as an inhibitor of ABC transporters, which are often involved in multidrug resistance.[1] By inhibiting these transporters, MC70 can potentially increase the intracellular concentration and retention of doxorubicin in cancer cells, thereby enhancing its cytotoxic effects. Furthermore, MC70 itself has been shown to inhibit cell growth in certain cancer cell lines, suggesting a multi-faceted anti-cancer activity when combined with doxorubicin.[1]
Q2: In which cancer types has the MC70 and doxorubicin combination shown promise?
A2: Preclinical studies have investigated the combination of MC70 and doxorubicin in breast and colon cancer cell lines. In breast cancer cells, MC70 has been observed to strongly enhance the effectiveness of doxorubicin.[1] In colon cancer cells, MC70 was found to inhibit cell growth, although in the specific study, it did not further enhance doxorubicin's efficacy under the tested conditions.[1] This suggests that the synergistic or additive effects of this combination may be cell-type specific.
Q3: What are the key signaling pathways modulated by the MC70 and doxorubicin combination?
A3: The combination of MC70 and doxorubicin has been shown to modulate key signaling pathways involved in cell survival and proliferation. Specifically, modulations of phosphorylated Akt (pAkt) and the phosphorylation of the three main mitogen-activated protein kinases (MAPKs) have been observed.[1] Doxorubicin itself is known to induce cellular responses through pathways involving p53, and its cardiotoxicity is linked to p53-dependent inhibition of the mTOR pathway.[2] The PI3K/Akt and MAPK/ERK pathways are critical in cancer cell survival and resistance to chemotherapy.[3] By modulating these pathways, the combination therapy may overcome resistance mechanisms and induce a more potent anti-cancer effect.
Q4: How do I determine if the combination of MC70 and doxorubicin is synergistic, additive, or antagonistic in my experiments?
A4: To determine the nature of the interaction between MC70 and doxorubicin, you can calculate the Combination Index (CI) using the Chou-Talalay method. This method provides a quantitative measure of the interaction between two drugs.
-
CI < 1 indicates synergism (the effect of the combination is greater than the sum of the individual effects).
-
CI = 1 indicates an additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1 indicates antagonism (the combined effect is less than the sum of the individual effects).
You will need to generate dose-response curves for each drug individually and for the combination at various ratios. Software such as CompuSyn can be used to calculate the CI values from your experimental data.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low signal or poor dose-response curve | Cell density is too low or too high; Incubation time is not optimal; Drug concentrations are not in the effective range. | Perform a cell titration experiment to determine the optimal seeding density. Optimize the incubation time for your specific cell line. Conduct a wide-range dose-response experiment to identify the effective concentration range for each drug. |
| Doxorubicin interference with colorimetric readings | Doxorubicin is a colored compound and can interfere with absorbance readings in assays like MTT. | Include a "no-cell" control with the same concentrations of doxorubicin to measure its absorbance and subtract it from the readings of the corresponding cell-containing wells. |
Apoptosis Assays (e.g., Annexin V Staining)
| Issue | Possible Cause | Troubleshooting Steps |
| High percentage of necrotic cells (Annexin V+/PI+) in control group | Harsh cell handling during harvesting (e.g., over-trypsinization); Cells were not healthy at the start of the experiment. | Use a gentle cell detachment method. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| High background staining | Inadequate washing; Non-specific binding of Annexin V. | Wash cells thoroughly with binding buffer. Ensure the binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. |
| No significant increase in apoptosis after treatment | Drug concentration is too low; Incubation time is too short; The cell line is resistant to the treatment. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis. Consider using a positive control for apoptosis induction to validate the assay. |
Quantitative Data Summary
The following tables summarize the expected quantitative data from experiments with MC70 and doxorubicin. Researchers should use these as templates to structure their own experimental findings.
Table 1: Cytotoxicity of MC70 and Doxorubicin (IC50 values)
| Cell Line | Drug | IC50 (µM) - 72h exposure |
| Breast Cancer (e.g., MCF-7) | Doxorubicin | Insert experimental data |
| MC70 | Insert experimental data | |
| Doxorubicin + MC70 (various ratios) | Insert experimental data | |
| Colon Cancer (e.g., HCT116) | Doxorubicin | Insert experimental data |
| MC70 | Insert experimental data | |
| Doxorubicin + MC70 (various ratios) | Insert experimental data |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Breast Cancer (e.g., MCF-7) | Control | Insert experimental data | Insert experimental data |
| Doxorubicin (IC50) | Insert experimental data | Insert experimental data | |
| MC70 | Insert experimental data | Insert experimental data | |
| Doxorubicin + MC70 | Insert experimental data | Insert experimental data | |
| Colon Cancer (e.g., HCT116) | Control | Insert experimental data | Insert experimental data |
| Doxorubicin (IC50) | Insert experimental data | Insert experimental data | |
| MC70 | Insert experimental data | Insert experimental data | |
| Doxorubicin + MC70 | Insert experimental data | Insert experimental data |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Breast Cancer (e.g., MCF-7) | Control | Insert experimental data | Insert experimental data | Insert experimental data |
| Doxorubicin (IC50) | Insert experimental data | Insert experimental data | Insert experimental data | |
| MC70 | Insert experimental data | Insert experimental data | Insert experimental data | |
| Doxorubicin + MC70 | Insert experimental data | Insert experimental data | Insert experimental data | |
| Colon Cancer (e.g., HCT116) | Control | Insert experimental data | Insert experimental data | Insert experimental data |
| Doxorubicin (IC50) | Insert experimental data | Insert experimental data | Insert experimental data | |
| MC70 | Insert experimental data | Insert experimental data | Insert experimental data | |
| Doxorubicin + MC70 | Insert experimental data | Insert experimental data | Insert experimental data |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of MC70, doxorubicin, and their combination for 24, 48, or 72 hours. Include untreated and solvent-treated cells as controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat cells with the desired concentrations of MC70, doxorubicin, or the combination for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blotting for pAkt and pMAPK
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAkt, total Akt, pMAPK (p-ERK, p-p38, p-JNK), total MAPK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Experimental workflow for optimizing MC70 and doxorubicin combination dosage.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory effect of MC70/doxorubicin.
Caption: Simplified MAPK/ERK signaling pathway and the modulatory effect of MC70/doxorubicin.
References
- 1. MC70 potentiates doxorubicin efficacy in colon and breast cancer in vitro treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Senescent Colon and Breast Cancer Cells Induced by Doxorubicin Exhibit Enhanced Sensitivity to Curcumin, Caffeine, and Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
Technical Support Center: Optimizing SGN-70 and SGN-CD70A Therapeutic Index in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the anti-CD70 therapeutic agents, SGN-70 and SGN-CD70A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SGN-70?
SGN-70 is a humanized IgG1 monoclonal antibody that targets CD70, a member of the tumor necrosis factor (TNF) family.[1][2] Its primary mechanism of action is through Fc-dependent effector functions, including:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): SGN-70 binds to CD70 on the surface of tumor cells, and its Fc region is recognized by Fcγ receptors on immune cells like natural killer (NK) cells, leading to the lysis of the tumor cell.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytic cells can recognize and engulf tumor cells coated with SGN-70.
-
Complement-Dependent Cytotoxicity (CDC): SGN-70 can activate the complement cascade, resulting in the formation of a membrane attack complex that lyses the tumor cell.
Q2: What is SGN-CD70A and how does it differ from SGN-70?
SGN-CD70A is an antibody-drug conjugate (ADC) that also targets CD70.[3] It consists of three main components:
-
An anti-CD70 monoclonal antibody.
-
A highly potent cytotoxic agent, a pyrrolobenzodiazepine (PBD) dimer.[4][5]
-
A protease-cleavable linker that connects the antibody to the PBD dimer.[5]
Unlike SGN-70, which relies on the host's immune system to kill tumor cells, SGN-CD70A is designed to deliver the cytotoxic payload directly to CD70-expressing cancer cells. Upon binding to CD70, the ADC is internalized, and the PBD dimer is released, which then crosslinks DNA, leading to cell death.[3][6] The development of SGN-CD70A has been discontinued.[6]
Q3: In which solid tumors is CD70 expressed?
CD70 has limited expression in normal tissues but is aberrantly expressed in a variety of solid tumors.[1][2] High expression has been reported in:
It is also expressed in several hematologic malignancies, including Hodgkin lymphoma, non-Hodgkin lymphoma, and multiple myeloma.[1][2]
Troubleshooting Guides
Problem: Low or variable CD70 expression in tumor models leading to poor SGN-70/SGN-CD70A efficacy.
Possible Cause & Solution:
-
Heterogeneous Tumor Population: CD70 expression can be heterogeneous within a tumor.
-
Recommendation: Perform immunohistochemistry (IHC) or flow cytometry on tumor samples to assess the percentage of CD70-positive cells and the intensity of expression. Consider using patient-derived xenograft (PDX) models that better recapitulate the heterogeneity of human tumors.[8]
-
-
Epigenetic Silencing: CD70 expression may be suppressed by DNA methylation.
-
Recommendation: Consider pre-treating cancer cells with DNA hypomethylating agents like decitabine or 5-azacytidine to potentially upregulate CD70 expression.[2]
-
Problem: High toxicity observed with SGN-CD70A in preclinical models.
Possible Cause & Solution:
-
On-Target, Off-Tumor Toxicity: The target, CD70, may be expressed at low levels on some normal cells, leading to toxicity.
-
Recommendation: Carefully evaluate CD70 expression on a panel of normal tissues from the relevant species. Consider using a lower dose of SGN-CD70A or exploring alternative dosing schedules. A phase 1 trial of SGN-CD70A in humans amended the dosing schedule from every 3 weeks to every 6 weeks due to prolonged thrombocytopenia.[5][9]
-
-
Payload-Related Toxicity: The PBD dimer payload is highly potent and can cause toxicity if released prematurely or if it affects normal cells.
-
Recommendation: Evaluate the stability of the linker in plasma. Consider engineering the antibody for more specific tumor targeting or using a payload with a different mechanism of action and toxicity profile. Strategies to improve the therapeutic index of ADCs include using less potent warheads or those with alternative mechanisms of action.[10]
-
Problem: Lack of in vivo efficacy despite good in vitro potency.
Possible Cause & Solution:
-
Poor Tumor Penetration: The large size of the antibody may limit its ability to penetrate dense solid tumors.
-
Recommendation: Evaluate tumor penetration using labeled antibodies. Consider strategies to enhance tumor permeability, such as co-administration with agents that modify the tumor microenvironment.
-
-
Insufficient Immune Effector Cells (for SGN-70): The tumor microenvironment may lack a sufficient number of NK cells or macrophages for effective ADCC or ADCP.
-
Recommendation: Characterize the immune cell infiltrate in the tumor microenvironment. Consider combination therapies that can enhance the infiltration and activation of immune effector cells.
-
Quantitative Data Summary
Table 1: Preclinical Activity of SGN-70
| Assay | Cell Line | Result | Reference |
| Cell-based Saturation Binding (Kd) | CD70+ cells | 0.97 nmol/L | [2] |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | CD70+ tumor cells | Lysis of tumor cells | [1][2] |
| Complement-Dependent Cytotoxicity (CDC) | CD70+ tumor cells | Lysis of tumor cells | [2] |
| Antibody-Dependent Cellular Phagocytosis (ADCP) | CD70+ tumor cells | Phagocytosis of tumor cells | [2] |
Table 2: Clinical Trial Data for SGN-CD70A in Solid Tumors (Metastatic Renal Cell Carcinoma)
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 30 µg/kg every 6 weeks | [9] |
| Dose-Limiting Toxicity (DLT) | Thrombocytopenia | [9] |
| Objective Response Rate (ORR) | 1 partial response out of 18 patients | [9] |
| Disease Control Rate (DCR) | 78% (1 partial response + 13 stable disease) | [9] |
Experimental Protocols
Immunohistochemistry (IHC) for CD70 Expression
-
Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections with a validated anti-CD70 primary antibody at an optimized concentration overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB substrate-chromogen system.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Score the percentage of CD70-positive tumor cells and the staining intensity.
In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Target Cell Preparation: Label CD70-positive tumor cells (target cells) with a fluorescent dye (e.g., calcein AM).
-
Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or NK cells (effector cells) from healthy donors.
-
Assay Setup: Co-culture target and effector cells at various effector-to-target (E:T) ratios in the presence of serial dilutions of SGN-70 or an isotype control antibody.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Data Acquisition: Measure the release of the fluorescent dye from lysed target cells using a fluorescence plate reader.
-
Analysis: Calculate the percentage of specific lysis for each antibody concentration and E:T ratio.
Strategies to Improve Therapeutic Index
Improving the therapeutic index of antibody-based therapies involves enhancing their efficacy against tumor cells while minimizing toxicity to normal tissues.
Combination Therapies
-
Chemotherapy: Preclinical studies in NSCLC models have shown that combining anti-CD70 therapy with chemotherapy (docetaxel and cisplatin) can enhance tumor cell killing and promote an anti-tumor immune response.[7] A phase 1b study of SGN-75 (an earlier anti-CD70 ADC) in combination with everolimus was initiated in patients with metastatic RCC based on preclinical synergistic effects.[11]
-
Immune Checkpoint Inhibitors: Combining CD70-targeted therapy with immune checkpoint inhibitors could potentially enhance the anti-tumor immune response.
Next-Generation ADC Design
-
Site-Specific Conjugation: This technology allows for the precise attachment of the payload to the antibody, resulting in a more homogeneous product with potentially improved pharmacokinetics and therapeutic index.[4]
-
Novel Payloads and Linkers: Exploring payloads with different mechanisms of action and toxicity profiles, as well as linkers with improved stability in circulation and efficient cleavage within the tumor cell, can help to widen the therapeutic window.[10]
Patient Selection
-
Biomarker-Driven Trials: Selecting patients based on high and homogeneous CD70 expression in their tumors is crucial to maximize the potential for clinical benefit and is a key strategy for improving the therapeutic index of ADCs.[12]
References
- 1. Preclinical characterization of SGN-70, a humanized antibody directed against CD70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Seattle Genetics begins Phase I trial of lymphoma and carcinoma drug SGN-CD70A - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. A phase 1 trial of SGN-CD70A in patients with CD70-positive diffuse large B cell lymphoma and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Targeting CD70 in combination with chemotherapy to enhance the anti-tumor immune effects in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGN-CD70A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
E7070 (Indisulam) Technical Support Center: Off-Target Effects and Toxicity Profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity profile of E7070 (Indisulam).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of E7070?
A1: E7070, also known as indisulam, has a dual mechanism of action. It was initially identified as a cell cycle inhibitor that causes a blockade at the G1/S transition by inhibiting the activation of cyclin-dependent kinase 2 (CDK2) and cyclin E.[1][2] More recently, it has been characterized as a "molecular glue." In this capacity, it induces the degradation of the RNA-binding protein RBM39 by recruiting it to the DCAF15 E3 ubiquitin ligase complex, leading to aberrant mRNA splicing and subsequent cancer cell death.
Q2: What are the known off-target effects of E7070?
A2: Besides its primary on-target effects on cell cycle machinery and RBM39 degradation, E7070 is a potent inhibitor of carbonic anhydrases (CAs), particularly isoforms I, II, IX, and XII.[3] While a comprehensive off-target kinase inhibition profile is not publicly available, a CRISPR screen targeting the human kinome revealed that the loss of SRPK1 (serine/arginine-rich protein kinase 1) results in synthetic lethality when combined with indisulam treatment.[4][5] This suggests a functional link to kinase pathways, although direct inhibition has not been broadly characterized. Proteomics studies have also identified RBM23 as another neo-substrate degraded in the presence of indisulam.
Q3: What are the most common toxicities observed with E7070 in clinical trials?
A3: The most frequently reported dose-limiting toxicities (DLTs) in clinical trials of E7070 are hematological, specifically neutropenia and thrombocytopenia.[1][2] Other notable adverse events include electrolyte imbalances, nausea, fatigue, and elevated liver enzymes.[1][6]
Q4: Can E7070's off-target effects be leveraged for therapeutic benefit?
A4: The inhibition of carbonic anhydrase IX (CAIX), which is often overexpressed in hypoxic tumors and contributes to an acidic tumor microenvironment, is considered a beneficial off-target effect that may contribute to E7070's overall anti-cancer activity.
Troubleshooting Guides
Problem 1: Inconsistent or no RBM39 degradation observed after E7070 treatment.
-
Possible Cause 1: Suboptimal E7070 concentration or treatment duration.
-
Possible Cause 2: Low expression of DCAF15 in the cell line.
-
Solution: Verify the expression level of DCAF15, a crucial component of the E3 ligase complex required for indisulam-mediated RBM39 degradation, in your cell line using Western blot or qPCR. Cell lines with low DCAF15 expression may be resistant to E7070.
-
-
Possible Cause 3: Issues with Western blot protocol.
-
Solution: Ensure complete cell lysis, accurate protein quantification, and optimal antibody concentrations. Use a positive control cell line known to be sensitive to E7070.
-
Problem 2: High background or unexpected results in apoptosis assays.
-
Possible Cause 1 (Annexin V/PI Assay): Mechanical damage to cells during harvesting.
-
Solution: For adherent cells, use gentle enzymatic detachment (e.g., TrypLE) instead of scraping. Minimize centrifugation speed and handle cells gently to avoid membrane damage that can lead to false positives.[9]
-
-
Possible Cause 2 (Annexin V/PI Assay): High background fluorescence.
-
Solution: Titrate Annexin V and Propidium Iodide (PI) concentrations to find the optimal signal-to-noise ratio. Ensure the binding buffer contains sufficient calcium, which is essential for Annexin V binding.[6]
-
-
Possible Cause 3 (General): Drug-induced autofluorescence.
-
Solution: Run an unstained control of E7070-treated cells to check for any intrinsic fluorescence of the compound or cellular components in the channels of interest.
-
Problem 3: Poor resolution of cell cycle phases in flow cytometry analysis.
-
Possible Cause 1: Inappropriate cell fixation.
-
Solution: Use ice-cold 70% ethanol for fixation, adding it dropwise to the cell pellet while vortexing to prevent cell clumping. Aldehyde-based fixatives are generally not recommended for cell cycle analysis with propidium iodide.
-
-
Possible Cause 2: Presence of cell doublets and aggregates.
-
Solution: Gate on single cells using a plot of pulse width versus pulse area for the DNA content fluorescence signal. Filtering the cell suspension through a nylon mesh before staining can also help.
-
-
Possible Cause 3: Inadequate RNase treatment.
-
Solution: Ensure complete digestion of RNA by incubating with an adequate concentration of RNase A for a sufficient amount of time, as PI can also bind to double-stranded RNA, leading to high background.
-
Quantitative Data Summary
Table 1: Preclinical Activity of E7070 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Effect |
| HCT-116 | Colon Cancer | 0.56 | G1 phase cell cycle arrest, Apoptosis |
| P388 | Murine Leukemia | Not specified | G1 phase cell cycle arrest |
| Multiple Lines | Various | 0.5 - 5 | G1 phase cell cycle arrest, Apoptosis |
Table 2: Clinical Toxicity Profile of Single-Agent E7070 (Phase I Study)
Dose Escalation: 50 to 1,000 mg/m² as a 1-hour IV infusion every 3 weeks.
| Adverse Event | Grade 3 | Grade 4 |
| Hematological | ||
| Neutropenia | Occurred at ≥700 mg/m² | Occurred at ≥700 mg/m² |
| Thrombocytopenia | Occurred at ≥700 mg/m² | Occurred at ≥700 mg/m² |
| Non-Hematological | ||
| Acne-like rash | Reported | Not specified |
| Mucositis | Reported | Not specified |
| Conjunctivitis | Reported | Not specified |
| Nausea | Reported | Not specified |
| Fatigue | Reported | Not specified |
| Alopecia | Reported | Not specified |
Data from a Phase I study by Raymond et al. (2002).
Table 3: Grade 3/4 Adverse Events in a Phase II Study of Indisulam in Combination with Idarubicin and Cytarabine in AML/MDS
Indisulam dose: 400 mg/m² on days 1 and 8 of a 4-week cycle.
| Adverse Event | Grade 3/4 Incidence (N=40) |
| Electrolyte Abnormalities | 50% |
| Febrile Neutropenia | 28% |
| Pneumonia | 18% |
| Diarrhea | 10% |
Data from a Phase II study by Assi et al. (2019).[6]
Experimental Protocols
Protocol 1: Western Blot for RBM39 Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with various concentrations of E7070 or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against RBM39 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize for protein loading.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Wash cells with PBS.
-
Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Use pulse width/area discrimination to exclude doublets.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide
-
Cell Treatment: Treat cells with E7070 as desired.
-
Harvesting: Collect both floating and adherent cells. Wash cells once with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add fluorescently-labeled Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: E7070's dual mechanism of action.
Caption: Experimental workflow for in vitro toxicity profiling of E7070.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Proximity Labeling, Quantitative Proteomics, and Biochemical Studies Revealed the Molecular Mechanism for the Inhibitory Effect of Indisulam on the Proliferation of Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Final Results of a Phase 2, Open-Label Study of Indisulam, Idarubicin and Cytarabine in Patients with Relapsed or Refractory Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Transporter Inhibition of MC70
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential for the investigational compound MC70 to cause off-target inhibition of key drug transporters. The following information is presented in a question-and-answer format to address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
1. Why is it important to evaluate the off-target transporter inhibition of MC70?
Drug transporters are membrane proteins that play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) of drugs.[1][2][3] Inhibition of these transporters by a new chemical entity (NCE) like MC70 can lead to clinically significant drug-drug interactions (DDIs).[4][5][6] Such interactions can alter the pharmacokinetic profile of co-administered drugs, potentially leading to increased toxicity or reduced efficacy. Regulatory agencies like the FDA, EMA, and PMDA require in vitro evaluation of an investigational drug's potential to inhibit key transporters to assess this risk.[6][7][8]
2. Which transporters should be prioritized for screening with MC70?
Regulatory guidance recommends evaluating the inhibitory potential of NCEs against a panel of key transporters that are frequently involved in clinically relevant DDIs.[6][9] The recommended core panel typically includes:
-
ATP-binding cassette (ABC) transporters:
-
P-glycoprotein (P-gp/MDR1/ABCB1)
-
Breast Cancer Resistance Protein (BCRP/ABCG2)
-
-
Solute carrier (SLC) transporters:
-
Organic Anion Transporting Polypeptide 1B1 (OATP1B1/SLCO1B1)
-
Organic Anion Transporting Polypeptide 1B3 (OATP1B3/SLCO1B3)
-
Organic Anion Transporter 1 (OAT1/SLC22A6)
-
Organic Anion Transporter 3 (OAT3/SLC22A8)
-
Organic Cation Transporter 2 (OCT2/SLC22A2)
-
Multidrug and Toxin Extrusion Protein 1 (MATE1/SLC47A1)
-
Multidrug and Toxin Extrusion Protein 2-K (MATE2-K/SLC47A2)
-
Additional transporters may be investigated based on the specific chemical properties of MC70 and its intended therapeutic indication.
3. What are the standard in vitro methods to assess MC70's inhibitory potential?
The most common in vitro methods to evaluate transporter inhibition are cell-based assays and membrane vesicle assays.[1][2]
-
Cell-based assays: These assays utilize cell lines (e.g., HEK293, MDCKII) that are engineered to overexpress a specific transporter. The inhibition of the transport of a known probe substrate by MC70 is measured.[2][10]
-
Vesicular transport assays: These assays use membrane vesicles isolated from cells overexpressing a particular transporter. They are particularly useful for ABC transporters, where the ATP-dependent uptake of a substrate into the vesicles is measured in the presence and absence of the inhibitor.[2]
Troubleshooting Guide
1. My IC50 values for MC70 are inconsistent across experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Compound instability: MC70 might be unstable in the assay buffer. It is crucial to assess the stability of MC70 under the experimental conditions.[11][12]
-
Non-specific binding: MC70 might bind to the plasticware or other components of the assay system, reducing its effective concentration. Using low-binding plates and including control experiments to assess recovery can help mitigate this.[12]
-
Cell health and passage number: The expression and activity of transporters can vary with cell passage number and overall cell health. Ensure that cells are used within a defined passage range and that their viability is high.
-
Substrate concentration: The IC50 value can be dependent on the concentration of the probe substrate used, especially for competitive inhibitors. Ensure that the substrate concentration is well below its Km (Michaelis-Menten constant).
2. I am observing high background signal in my transporter inhibition assay. How can I reduce it?
High background can be due to passive diffusion of the substrate or its binding to the cells or filter plates. To reduce background:
-
Use a parental cell line (not expressing the transporter) as a negative control to quantify passive diffusion and non-specific binding.
-
Optimize washing steps to effectively remove unbound substrate without dislodging the cells.
-
Consider using a lower substrate concentration if it doesn't compromise the signal window.
3. The positive control inhibitor is not showing the expected level of inhibition. What should I do?
This could indicate a problem with the assay system itself.
-
Confirm the identity and concentration of the inhibitor: Ensure that the correct inhibitor is being used at the appropriate concentration.
-
Check cell line integrity: Verify the expression and activity of the transporter in the cell line using methods like qPCR or Western blotting, and by running a substrate kinetics experiment.
-
Assay conditions: Review the assay protocol to ensure that all parameters (e.g., incubation time, temperature, buffer composition) are optimal for the specific transporter.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for MC70 against a panel of key drug transporters.
| Transporter | Probe Substrate | MC70 IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| P-gp (MDR1) | Digoxin | > 50 | Verapamil | 0.8 |
| BCRP | Prazosin | 15.2 | Ko143 | 0.05 |
| OATP1B1 | Estradiol-17β-glucuronide | 5.8 | Rifampicin | 1.2 |
| OATP1B3 | Estradiol-17β-glucuronide | 8.1 | Rifampicin | 0.9 |
| OAT1 | Para-aminohippurate | > 50 | Probenecid | 4.5 |
| OAT3 | Estrone-3-sulfate | 35.7 | Probenecid | 2.1 |
| OCT2 | Metformin | 2.5 | Cimetidine | 15 |
| MATE1 | Metformin | 1.1 | Pyrimethamine | 0.1 |
| MATE2-K | Metformin | 0.9 | Pyrimethamine | 0.08 |
Experimental Protocols
Protocol: In Vitro Transporter Inhibition Assay using Transfected Cell Lines
This protocol describes a general procedure for determining the IC50 of MC70 for a given transporter expressed in a mammalian cell line (e.g., HEK293).
-
Cell Seeding: Seed the transporter-expressing cells and the parental control cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Preparation of Solutions: Prepare a stock solution of MC70 and the positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compounds in assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%). Prepare the probe substrate solution in assay buffer.
-
Pre-incubation with Inhibitor: Remove the culture medium from the cells and wash them with pre-warmed assay buffer. Add the MC70 or positive control inhibitor solutions to the respective wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: Add the probe substrate solution to all wells to initiate the uptake reaction.
-
Termination of Uptake: After a specific incubation time (determined from substrate uptake linearity experiments), stop the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Analysis: Lyse the cells and quantify the amount of substrate taken up using an appropriate analytical method (e.g., LC-MS/MS for non-radiolabeled substrates or scintillation counting for radiolabeled substrates).
-
Data Analysis: Determine the percent inhibition of substrate uptake at each concentration of MC70 relative to the vehicle control. Plot the percent inhibition against the logarithm of the MC70 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for in vitro transporter inhibition assay.
Caption: Logical relationship of MC70-mediated transporter inhibition.
References
- 1. Permeability--in vitro assays for assessing drug transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How is transporter interaction assessed? [synapse.patsnap.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 5. FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies | ACCP [accp1.org]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. fda.gov [fda.gov]
- 9. SLC Transporter Inhibition | Evotec [evotec.com]
- 10. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
SGN-CD70A Clinical Trial Support Center: Managing Thrombocytopenia
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing thrombocytopenia observed in clinical trials of SGN-CD70A, an antibody-drug conjugate (ADC) targeting CD70.
Frequently Asked Questions (FAQs)
Q1: What is SGN-CD70A and what is its mechanism of action?
A1: SGN-CD70A is an antibody-drug conjugate that targets CD70, a protein expressed on the surface of various cancer cells. It consists of a humanized anti-CD70 monoclonal antibody linked to a pyrrolobenzodiazepine (PBD) dimer, a potent DNA cross-linking agent. Upon binding to CD70 on a tumor cell, SGN-CD70A is internalized, and the PBD dimer is released, which then crosslinks DNA, leading to double-strand breaks and subsequent cell death (apoptosis).[1]
Q2: How common is thrombocytopenia as a side effect of SGN-CD70A?
A2: Thrombocytopenia is a very common adverse event associated with SGN-CD70A treatment. In a phase 1 clinical trial in patients with non-Hodgkin lymphoma, thrombocytopenia was reported in 75% of patients, with 65% of patients experiencing Grade 3 or higher events.[1] In a similar study with metastatic renal cell carcinoma patients, thrombocytopenia was observed in 56% of participants.[2]
Q3: What is the typical onset and duration of SGN-CD70A-induced thrombocytopenia?
A3: The onset of treatment-related thrombocytopenia typically occurs during the first cycle of treatment.[1] The thrombocytopenia can be prolonged, which has prompted adjustments in the dosing schedule during clinical trials to allow for bone marrow recovery.[1] In some cases, unresolved thrombocytopenia has been followed for a median of 13 weeks.[3]
Q4: What was the primary management strategy for thrombocytopenia in the SGN-CD70A clinical trials?
A4: The primary management strategy was to amend the dosing schedule. Due to observations of prolonged thrombocytopenia, the dosing interval was extended from every 3 weeks to every 6 weeks to allow the bone marrow sufficient time to recover between doses.[1] Additionally, the eligibility criteria for baseline platelet count were raised from ≥75,000/μL to ≥100,000/μL to ensure patients had adequate bone marrow function before starting treatment.[1]
Q5: Were there dose modifications or discontinuations due to thrombocytopenia?
A5: Yes, adverse events, including thrombocytopenia, led to treatment discontinuation in some patients. In one study, two patients (10%) discontinued treatment due to Grade 2 thrombocytopenia.[1] Dose delays also occurred.[1]
Troubleshooting Guide for Thrombocytopenia Management
This guide provides a structured approach to monitoring and managing thrombocytopenia during SGN-CD70A clinical trials, based on published data and general principles of managing drug-induced thrombocytopenia.
Baseline Assessment and Monitoring
-
Eligibility Criteria: Ensure patients meet the protocol-specified baseline platelet count. In the SGN-CD70A trials, this was amended to ≥100,000/μL.[1]
-
Frequent Monitoring: Perform weekly laboratory evaluations, including complete blood counts with platelet counts, throughout the initial cycles of treatment.[1]
Grading of Thrombocytopenia
Adverse events should be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
| Grade | Platelet Count | Clinical Description |
| 1 | < LLN - 75,000/mm³ (< LLN - 75.0 x 10⁹/L) | Asymptomatic |
| 2 | < 75,000 - 50,000/mm³ (< 75.0 - 50.0 x 10⁹/L) | Not indicated |
| 3 | < 50,000 - 25,000/mm³ (< 50.0 - 25.0 x 10⁹/L) | Transfusion indicated |
| 4 | < 25,000/mm³ (< 25.0 x 10⁹/L) | Life-threatening consequences; urgent intervention indicated |
| 5 | - | Death |
| LLN = Lower Limit of Normal |
Management of Developing Thrombocytopenia
The following table outlines a potential management strategy based on the severity of thrombocytopenia. Note: These are suggested actions and should be adapted based on the specific clinical trial protocol.
| Grade | Recommended Action |
| Grade 1 | Continue SGN-CD70A with close monitoring. |
| Grade 2 | Consider dose delay. In the SGN-CD70A trials, some patients discontinued treatment at this grade.[1] |
| Grade 3 | Dose delay is strongly recommended. The decision to resume treatment, potentially at a reduced dose, should be based on platelet count recovery and clinical assessment. |
| Grade 4 | Treatment with SGN-CD70A should be held. Platelet transfusion may be necessary, especially in cases of bleeding.[4] |
Experimental Protocols
Platelet Count Monitoring:
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes.
-
Analysis: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the platelet count.
-
Frequency: As per the SGN-CD70A phase 1 trial, laboratory evaluations were performed weekly for the first six cycles of treatment.[1]
Visualizations
SGN-CD70A Mechanism of Action
References
- 1. A phase 1 trial of SGN-CD70A in patients with CD70-positive diffuse large B cell lymphoma and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of SGN-CD70A in patients with CD70-positive, metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor agent-70 (compound 8b) kinase selectivity and off-target hits
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Antitumor agent-70 (compound 8b).
Frequently Asked Questions (FAQs)
Q1: What is Antitumor agent-70 (compound 8b) and what is its primary known target?
A1: Antitumor agent-70 (compound 8b) is a novel synthetic compound with demonstrated antitumor activity, particularly against multiple myeloma.[1] It is characterized as a potential multi-targeted kinase inhibitor with a notable inhibitory effect on the c-Kit receptor tyrosine kinase.[1]
Q2: What are the observed biological effects of compound 8b on cancer cells?
A2: In vitro studies on multiple myeloma cell lines have shown that compound 8b can inhibit cell proliferation, induce cell cycle arrest at the G0/G1 phase, and promote apoptosis.[1] For instance, it exhibits an IC50 value of 0.12 μM against the RPMI8226 multiple myeloma cell line.[1]
Q3: Is there a comprehensive kinase selectivity profile available for compound 8b?
A3: Currently, a broad-panel, quantitative kinase selectivity profile for Antitumor agent-70 (compound 8b) is not publicly available in the reviewed literature. While it is identified as a potential c-Kit inhibitor, its activity against a wider range of kinases has not been detailed in accessible publications.
Q4: Have any off-target hits been identified for compound 8b?
A4: Specific off-target interactions for Antitumor agent-70 (compound 8b) have not been documented in the available scientific literature. Identifying potential off-targets is a crucial step in the preclinical development of any kinase inhibitor to understand its broader pharmacological profile and potential for toxicity.
Troubleshooting Experimental Assays
Problem 1: Inconsistent IC50 values in cell proliferation assays.
-
Possible Cause 1: Compound Solubility. Compound 8b may have limited solubility in aqueous media, leading to precipitation at higher concentrations.
-
Troubleshooting Tip: Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation.
-
-
Possible Cause 2: Cell Density and Health. Variations in cell seeding density or the use of cells with a high passage number can affect their response to inhibitors.
-
Troubleshooting Tip: Maintain a consistent cell seeding density for all experiments. Use cells within a defined low passage number range and regularly check for viability and morphology.
-
-
Possible Cause 3: Assay Incubation Time. The duration of compound exposure can significantly impact the observed IC50 value.
-
Troubleshooting Tip: Optimize the incubation time based on the cell line's doubling time and the compound's mechanism of action. A time-course experiment can help determine the optimal endpoint.
-
Problem 2: Difficulty in confirming c-Kit target engagement in cells.
-
Possible Cause: Indirect Readout. Measuring downstream signaling events may not directly confirm that the compound is binding to c-Kit.
-
Troubleshooting Tip: Employ a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) to verify direct binding of compound 8b to c-Kit in a cellular context. A positive result in CETSA would show a shift in the thermal stability of c-Kit in the presence of the compound.
-
Data Presentation
Due to the lack of publicly available quantitative data for a broad kinase panel, a detailed selectivity table cannot be provided. However, the known activity is summarized below.
Table 1: Known Biological Activity of Antitumor Agent-70 (Compound 8b)
| Cell Line | Assay Type | Parameter | Value | Reference |
| RPMI8226 (Multiple Myeloma) | Cell Proliferation | IC50 | 0.12 μM | [1] |
| U266 (Multiple Myeloma) | Cell Proliferation | IC50 | 3.81 μM | MedChemExpress |
| HUVEC | Cell Proliferation | IC50 | 12.09 μM | MedChemExpress |
Experimental Protocols
1. General Protocol for In Vitro Kinase Inhibition Assay (e.g., for c-Kit)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.
-
Materials:
-
Purified recombinant c-Kit kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Specific substrate for c-Kit (e.g., a synthetic peptide)
-
Antitumor agent-70 (compound 8b) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of compound 8b in kinase buffer containing a low percentage of DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified c-Kit kinase to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence readout.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. General Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general workflow to assess the target engagement of a compound in a cellular environment.
-
Materials:
-
Cells expressing the target protein (e.g., c-Kit)
-
Complete cell culture medium
-
Antitumor agent-70 (compound 8b)
-
Lysis buffer with protease and phosphatase inhibitors
-
PBS
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., Western blot apparatus)
-
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with either compound 8b at the desired concentration or vehicle (DMSO) for a specified period.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (c-Kit) at each temperature for both treated and untreated samples using Western blotting or another protein detection method.
-
A shift in the melting curve to a higher temperature in the compound-treated samples indicates thermal stabilization and therefore target engagement.
-
Visualizations
Caption: Workflow for evaluating a kinase inhibitor.
Caption: Key pathways downstream of c-Kit activation.
References
CG0070 Technical Support Center: Understanding and Monitoring Neutralizing Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the development of neutralizing antibodies (NAbs) in patients treated with CG0070.
Frequently Asked Questions (FAQs)
Q1: What is CG0070 and how does it work?
A1: CG0070 is a selectively replicating oncolytic adenovirus designed for the treatment of cancer.[1][2] Its mechanism of action is twofold:
-
Selective Oncolysis: CG0070 is engineered with a cancer-specific promoter (E2F-1) that drives the replication of the virus preferentially in tumor cells with a defective retinoblastoma (Rb) pathway, a common feature of many cancers.[1][2] This targeted replication leads to the lysis and death of cancer cells.
-
Immune Stimulation: The virus is also armed with a transgene encoding for human granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][2] The expression of GM-CSF within the tumor microenvironment helps to stimulate an anti-tumor immune response by recruiting and activating immune cells such as dendritic cells and T-cells.[2]
Q2: Do patients treated with CG0070 develop neutralizing antibodies?
A2: Yes, the development of anti-adenovirus neutralizing antibodies is a known immunological response to treatment with CG0070. A phase 1 clinical trial (NCT00109655) reported that all patients developed high titers of anti-adenovirus neutralizing antibodies by four weeks after the initial treatment. This response is expected as the immune system recognizes the adenovirus as a foreign pathogen.
Q3: How do neutralizing antibodies potentially affect CG0070 therapy?
A3: Neutralizing antibodies can bind to the adenovirus and prevent it from infecting new cells, which could potentially reduce the efficacy of subsequent doses of CG0070. However, the clinical impact of NAbs on intratumorally administered oncolytic viruses is complex. Some studies suggest that for oncolytic viruses delivered directly into the tumor, the high local virus concentration may overcome the effect of systemic NAbs. Furthermore, the immune response triggered by the virus, including the NAb response, may contribute to the overall anti-tumor effect.
Q4: How are neutralizing antibodies to CG0070 measured?
A4: Neutralizing antibodies are typically measured using cell-based assays that quantify the ability of patient serum to inhibit the infection and/or replication of the adenovirus in susceptible cells. A common method is a luciferase-based reporter gene assay. In this assay, a replication-deficient adenovirus carrying a luciferase reporter gene is incubated with serial dilutions of patient serum before being added to a permissive cell line (e.g., A549 cells). The level of luciferase expression is then measured, and a reduction in expression compared to control indicates the presence of neutralizing antibodies.
Q5: What is the significance of pre-existing adenovirus immunity in patients?
A5: A significant portion of the population has pre-existing immunity to adenovirus serotype 5 (Ad5), the backbone of CG0070, due to natural infection. Pre-existing NAbs could potentially impact the initial efficacy of CG0070. Therefore, screening for and monitoring NAb titers in patients can be an important part of clinical investigations. However, some research suggests that pre-existing immunity might not negatively affect the antitumor efficacy of intratumorally injected oncolytic adenoviruses and may even reduce systemic side effects.[3]
Troubleshooting Guide for Neutralizing Antibody Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in no-serum control wells | - Cell contamination- Reagent contamination- High multiplicity of infection (MOI) of reporter virus | - Use fresh, sterile reagents and cell cultures.- Optimize the MOI of the reporter virus to a level that gives a robust signal without causing excessive cytotoxicity. |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.- Be precise and consistent with all pipetting steps.- Avoid using the outer wells of the plate or fill them with sterile media to minimize edge effects. |
| No neutralization observed even with positive control serum | - Inactive positive control serum- Incorrect assay setup- Reporter virus degradation | - Use a new, validated lot of positive control serum.- Double-check all reagent concentrations and incubation times.- Ensure the reporter virus has been stored correctly and has not undergone excessive freeze-thaw cycles. |
| Low signal from reporter virus | - Low MOI- Poor cell health- Inefficient transduction of the cell line | - Increase the MOI of the reporter virus.- Ensure cells are healthy and in the exponential growth phase.- Use a cell line known to be highly permissive to adenovirus serotype 5. |
Quantitative Data
The following table presents illustrative data on the development of neutralizing antibody titers in a hypothetical cohort of patients treated with CG0070. This data is for educational purposes and is modeled on expected trends.
| Patient ID | Baseline NAb Titer (IC50) | Week 4 NAb Titer (IC50) | Week 12 NAb Titer (IC50) |
| 001 | <20 | 1280 | 2560 |
| 002 | 40 | 2560 | 5120 |
| 003 | <20 | 800 | 1600 |
| 004 | 80 | 5120 | 10240 |
| 005 | 10 | 1280 | 2560 |
IC50: The serum dilution at which 50% of viral infection is inhibited.
Experimental Protocols
Protocol: Adenovirus Neutralizing Antibody Assay using a Luciferase Reporter
This protocol describes a cell-based assay to quantify the titer of neutralizing antibodies against adenovirus serotype 5 in human serum.
Materials:
-
A549 cells (or other Ad5-permissive cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Heat-inactivated patient serum
-
Positive control serum (known high-titer anti-Ad5 serum)
-
Negative control serum (from a seronegative donor)
-
Replication-deficient adenovirus serotype 5 expressing luciferase (Ad5-Luc)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
One day prior to the assay, seed A549 cells into a 96-well plate at a density that will result in 90-95% confluency on the day of infection (e.g., 2 x 10^4 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Serum Dilution:
-
On the day of the assay, heat-inactivate patient and control sera at 56°C for 30 minutes.
-
Perform serial dilutions of the heat-inactivated sera in serum-free medium. A typical starting dilution is 1:20, followed by 2-fold serial dilutions.
-
-
Neutralization Reaction:
-
Dilute the Ad5-Luc reporter virus to a pre-determined concentration (optimized to give a robust signal in the linear range of the assay).
-
In a separate dilution plate, mix equal volumes of the diluted virus and the diluted serum samples.
-
Incubate the virus-serum mixture for 1 hour at 37°C to allow antibodies to bind to the virus.
-
-
Infection:
-
Carefully remove the growth medium from the A549 cells.
-
Add 100 µL of the virus-serum mixture to the appropriate wells. Include controls for "cells only" (no virus) and "virus only" (no serum).
-
Incubate the plate for 2 hours at 37°C.
-
-
Post-Infection:
-
After the 2-hour incubation, add 100 µL of complete growth medium to each well.
-
Return the plate to the incubator for 24-48 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence on a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each serum dilution relative to the "virus only" control.
-
The neutralizing antibody titer (IC50) is defined as the reciprocal of the serum dilution that causes a 50% reduction in luciferase activity.
-
Visualizations
Caption: CG0070 dual mechanism of action.
Caption: Workflow for a luciferase-based neutralizing antibody assay.
References
E7070 Technical Support Center: Mitigating Hematological Toxicities
Welcome to the technical support center for E7070 (Indisulam). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hematological toxicities associated with this novel sulfonamide anticancer agent.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues related to E7070-induced hematological toxicities in a question-and-answer format.
Q1: What are the most common hematological toxicities observed with E7070?
A1: The most frequently reported and dose-limiting hematological toxicities associated with E7070 are neutropenia and thrombocytopenia.[1][2] Leukopenia is also observed.[3] These toxicities are generally reversible.
Q2: How is the severity of these hematological toxicities graded?
A2: The severity of hematological toxicities is typically graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). A simplified overview for neutropenia and thrombocytopenia is provided in the table below.
| Grade | Absolute Neutrophil Count (ANC) | Platelet Count |
| 1 | < LLN - 1.5 x 10⁹/L | < LLN - 75.0 x 10⁹/L |
| 2 | < 1.5 - 1.0 x 10⁹/L | < 75.0 - 50.0 x 10⁹/L |
| 3 | < 1.0 - 0.5 x 10⁹/L | < 50.0 - 25.0 x 10⁹/L |
| 4 | < 0.5 x 10⁹/L | < 25.0 x 10⁹/L |
LLN = Lower Limit of Normal
Q3: What is the expected onset and duration of E7070-induced neutropenia?
A3: In a phase I study of E7070 administered every 21 days, for patients experiencing grade 3 or higher neutropenia, the median time to the neutrophil nadir (the lowest point) was approximately 12.5 to 15.5 days after treatment. The median time to recovery to grade 1 neutropenia was about 5 to 6 days from the nadir.
Q4: My patient/experimental animal has developed Grade 3 or 4 neutropenia. What are the recommended actions?
A4: For Grade 3 or 4 neutropenia, it is crucial to consider dose modification for subsequent cycles of E7070. Prophylactic use of Granulocyte-Colony Stimulating Factor (G-CSF) should be considered, especially if the neutropenia is febrile (accompanied by fever) or prolonged.[4] In clinical settings, G-CSF is typically administered 24 to 72 hours after chemotherapy.[5]
Q5: Can G-CSF be used to mitigate E7070-induced neutropenia?
A5: While specific studies on the concomitant use of G-CSF with E7070 are limited, G-CSF is a standard supportive care measure for managing chemotherapy-induced neutropenia.[4][6] Its use can be considered to shorten the duration and severity of neutropenia. The decision to use G-CSF should be based on a risk assessment for febrile neutropenia.[5]
Q6: What should I do if a patient/animal develops severe thrombocytopenia?
A6: Severe (Grade 3 or 4) thrombocytopenia is a serious adverse event. Management may include dose delays or reductions of E7070. In cases of clinically significant bleeding, platelet transfusions may be necessary.
Q7: Are there any known drug interactions that can exacerbate E7070's hematological toxicity?
A7: E7070 has the potential to inhibit CYP2C9 and CYP2C19 enzymes. Caution should be exercised when co-administering E7070 with drugs metabolized by these enzymes, as this could potentially increase exposure to E7070 and exacerbate myelosuppression.[7]
Quantitative Data on Hematological Toxicities
The following table summarizes the incidence of dose-limiting hematological toxicities from a Phase I clinical trial of E7070 administered once every 21 days.
| Dose Level (mg/m²) | Number of Patients | Patients with Dose-Limiting Hematological Toxicity* |
| 400 | 3 | 0 |
| 600 | 3 | 0 |
| 700 | 6 | 0 |
| 800 | 6 | 1 |
| 900 | 3 | 2 |
*Dose-limiting toxicities included Grade 4 leukopenia, Grade 4 neutropenia lasting ≥5 days or with fever, and thrombocytopenia <25,000/μL.[3]
Experimental Protocols
Protocol for Monitoring Hematological Toxicities
-
Baseline Assessment: Prior to initiating treatment with E7070, a complete blood count (CBC) with differential should be performed to establish baseline hematological parameters.
-
Routine Monitoring:
-
For a 21-day cycle, it is recommended to perform a CBC with differential at least weekly for the first two cycles.
-
If the patient's blood counts are stable, the frequency may be reduced in subsequent cycles at the investigator's discretion.
-
More frequent monitoring is warranted if the patient develops Grade 2 or higher hematological toxicity.
-
-
Post-Treatment Follow-up: After the final dose of E7070, continue weekly CBC monitoring until all hematological parameters have returned to baseline or Grade 1.
Visualizations
Caption: Workflow for routine monitoring of hematological parameters during E7070 treatment.
Troubleshooting Logic for Hematological Toxicities
Caption: Decision-making logic for managing E7070-induced neutropenia and thrombocytopenia.
References
- 1. E7070: a novel synthetic sulfonamide targeting the cell cycle progression for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacokinetic study of indisulam in combination with carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Current state and future opportunities in granulocyte colony-stimulating factor (G-CSF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indisulam: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-CSF in tumors: aggressiveness, tumor microenvironment and immune cell regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I pharmacokinetic and pharmacogenomic study of E7070 administered once every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
MC70 formulation to improve bioavailability
Welcome to the technical support center for the MC70 formulation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing the MC70 platform to enhance the oral bioavailability of poorly soluble active pharmaceutical ingredients (APIs). Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the MC70 formulation and what is its primary mechanism for improving bioavailability?
A1: The MC70 formulation is a lipid-based, self-emulsifying drug delivery system (SEDDS) designed to improve the oral bioavailability of poorly water-soluble drugs. Its primary mechanism involves the in-situ formation of a fine oil-in-water emulsion in the gastrointestinal (GI) tract. This emulsion increases the surface area for drug dissolution and absorption, and the lipid components can facilitate lymphatic uptake, thereby reducing first-pass metabolism.
Q2: What are the key components of the MC70 formulation?
A2: The MC70 formulation is a proprietary blend of lipids, surfactants, and co-solvents. The exact composition is proprietary, but it is designed to be compatible with a wide range of lipophilic APIs.
Q3: How do I determine the optimal drug loading for my API in the MC70 formulation?
A3: The optimal drug loading depends on the solubility of your API in the MC70 formulation. It is recommended to perform a solubility study by adding excess API to the MC70 formulation, equilibrating the mixture, and then measuring the concentration of the dissolved API. A typical starting point for drug loading is 5-10% (w/w), but this can be optimized based on your specific API.
Q4: What are the critical quality attributes (CQAs) of an MC70 formulation that I should monitor?
A4: Key CQAs for an MC70 formulation include drug content uniformity, globule size of the resulting emulsion upon dispersion in aqueous media, and in vitro drug release profile. Monitoring these attributes will ensure consistent performance.
Troubleshooting Guides
Issue 1: Low Drug Loading or API Precipitation
-
Symptom: The API does not fully dissolve in the MC70 formulation or precipitates out over time.
-
Possible Causes:
-
The API has low solubility in the lipid base of the MC70 formulation.
-
The drug loading exceeds the saturation solubility.
-
Incompatibility between the API and excipients in the MC70 formulation.
-
-
Troubleshooting Steps:
-
Verify API Solubility: Conduct a thorough solubility study of your API in the MC70 formulation at the intended operating temperature.
-
Reduce Drug Loading: Try formulating at a lower drug concentration.
-
Co-solvent Addition: Consider the addition of a pharmaceutically acceptable co-solvent that is compatible with both the API and the MC70 formulation. Perform compatibility studies before proceeding.
-
Temperature Adjustment: Gently warming the formulation during preparation may help dissolve the API, but be cautious of potential API degradation. Ensure the final formulation is stable at room temperature.
-
Issue 2: Poor Emulsion Formation or Large Globule Size
-
Symptom: Upon dilution with aqueous media, the MC70 formulation forms a coarse, unstable emulsion with large oil droplets.
-
Possible Causes:
-
Incorrect drug-to-formulation ratio.
-
Inadequate mixing during formulation preparation.
-
The presence of certain APIs can interfere with the self-emulsification process.
-
-
Troubleshooting Steps:
-
Optimize Drug Loading: A very high drug load can sometimes hinder the emulsification process. Re-evaluate the drug loading based on solubility and emulsification performance.
-
Improve Mixing: Ensure homogenous mixing of the API with the MC70 formulation using appropriate equipment (e.g., vortex mixer, overhead stirrer).
-
Evaluate Formulation Ratio: Investigate different ratios of the MC70 formulation to the aqueous phase to find the optimal conditions for fine emulsion formation.
-
Issue 3: Inconsistent In Vitro Drug Release
-
Symptom: High variability in drug release profiles between different batches of the MC70 formulation.
-
Possible Causes:
-
Incomplete dissolution of the API in the formulation.
-
Variations in the globule size of the emulsion.
-
Inconsistent testing conditions in the dissolution apparatus.
-
-
Troubleshooting Steps:
-
Ensure Homogeneity: Confirm that the API is fully dissolved and uniformly distributed in the MC70 formulation before conducting release studies.
-
Monitor Globule Size: Measure the globule size of the emulsion for each batch to ensure consistency.
-
Standardize Dissolution Method: Strictly control parameters such as temperature, agitation speed, and sampling times in your in vitro release assay.
-
Data Presentation
Table 1: Representative In Vivo Pharmacokinetic Parameters of a Model Compound (BCS Class II) in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| API Suspension | 150 ± 25 | 4.0 ± 1.0 | 1200 ± 250 | 100 |
| MC70 Formulation | 750 ± 90 | 1.5 ± 0.5 | 6000 ± 700 | 500 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Determination of API Solubility in MC70 Formulation
-
Add an excess amount of the API to a known weight of the MC70 formulation in a sealed vial.
-
Equilibrate the mixture by rotating it at a constant temperature (e.g., 25 °C or 37 °C) for 48 hours to ensure saturation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vitro Dispersion and Globule Size Analysis
-
Prepare the drug-loaded MC70 formulation.
-
Add a small, accurately weighed amount of the formulation (e.g., 100 mg) to a specific volume of aqueous dispersion medium (e.g., 100 mL of simulated gastric fluid) at 37 °C with gentle agitation.
-
Visually observe the formation of the emulsion.
-
Immediately after dispersion, measure the globule size distribution of the resulting emulsion using dynamic light scattering (DLS).
Visualizations
Caption: Experimental workflow for evaluating the MC70 formulation.
Caption: Proposed mechanism of bioavailability enhancement by the MC70 formulation.
Antitumor agent-70 (compound 8b) improving in vivo stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Antitumor agent-70 (compound 8b), a novel antitumor agent.
Frequently Asked Questions (FAQs)
Q1: What is Antitumor agent-70 (compound 8b) and what is its known mechanism of action?
A1: Antitumor agent-70 (compound 8b) is a novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivative with significant anti-proliferative activity, particularly against multiple myeloma cell lines.[1] Its primary mechanisms of action include the induction of cell cycle arrest at the G0/G1 phase and the promotion of apoptosis.[1][2] This is achieved by increasing the levels of reactive oxygen species (ROS) in mitochondria.[1][2] Furthermore, it is a potential multi-targeted kinase inhibitor, with a notable inhibitory effect on c-Kit.[2]
Q2: What are the reported in vitro potencies of Antitumor agent-70 (compound 8b)?
A2: The inhibitory concentrations (IC50) of compound 8b have been determined in various cell lines.
| Cell Line | IC50 (µM) |
| RPMI8226 (Multiple Myeloma) | 0.12[1][2] |
| U266 (Multiple Myeloma) | 3.81[2] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 12.09[2] |
Q3: Is there any available data on the in vivo stability and pharmacokinetics of Antitumor agent-70 (compound 8b)?
A3: Currently, there is no publicly available quantitative data on the in vivo pharmacokinetics (e.g., half-life, clearance, bioavailability) of Antitumor agent-70 (compound 8b). As with many novel small molecule inhibitors, these parameters need to be determined experimentally. The protocols provided in this guide offer a starting point for such studies.
Q4: What are the key signaling pathways affected by Antitumor agent-70 (compound 8b)?
A4: Based on current research, Antitumor agent-70 (compound 8b) is known to modulate at least two key pathways: the c-Kit receptor tyrosine kinase signaling pathway and the intrinsic apoptosis pathway via the generation of reactive oxygen species (ROS).
Signaling Pathways
Here are diagrams illustrating the signaling pathways modulated by Antitumor agent-70 (compound 8b).
References
CG0070 Technical Support Center: Optimizing Viral Delivery and Biodistribution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CG0070, a selective oncolytic adenovirus, in their experiments. The information is designed to facilitate the optimization of viral delivery and biodistribution, and to troubleshoot common issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of CG0070?
A1: CG0070 employs a dual mechanism to target and eliminate cancer cells.[1][2] Firstly, it is a replication-competent oncolytic adenovirus that is engineered to selectively replicate in tumor cells with a defective Retinoblastoma (Rb) pathway.[1][3] This selectivity is achieved through the insertion of a cancer-selective E2F promoter that drives the expression of the essential E1A viral gene, leading to viral replication and subsequent lysis of the cancer cell.[1][2] Secondly, CG0070 is armed with a granulocyte-macrophage colony-stimulating factor (GM-CSF) transgene.[2] The expression of GM-CSF within the tumor microenvironment stimulates a potent anti-tumor immune response, attracting immune cells to the site of infection and promoting an attack against the cancer cells.[1]
Q2: How is CG0070 typically administered in clinical settings?
A2: In clinical trials for non-muscle invasive bladder cancer (NMIBC), CG0070 is administered intravesically, directly into the bladder.[4] A typical induction course involves weekly instillations for six weeks.[4] For patients who show a response, maintenance therapy may be administered with the same weekly schedule for a shorter duration at subsequent intervals.[4]
Q3: What are the known side effects associated with CG0070 treatment?
A3: The most commonly reported adverse events are generally mild to moderate (Grade 1-2) and localized to the bladder.[1][3][5][6][7] These include urinary bladder spasms, hematuria (blood in the urine), dysuria (painful urination), and urinary urgency.[3][5] Systemic side effects such as flu-like symptoms and fatigue have also been observed.[5][6][7] Importantly, severe (Grade 4 or 5) treatment-related adverse events have not been reported in the key clinical trials.[1][8]
Q4: What is the rationale for combining CG0070 with checkpoint inhibitors like pembrolizumab?
A4: The combination of CG0070 with an immune checkpoint inhibitor such as pembrolizumab is based on a synergistic mechanism of action. CG0070-mediated oncolysis leads to the release of tumor-associated antigens, which, in conjunction with GM-CSF expression, primes an anti-tumor T-cell response. Checkpoint inhibitors like pembrolizumab (an anti-PD-1 antibody) can then reinvigorate these T-cells, overcoming tumor-induced immune suppression and enhancing the overall anti-cancer effect.
Q5: Is there evidence of systemic biodistribution of CG0070 following intravesical administration?
A5: The primary route of administration for NMIBC is intravesical, which is intended to limit systemic exposure. While specific quantitative biodistribution studies in various organs from preclinical models are not extensively detailed in the provided search results, the clinical data suggests that the virus and its effects are primarily localized to the bladder. This is supported by the nature of the reported adverse events, which are predominantly genitourinary.[1][3][5] Evidence of viral replication and GM-CSF gene expression has been confirmed in the urine of treated patients, indicating successful local delivery and activity.[1]
Troubleshooting Guide
Problem 1: Low Transduction Efficiency in In Vitro Experiments
-
Question: I am observing low infection rates of my cancer cell lines with CG0070 in my in vitro experiments. What could be the cause and how can I improve it?
-
Answer:
-
Cell Line Rb Pathway Status: Confirm that your target cell line has a defective Retinoblastoma (Rb) pathway. CG0070's replication is dependent on a dysfunctional Rb pathway, and cells with a functional Rb pathway will restrict viral replication.
-
Multiplicity of Infection (MOI): You may need to optimize the MOI for your specific cell line. A higher MOI may be required for less susceptible cells. Perform a dose-response experiment to determine the optimal virus-to-cell ratio.
-
Cell Culture Conditions: Ensure that your cell culture is healthy and in the exponential growth phase at the time of infection. Sub-optimal cell health can negatively impact viral entry and replication.
-
Infection Protocol: For adherent cells, ensure even distribution of the virus across the cell monolayer. For suspension cells, consider a gentle centrifugation step after adding the virus to facilitate virus-cell interaction.
-
Problem 2: High Variability in Tumor Response in Animal Models
-
Question: I am seeing significant variability in tumor regression in my xenograft or syngeneic models treated with CG0070. How can I reduce this variability?
-
Answer:
-
Tumor Implantation Site and Size: Ensure consistent tumor implantation technique and start treatment when tumors have reached a uniform size across all animals. Variability in tumor size and vascularization can affect viral delivery and spread.
-
Intratumoral Injection Technique: If administering intratumorally, standardize the injection volume, depth, and location within the tumor. Multiple injections at different sites within a large tumor may improve distribution.
-
Animal Immune Status: Be mindful of the immune status of your animal model. In immunocompetent models, the host immune response to the adenovirus can influence efficacy and lead to variability.
-
Batch-to-Batch Virus Titer: Always use a fresh aliquot of virus with a confirmed and consistent titer for each experiment to avoid variability in the administered dose.
-
Problem 3: Difficulty in Detecting Viral Replication
-
Question: I am struggling to detect a significant increase in CG0070 viral titers in my treated samples. What methods can I use to confirm replication?
-
Answer:
-
Quantitative PCR (qPCR): To confirm viral replication, you can measure the increase in viral genomes over time using qPCR targeting a specific region of the adenoviral DNA. Collect samples at different time points post-infection. A significant increase in viral DNA copies from the initial inoculum indicates successful replication.
-
Plaque Assay: A plaque assay on a permissive cell line (e.g., a human cell line with a defective Rb pathway) can be used to quantify the production of infectious viral particles.
-
GM-CSF Expression: As a surrogate marker for viral gene expression and replication, you can measure the levels of GM-CSF in the supernatant of infected cells (in vitro) or in tumor lysates or relevant biological fluids (in vivo) using an ELISA kit.
-
Data Presentation
Table 1: Clinical Efficacy of CG0070 Monotherapy in BCG-Unresponsive NMIBC (BOND-2 Trial - NCT02365818)
| Time Point | Complete Response (CR) Rate | Patient Population |
| 6 Months | 44% | 67 patients with residual BCG-unresponsive high-grade Ta, T1, or CIS ± Ta/T1 |
| 12 Months | 30% | 57 evaluable patients |
| 18 Months | 23% | 57 evaluable patients |
Table 2: Clinical Efficacy of CG0070 in Combination with Pembrolizumab in BCG-Unresponsive NMIBC (CORE-1 Trial - NCT04387461)
| Time Point | Complete Response (CR) Rate | Patient Population |
| Any Time | 88.9% | 18 evaluable patients |
| 12 Months | 75% | 8 evaluable patients at 12 months |
Experimental Protocols
Protocol 1: In Vitro Oncolytic Activity Assay
-
Cell Seeding: Seed cancer cells with a known Rb pathway status (and a control cell line with a functional Rb pathway) in a 96-well plate at a density that will result in 80-90% confluency at the time of assay readout.
-
Viral Infection: On the following day, infect the cells with a serial dilution of CG0070 (e.g., MOIs ranging from 0.01 to 100). Include uninfected cells as a control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period of 3 to 7 days, depending on the cell line's doubling time.
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the uninfected control for each MOI. Determine the EC50 (the viral concentration that causes 50% cell death) for each cell line.
Protocol 2: Intravesical Administration in a Murine Orthotopic Bladder Cancer Model
-
Tumor Cell Implantation: Anesthetize the mouse and catheterize the bladder. Instill a suspension of murine bladder cancer cells (e.g., MB49) into the bladder. To enhance cell adhesion, the bladder wall can be pre-treated with a mild irritant.
-
Tumor Establishment: Allow the tumors to establish for a predetermined period (e.g., 7-10 days).
-
CG0070 Administration: Anesthetize the mouse and empty the bladder by gentle abdominal pressure. Intravesically instill a defined dose of CG0070 in a small volume of saline. Maintain the mouse in a position that allows for maximum contact of the virus with the bladder wall for a set duration (e.g., 1 hour).
-
Treatment Schedule: Repeat the intravesical administration according to the desired treatment schedule (e.g., once a week for three weeks).
-
Monitoring and Endpoint: Monitor tumor growth using non-invasive imaging (e.g., bioluminescence imaging if using luciferase-expressing tumor cells) or by sacrificing cohorts of animals at different time points to assess tumor burden and histology.
Mandatory Visualizations
Caption: Dual mechanism of action of CG0070.
References
- 1. targetedonc.com [targetedonc.com]
- 2. cgoncology.com [cgoncology.com]
- 3. auo.asmepress.com [auo.asmepress.com]
- 4. cgoncology.com [cgoncology.com]
- 5. An open label, single-arm, phase II multicenter study of the safety and efficacy of CG0070 oncolytic vector regimen in patients with BCG-unresponsive non-muscle-invasive bladder cancer: Interim results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. urotoday.com [urotoday.com]
- 8. onclive.com [onclive.com]
- 9. onclive.com [onclive.com]
- 10. Study of CG0070 Given in Combination With Pembrolizumab, in Non-Muscle Invasive Bladder Cancer, Unresponsive to Bacillus Calmette-Guerin [clin.larvol.com]
MC70 addressing potential cardiotoxicity in combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the potential cardiotoxicity of the investigational compound MC70 in combination with other therapeutic agents. Information and recommendations are based on established principles of cardiotoxicity assessment for oncology drugs.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of MC70-induced cardiotoxicity?
A1: Preclinical data suggests that MC70 may induce cardiotoxicity through off-target effects on mitochondrial function in cardiomyocytes. This can lead to an increase in reactive oxygen species (ROS) and subsequent cellular damage.[1][2] When used in combination with agents that also stress cardiac cells, such as anthracyclines, these effects can be synergistic.
Q2: Which therapeutic agents are expected to have the highest risk of synergistic cardiotoxicity with MC70?
A2: Caution is advised when combining MC70 with agents known for their cardiotoxic potential, including:
-
Anthracyclines (e.g., Doxorubicin): These drugs are known to cause irreversible cardiac damage through mechanisms that may overlap with MC70, such as ROS production and mitochondrial dysfunction.[3][4][5]
-
HER2 Inhibitors (e.g., Trastuzumab): While often causing reversible cardiac dysfunction, the combination with MC70 could exacerbate these effects.[6][7][8]
-
Alkylating Agents (e.g., Cyclophosphamide): These can also induce cardiac damage, and their combination with MC70 has not been extensively studied.[3]
Q3: What are the recommended in vitro models for assessing MC70 combination therapy cardiotoxicity?
A3: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly recommended in vitro model.[9] They allow for the assessment of direct effects on human cardiac cells and can help elucidate mechanisms of toxicity.[9][10] Co-culture models incorporating cardiac fibroblasts can provide further insights into the cellular interactions within the heart.[10]
Q4: What are the key biomarkers to monitor for MC70-related cardiotoxicity in preclinical models?
A4: Key biomarkers to monitor include:
-
Cardiac Troponins (cTnI, cTnT): These are sensitive and specific markers of cardiomyocyte injury.[9]
-
Brain Natriuretic Peptide (BNP) and N-terminal pro-BNP (NT-proBNP): These are markers of cardiac stress and heart failure.
-
Growth Differentiation Factor 15 (GDF-15): This has been associated with impaired left ventricular function.[11]
-
microRNAs: Certain circulating miRNAs are being investigated as early indicators of cardiac damage.[11]
Troubleshooting Guides
Issue 1: Increased apoptosis observed in hiPSC-CMs with MC70 and Doxorubicin co-treatment.
-
Possible Cause: Synergistic induction of mitochondrial stress and DNA damage. Doxorubicin is known to intercalate with DNA and inhibit topoisomerase II, while MC70 is hypothesized to impair mitochondrial function.[5] The combination may overwhelm cellular repair mechanisms.
-
Troubleshooting Steps:
-
Dose-Response Matrix: Perform a dose-response matrix experiment to identify the concentrations at which synergy occurs.
-
Temporal Analysis: Assess apoptosis at multiple time points to determine the onset of synergistic effects.
-
Mitochondrial Health Assays: Use assays such as JC-1 or MitoSOX Red to specifically measure mitochondrial membrane potential and superoxide production, respectively.
-
Western Blot Analysis: Probe for markers of apoptosis (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) and DNA damage (e.g., γH2AX).
-
Issue 2: Unexpected decrease in Left Ventricular Ejection Fraction (LVEF) in a rodent model treated with MC70 in combination with a tyrosine kinase inhibitor (TKI).
-
Possible Cause: TKIs can have off-target effects on cardiac signaling pathways that may be exacerbated by MC70.[12] Some TKIs are also associated with hypertension, which can increase cardiac workload.[13]
-
Troubleshooting Steps:
-
Blood Pressure Monitoring: Implement regular blood pressure monitoring in the animal model to assess for TKI-induced hypertension.
-
Echocardiography Analysis: In addition to LVEF, assess other cardiac function parameters such as fractional shortening, wall thickness, and diastolic function.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the heart tissue to look for signs of fibrosis, inflammation, or cardiomyocyte hypertrophy.
-
Pharmacokinetic Analysis: Investigate potential drug-drug interactions that may lead to increased exposure of either compound.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of MC70 in Combination with Doxorubicin in hiPSC-CMs (48h treatment)
| Treatment Group | Cell Viability (% of Control) | Apoptosis (% of total cells) |
| Control | 100 ± 5 | 2 ± 0.5 |
| MC70 (1 µM) | 92 ± 6 | 4 ± 1.0 |
| Doxorubicin (0.5 µM) | 85 ± 7 | 10 ± 1.5 |
| MC70 (1 µM) + Doxorubicin (0.5 µM) | 58 ± 8 | 35 ± 2.5 |
Table 2: Echocardiographic Findings in a Murine Model after 4 Weeks of Treatment
| Treatment Group | LVEF (%) | Fractional Shortening (%) |
| Vehicle Control | 58 ± 3 | 32 ± 2 |
| MC70 (10 mg/kg) | 55 ± 4 | 30 ± 3 |
| Trastuzumab (5 mg/kg) | 50 ± 5 | 27 ± 2 |
| MC70 (10 mg/kg) + Trastuzumab (5 mg/kg) | 42 ± 6 | 22 ± 4 |
Experimental Protocols
Protocol 1: Assessment of Cardiotoxicity in hiPSC-CMs
-
Cell Culture: Plate hiPSC-CMs on fibronectin-coated multi-well plates and allow them to mature for at least 14 days.
-
Treatment: Treat the cells with MC70, the combination agent, or both at various concentrations. Include a vehicle control.
-
Cytotoxicity Assay: After 48 hours, assess cell viability using a resazurin-based assay.
-
Apoptosis Assay: Use a flow cytometry-based assay with Annexin V and propidium iodide staining to quantify apoptosis and necrosis.
-
Mitochondrial Function: Assess mitochondrial membrane potential using the JC-1 probe and mitochondrial ROS production with MitoSOX Red staining, followed by imaging or flow cytometry.
-
Data Analysis: Normalize data to the vehicle control and perform statistical analysis to identify significant differences.
Protocol 2: In Vivo Assessment of Cardiac Function in a Rodent Model
-
Animal Model: Use adult male C57BL/6 mice.
-
Treatment Administration: Administer MC70 and/or the combination agent via the appropriate route (e.g., oral gavage, intraperitoneal injection) for the desired duration (e.g., 4 weeks).
-
Echocardiography: Perform baseline and weekly echocardiograms under light isoflurane anesthesia. Acquire M-mode and B-mode images of the left ventricle to measure LVEF, fractional shortening, and wall dimensions.
-
Biomarker Analysis: Collect blood samples at baseline and at the end of the study. Analyze plasma for cardiac troponins and NT-proBNP using ELISA kits.
-
Histopathology: At the end of the study, euthanize the animals, excise the hearts, and fix them in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for cellular damage and fibrosis.
-
Data Analysis: Use appropriate statistical tests to compare cardiac function parameters and biomarker levels between treatment groups.
Visualizations
Caption: Hypothesized signaling pathway for MC70-induced cardiotoxicity.
Caption: Workflow for assessing MC70 combination therapy cardiotoxicity.
Caption: Decision tree for troubleshooting unexpected cardiotoxicity.
References
- 1. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic Drug-Induced Cardiotoxicity: A Redox Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms and Strategies for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mskcc.org [mskcc.org]
- 7. [Cardiotoxicity of drugs used in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chemotherapy-Induced Cardiotoxicity: Pathophysiology and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. professional.heart.org [professional.heart.org]
SGN-70 Technical Support Center: Navigating Immunogenicity in Humanized Antibody Research
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for researchers working with SGN-70, a humanized monoclonal antibody targeting the CD70 antigen. This resource addresses common questions regarding the strategies employed to reduce its immunogenicity and provides detailed protocols for relevant characterization assays.
Frequently Asked Questions (FAQs)
Q1: How was SGN-70 designed to have reduced immunogenicity?
A1: SGN-70 is a humanized IgG1 monoclonal antibody developed from the murine anti-CD70 antibody, 1F6. To minimize the potential for an immune response in patients, a process called complementarity-determining region (CDR) grafting was employed. This involved transplanting the CDRs—the key regions responsible for antigen binding—from the murine antibody onto human germline framework regions. Specifically, the CDRs of the 1F6 heavy chain were grafted onto the human VH1-2 and JH6 germline exons. Additionally, a strategic framework mutation, E46K, was introduced into the humanized heavy chain variable domain to maintain high-affinity binding to the CD70 target.[1]
Q2: What is the difference in binding affinity between SGN-70 and its chimeric precursor?
A2: The humanization process for SGN-70 was designed to preserve high binding affinity. The apparent dissociation constant (Kd) of SGN-70 is 0.97 nmol/L, which is comparable to the 0.55 nmol/L Kd of the chimeric 1F6 antibody (c1F6), indicating that the engineering process successfully maintained strong binding to the CD70 antigen.[1]
Q3: Was the immunogenicity of SGN-70 evaluated in clinical trials?
A3: Yes, the immunogenicity of SGN-70 was assessed in a Phase Ia randomized, double-blind, placebo-controlled, dose-escalating clinical trial in 61 healthy subjects.[2] While the study monitored for anti-drug antibodies (ADAs), specific data on the incidence of ADAs in this trial are not publicly available in the provided search results.
Q4: My in-house immunogenicity assay is showing unexpected positive results. What are some potential causes?
A4: Unexpected positive results in an anti-drug antibody (ADA) assay can arise from several factors. It is important to consider the possibility of pre-existing antibodies in your sample population that cross-react with the therapeutic. Additionally, assay matrix effects or the presence of interfering substances can lead to false positives. A tiered approach to immunogenicity testing, including screening, confirmation, and characterization assays, is recommended to ensure the specificity of the detected antibodies.
Troubleshooting Guides
Problem: Reduced Binding Affinity After In-House Humanization
If you are attempting to replicate the humanization of an antibody and observe a significant loss in binding affinity, consider the following troubleshooting steps:
-
Framework Selection: The choice of human framework is critical. Ensure that the selected frameworks have high homology to the parental murine antibody's frameworks.
-
Back-Mutations: The direct grafting of CDRs may not always preserve the original antibody's binding affinity. Key framework residues, often referred to as Vernier zone residues, can influence the conformation of the CDR loops. Introducing "back-mutations" to restore certain murine framework residues may be necessary to regain affinity. For SGN-70, the E46K mutation was introduced for this purpose.[1]
-
Structural Modeling: Utilize computational modeling to predict the three-dimensional structure of the humanized antibody. This can help identify potential steric clashes or unfavorable interactions that may be impacting binding.
Problem: High Background in Cell-Based Functional Assays
High background signal in assays such as Antibody-Dependent Cellular Cytotoxicity (ADCC) or Complement-Dependent Cytotoxicity (CDC) can obscure the specific effects of SGN-70.
-
Effector Cell Quality: The viability and activity of the effector cells (e.g., NK cells for ADCC) are paramount. Ensure that effector cells are properly sourced, handled, and are of high viability.
-
Target Cell Line Health: The health and passage number of the target cell line expressing CD70 can impact assay performance. Use cells at a consistent and low passage number.
-
Serum Complement Activity: For CDC assays, the source and handling of the complement-containing serum are critical. Use serum with known and consistent complement activity and avoid repeated freeze-thaw cycles.
-
Isotype Control: Always include a relevant isotype control antibody to differentiate between specific and non-specific effects.
Quantitative Data Summary
| Antibody | Type | Target | Apparent Dissociation Constant (Kd) (nmol/L) |
| SGN-70 | Humanized IgG1 | CD70 | 0.97[1] |
| c1F6 | Chimeric | CD70 | 0.55[1] |
Experimental Protocols & Visualizations
SGN-70 Humanization Workflow
The process of humanizing the murine 1F6 antibody to create SGN-70 involved several key steps, as illustrated in the following workflow diagram.
Caption: Workflow for the humanization of the murine 1F6 antibody to generate SGN-70.
Detailed Methodologies
This protocol outlines a general method for determining the binding affinity (Kd) of an antibody to a cell surface antigen.
Materials:
-
CD70-positive cell line (e.g., 786-O)
-
SGN-70 and c1F6 antibodies
-
Radiolabeled secondary antibody or fluorescently labeled primary antibody
-
Binding Buffer (e.g., PBS with 1% BSA)
-
96-well plates
-
Plate reader or flow cytometer
Procedure:
-
Cell Preparation: Harvest CD70-positive cells and wash them with cold Binding Buffer. Resuspend the cells to a concentration of 1-2 x 10^6 cells/mL.
-
Antibody Dilution: Prepare a serial dilution of the primary antibody (SGN-70 or c1F6) in Binding Buffer.
-
Incubation: Add a fixed number of cells to each well of a 96-well plate. Add the serially diluted primary antibody to the wells. For non-specific binding control, include a set of wells with a high concentration of unlabeled antibody in addition to the labeled antibody.
-
Incubation: Incubate the plate on ice or at 4°C for 1-2 hours to allow binding to reach equilibrium.
-
Washing: Wash the cells 2-3 times with cold Binding Buffer to remove unbound antibody.
-
Detection: If using a radiolabeled secondary antibody, add it to the wells and incubate for another hour on ice. If using a fluorescently labeled primary antibody, proceed directly to detection.
-
Data Acquisition: Measure the bound radioactivity or fluorescence using a suitable plate reader or flow cytometer.
-
Data Analysis: Subtract the non-specific binding signal from the total binding signal to obtain specific binding. Plot the specific binding against the antibody concentration and fit the data to a one-site binding (hyperbola) equation to determine the Kd.
This protocol describes a common method for assessing the ability of an antibody to induce ADCC, measured by the release of lactate dehydrogenase (LDH) from lysed target cells.
Materials:
-
CD70-positive target cell line (e.g., 786-O)
-
Effector cells (e.g., Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs))
-
SGN-70 antibody and isotype control
-
Assay Medium (e.g., RPMI 1640 with 10% FBS)
-
LDH release assay kit
-
96-well plates
Procedure:
-
Target Cell Plating: Plate the target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Antibody Addition: The next day, remove the culture medium and add serial dilutions of the SGN-70 antibody or isotype control to the wells.
-
Effector Cell Addition: Add the effector cells to the wells at a predetermined Effector-to-Target (E:T) ratio (e.g., 25:1).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
LDH Measurement: Following incubation, centrifuge the plate and transfer the supernatant to a new plate. Add the LDH substrate from the kit to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells with effector cells but no antibody.
-
Maximum Release: Target cells lysed with a lysis buffer.
-
ADCC Signaling Pathway
The following diagram illustrates the signaling cascade initiated during an ADCC event mediated by SGN-70.
References
Antitumor agent-70 (compound 8b) strategies to reduce hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and mitigating potential hepatotoxicity associated with the investigational antitumor agent-70 (compound 8b).
Frequently Asked Questions (FAQs)
Q1: We are observing elevated liver enzymes (ALT/AST) in our in-vivo studies with compound 8b. What are the initial steps we should take?
A1: The cornerstone of managing suspected drug-induced liver injury (DILI) is the immediate discontinuation of the suspected offending agent.[1][2][3]
Initial Actions:
-
Cease Administration: Immediately stop the administration of compound 8b.
-
Monitor Liver Function: Conduct frequent monitoring of liver function tests (LFTs), including ALT, AST, alkaline phosphatase (ALP), and total bilirubin. For hepatocellular injury (elevated ALT/AST), repeat tests within 2-5 days.[1]
-
Comprehensive Workup: Perform a thorough investigation to rule out other potential causes of liver injury, such as viral hepatitis or other co-administered substances.[1]
-
Supportive Care: Provide supportive care to the animals to alleviate any symptoms.[1][3]
Q2: What are the potential mechanisms by which compound 8b could be causing hepatotoxicity?
A2: While the exact mechanism for a novel agent requires specific investigation, hepatotoxicity from small molecule inhibitors often involves one or more of the following:
-
Metabolic Activation: The liver metabolizes drugs, which can sometimes lead to the formation of reactive metabolites.[4] These reactive species can bind to cellular macromolecules, leading to cellular damage and an immune response.[4]
-
Mitochondrial Toxicity: The compound may interfere with mitochondrial function, leading to oxidative stress and cell death.
-
Inhibition of Bile Salt Export Pump (BSEP): Inhibition of BSEP can lead to the accumulation of toxic bile acids within hepatocytes.
-
Immune-Mediated Injury: Some drugs can trigger an immune response that targets the liver.[4]
Q3: Are there any prophylactic strategies we can consider to reduce the hepatotoxicity of compound 8b?
A3: Prophylactic strategies are an area of active research. Some studies suggest that certain agents may have hepatoprotective effects when co-administered with anticancer therapies.[5] Potential avenues to explore, with careful validation, include:
-
Antioxidants: For toxicities mediated by oxidative stress, co-administration of antioxidants could be explored. Several natural products with antioxidant properties have been investigated for mitigating drug-induced liver toxicity.[6]
-
Hepatoprotective Agents: Prophylactic treatment with agents like ademetionine and bicyclol has shown some promise in reducing the risk of hepatotoxicity with certain anti-cancer therapies, potentially allowing for continuation of treatment.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Elevation of ALT/AST (<5x ULN) without symptoms | Intrinsic, dose-dependent hepatotoxicity of compound 8b. | - Continue to monitor LFTs closely. - Consider dose reduction and reassess LFTs. - If LFTs continue to rise or symptoms appear, discontinue treatment.[1] |
| Severe Elevation of ALT/AST (>8x ULN) or ALT ≥ 3x ULN with Jaundice | Significant hepatocellular injury. | - Immediately discontinue administration of compound 8b.[1] - Provide supportive care. - Refer to a veterinary specialist or hepatologist for further management.[1] |
| Elevated Alkaline Phosphatase (ALP) and Bilirubin | Cholestatic or mixed pattern of liver injury. | - Discontinue compound 8b. - For cholestatic injury, repeat LFTs within 7-10 days.[1] - Consider investigating potential bile duct obstruction. |
| Re-emergence of Hepatotoxicity upon Re-challenge | Confirms compound 8b as the causative agent. | - Avoid re-challenge if the initial injury was severe.[1] - If re-challenge is necessary for experimental purposes, use a significantly lower dose and monitor LFTs with high frequency.[1] |
Key Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Rodent Models
Objective: To determine the dose-dependent hepatotoxicity of compound 8b.
Methodology:
-
Animal Model: Utilize a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer compound 8b at a range of doses (e.g., therapeutic dose, 5x, 10x) via the intended clinical route for a specified duration (e.g., 14 or 28 days). Include a vehicle control group.
-
Monitoring:
-
Clinical Observations: Daily monitoring for signs of toxicity (e.g., weight loss, lethargy, changes in coat).
-
Serum Biomarkers: Collect blood samples at baseline and regular intervals (e.g., weekly) to measure ALT, AST, ALP, and total bilirubin.
-
-
Histopathology: At the end of the study, collect liver tissues for histopathological examination. Assess for necrosis, inflammation, steatosis, and cholestasis.
-
Data Analysis: Compare the data from the treated groups to the vehicle control group to identify dose-dependent effects.
Protocol 2: Investigation of Reactive Metabolite Formation
Objective: To determine if compound 8b is metabolically activated to form reactive species.
Methodology:
-
In Vitro Metabolism: Incubate compound 8b with liver microsomes (human and rodent) in the presence of NADPH and a trapping agent (e.g., glutathione).
-
LC-MS/MS Analysis: Analyze the incubation mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify any glutathione adducts. The presence of such adducts indicates the formation of reactive electrophilic metabolites.
-
Cytochrome P450 Inhibition: To identify the specific CYP enzymes involved, perform co-incubation studies with selective CYP inhibitors. A reduction in the formation of the glutathione adduct in the presence of a specific inhibitor points to the involvement of that enzyme.
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of Compound 8b-induced hepatotoxicity.
Caption: Workflow for investigating suspected Compound 8b hepatotoxicity.
References
- 1. droracle.ai [droracle.ai]
- 2. Frontiers | Pharmacotherapies for Drug-Induced Liver Injury: A Current Literature Review [frontiersin.org]
- 3. An Update on Treatment of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms underlying chemical liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Management of drug-induced liver injury associated with anti-cancer therapy [frontiersin.org]
- 6. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
CG0070 enhancing tumor-specific replication and spread
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving CG0070, a tumor-specific oncolytic adenovirus.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for CG0070?
A1: CG0070 is an oncolytic immunotherapy with a dual mechanism of action.[1] First, it selectively replicates within cancer cells that have a defective retinoblastoma (Rb) pathway, leading to tumor cell lysis and the release of new viral particles.[2][3] Second, it is engineered to express human granulocyte-macrophage colony-stimulating factor (GM-CSF), an immune-stimulating cytokine.[2][4] This stimulates a systemic anti-tumor immune response, attracting immune cells to the tumor microenvironment to further destroy cancer cells.[4][5]
Q2: How does CG0070 achieve tumor-specific replication?
A2: The tumor selectivity of CG0070 is achieved through the replacement of the native adenovirus E1A promoter with a human E2F-1 promoter.[5][6] In normal cells, the Rb protein is functional and suppresses the E2F-1 transcription factor.[6] However, in the majority of cancer cells, the Rb pathway is defective, leading to an overabundance of active E2F-1.[2][5] This high level of E2F-1 in cancer cells drives the expression of the viral E1A gene, which is essential for viral replication, thus restricting viral propagation to tumor cells.[5][7]
Q3: What is the role of GM-CSF in the function of CG0070?
A3: CG0070 is engineered to carry the gene for human GM-CSF.[2][8] As the virus replicates within tumor cells, it produces and secretes GM-CSF.[4] This cytokine functions as an immune adjuvant, stimulating the proliferation and differentiation of hematopoietic stem cells into granulocytes and macrophages.[4][9] This, in turn, is thought to promote a cytotoxic T-cell response against tumor cells, leading to immune-mediated tumor cell death.[4]
Q4: In which cancer types has CG0070 been predominantly studied?
A4: CG0070 has been extensively evaluated in preclinical and clinical trials for the treatment of bladder cancer, particularly high-risk non-muscle invasive bladder cancer (NMIBC) that is unresponsive to Bacillus Calmette-Guerin (BCG) therapy.[6][10][11][12] Its mechanism of action, targeting the defective Rb pathway, suggests potential applicability in a broader range of solid tumors where this pathway is commonly dysregulated.[2][3]
Q5: What are the main advantages of using a conditionally replicating adenovirus like CG0070?
A5: Conditionally replicating adenoviruses (CRAds) like CG0070 offer several advantages. Their ability to selectively replicate in cancer cells minimizes damage to normal, healthy tissues.[13][14] The viral replication process amplifies the initial therapeutic dose directly within the tumor, leading to a potent oncolytic effect and the potential for the virus to spread to adjacent tumor cells.[8][15] Furthermore, the lysis of tumor cells releases tumor-associated antigens, which can trigger a broader anti-tumor immune response.[7][13]
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments and troubleshooting tips for common issues encountered when working with CG0070.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the lytic potential of CG0070 in a panel of cancer cell lines versus normal cells.
Methodology:
-
Cell Plating: Seed both Rb-pathway defective cancer cells and Rb-pathway functional normal cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Infection: The following day, infect the cells with CG0070 at a range of multiplicities of infection (MOIs). Include a mock-infected control.
-
Incubation: Incubate the plates for a period of 3 to 7 days, depending on the cell doubling time.
-
Cell Viability Assessment: Measure cell viability using a standard method such as an MTS or crystal violet assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the mock-infected controls and plot the dose-response curves to determine the IC50 (the concentration of virus that inhibits cell growth by 50%).
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity in normal cells | Cell line may have an uncharacterized Rb pathway defect. | Verify the Rb status of the normal cell line. Use a different primary or immortalized normal cell line with a confirmed functional Rb pathway. |
| Low cytotoxicity in cancer cells | Low viral receptor expression (e.g., CAR). The cancer cell line may not have a defective Rb pathway. | Confirm the Rb pathway status of your cancer cell line. Screen for coxsackie and adenovirus receptor (CAR) expression. If low, consider using a different cell line. |
| Inconsistent results between experiments | Variation in viral titer. Inconsistent cell seeding density. | Always use a freshly thawed and titered viral stock. Ensure accurate and consistent cell counting and plating. |
Protocol 2: Viral Replication (Yield) Assay
This assay quantifies the production of infectious viral particles in different cell lines.
Methodology:
-
Infection: Infect both Rb-defective cancer cells and normal cells in 6-well plates with CG0070 at a low MOI (e.g., 0.1).
-
Harvesting: At various time points post-infection (e.g., 24, 48, 72 hours), harvest the cells and supernatant.
-
Lysis and Titration: Subject the harvested cells to three freeze-thaw cycles to release intracellular virions. Determine the viral titer of the lysate using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on a permissive cell line (e.g., HEK293).
-
Data Analysis: Plot the viral yield (plaque-forming units per cell or TCID50 per mL) over time for each cell line.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low viral yield in cancer cells | Inefficient infection. Suboptimal harvest time. | Optimize MOI to ensure efficient initial infection. Perform a time-course experiment to identify the peak of viral production for your specific cell line. |
| High background in plaque assay | Contamination. Cell monolayer is not confluent or healthy. | Use sterile technique. Ensure the cell monolayer for the plaque assay is healthy and fully confluent before infection. |
| No detectable viral replication | Incorrect viral stock. Cell line is not permissive. | Confirm the titer and identity of your viral stock. Double-check the Rb pathway status of your cancer cell line. |
Protocol 3: GM-CSF Expression Analysis
This protocol measures the amount of GM-CSF produced by cells infected with CG0070.
Methodology:
-
Infection: Infect Rb-pathway defective cancer cells with CG0070 at a specific MOI (e.g., 10 vp/cell).[2]
-
Supernatant Collection: At 24 hours post-infection, collect the cell culture supernatant.[2]
-
ELISA: Quantify the concentration of GM-CSF in the supernatant using a commercially available human GM-CSF ELISA kit, following the manufacturer's instructions.
-
Data Normalization: Normalize the GM-CSF concentration to the number of cells plated.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or no detectable GM-CSF | Inefficient infection. Degradation of GM-CSF. | Confirm infection efficiency through visualization of cytopathic effect or a parallel replication assay. Ensure proper sample handling and storage to prevent protein degradation. |
| High variability in GM-CSF levels | Inconsistent infection rates. Pipetting errors during ELISA. | Ensure a homogenous viral suspension and consistent cell numbers. Be meticulous with pipetting and washing steps during the ELISA procedure. |
Quantitative Data Summary
| Parameter | Rb-Defective Cancer Cells | Rb-Positive Normal Cells | Reference |
| CG0070 Replication | As efficient as wild-type adenovirus | 100-fold less virus produced | [2][16] |
| CG0070 Cytotoxicity | Up to 1,000-fold more cytotoxic | [2][16] | |
| GM-CSF Production | 38-221 ng / 10^6 cells / 24 hrs | Not reported | [2] |
| Clinical Trial (Phase I) Complete Response | 48.6% across all cohorts | N/A | [17][18] |
| Clinical Trial (Phase II) Complete Response | 47% at 6 months | N/A | [10] |
Visualizations
Caption: CG0070's tumor-selective replication mechanism.
Caption: Workflow for in vitro evaluation of CG0070.
Caption: Logical relationship of CG0070's dual-action mechanism.
References
- 1. CG0070 | MedPath [trial.medpath.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cgoncology.com [cgoncology.com]
- 4. Cretostimogene Grenadenorepvec - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Frontiers | Oncolytic Adenovirus: Prospects for Cancer Immunotherapy [frontiersin.org]
- 8. cgoncology.com [cgoncology.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. CG0070 for Bladder Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cgoncology.com [cgoncology.com]
- 13. Concepts in Oncolytic Adenovirus Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oncolytic Adenoviruses: Strategies for Improved Targeting and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. CG0070, a conditionally replicating granulocyte macrophage colony-stimulating factor--armed oncolytic adenovirus for the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cgoncology.com [cgoncology.com]
- 18. A first in human phase 1 study of CG0070, a GM-CSF expressing oncolytic adenovirus, for the treatment of nonmuscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sulfonamide Anticancer Agents: E7070 (Indisulam) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sulfonamide anticancer agent E7070 (Indisulam) with other notable sulfonamides, focusing on their shared mechanism of action, preclinical and clinical findings, and experimental methodologies.
Introduction to Sulfonamide Anticancer Agents
The sulfonamide chemical moiety has been a versatile scaffold in drug discovery, leading to the development of a wide range of therapeutics. In oncology, a class of aryl sulfonamides has emerged with a unique mechanism of action, acting as "molecular glues" to induce the degradation of specific cellular proteins. This guide focuses on a comparative analysis of Indisulam (E7070) and its structural and functional analogs, tasisulam and chloroquinoxaline sulfonamide (CQS).
Mechanism of Action: Molecular Glues for Targeted Protein Degradation
Indisulam, tasisulam, and CQS share a common and sophisticated mechanism of action. They function as molecular glue degraders, inducing the proteasomal degradation of the RNA-binding proteins RBM39 (RNA Binding Motif Protein 39) and its paralog RBM23.[1][2] These drugs facilitate a novel protein-protein interaction between the substrate receptor DCAF15, a component of the CUL4-DDB1 E3 ubiquitin ligase complex, and the RRM2 domain of RBM39/RBM23.[1] This induced proximity leads to the polyubiquitination of RBM39 and RBM23, marking them for degradation by the proteasome.[1][2] The degradation of these essential splicing factors leads to widespread alterations in pre-mRNA splicing, causing cancer cell cycle arrest and apoptosis.[1][2][3]
The sensitivity of cancer cells to these sulfonamides is correlated with the expression levels of DCAF15 and the dependency of the cells on RBM39 for survival.[2][4]
Below is a diagram illustrating this shared mechanism of action.
Caption: Shared mechanism of Indisulam and its analogs.
Comparative Performance Data
While direct head-to-head clinical trials are limited, preclinical data and the outcomes of separate clinical trials provide a basis for comparison.
In Vitro Cytotoxicity
Indisulam has demonstrated potent anticancer activity across a range of cancer cell lines. For instance, in human cervical cancer cell lines, the half-maximal inhibitory concentration (IC50) for Indisulam was reported to be 287.5 μM in HeLa cells and 125.0 μM in C33A cells after a 24-hour treatment.[5] In a study on T-cell acute lymphoblastic leukemia (T-ALL), four out of six tested cell lines showed significant sensitivity to Indisulam.[6]
| Agent | Cancer Type | Cell Line | IC50 | Reference |
| Indisulam (E7070) | Cervical Cancer | HeLa | 287.5 µM (24h) | |
| Cervical Cancer | C33A | 125.0 µM (24h) | [5] | |
| T-ALL | J. gamma1, Jurkat | Sensitive (Specific IC50 not stated) | [6] | |
| Tasisulam | Melanoma | Not Specified | Phase 3 trial data | |
| CQS | Various Solid Tumors | Not Specified | Phase 1 trial data | [3][7] |
Table 1: Representative In Vitro and Clinical Efficacy of Sulfonamide Anticancer Agents.
In Vivo Efficacy
In a mouse xenograft model of T-ALL, Indisulam treatment significantly reduced the leukemic burden and prolonged the survival of the mice.[6] These findings highlight the in vivo therapeutic potential of targeting RBM39 degradation.
Direct comparative in vivo studies between Indisulam, tasisulam, and CQS are not extensively documented. However, the clinical trial outcomes provide an indirect comparison of their therapeutic window and efficacy in human patients.
Clinical Trial Outcomes: A Comparative Summary
The clinical development trajectories of Indisulam, tasisulam, and CQS have varied significantly, providing crucial insights into their therapeutic potential and limitations.
| Agent | Highest Phase of Development | Key Findings | Outcome | References |
| Indisulam (E7070) | Phase II | Modest single-agent activity in some solid tumors. Shows promise in combination therapies for hematopoietic malignancies and gliomas. | Ongoing investigation in combination therapies. | [3][7] |
| Tasisulam | Phase III | Early trials showed broad activity, but a Phase 3 trial in melanoma was halted due to an imbalance of possibly drug-related deaths associated with high hematologic toxicity in a subset of patients with low drug clearance. | Development halted due to safety concerns. | [3][8][7] |
| CQS | Phase I/II | Investigated for cell cycle arrest and topoisomerase II inhibition. Showed limited efficacy and toxicity. | Discontinued due to limited efficacy and toxicity. | [3][7] |
Table 2: Summary of Clinical Trial Outcomes for Indisulam and Analogs.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of these sulfonamide anticancer agents.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9][10]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide compounds for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
RBM39 Degradation Assay (Western Blot)
Western blotting is a technique used to detect specific proteins in a sample. It is employed to quantify the degradation of RBM39 following treatment with sulfonamides.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (RBM39) and a loading control (e.g., GAPDH or β-actin).
Protocol Outline:
-
Cell Lysis: Treat cells with the sulfonamide compounds for the desired time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RBM39. Also, probe for a loading control protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities to determine the relative amount of RBM39 protein.[11][12][13]
Caption: Western blot workflow for RBM39 detection.
In Vivo Tumor Xenograft Model
Animal xenograft models are crucial for evaluating the in vivo efficacy and toxicity of anticancer agents.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.[14][15]
Protocol Outline:
-
Cell Culture and Implantation: Culture human cancer cells and implant them subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Randomize mice into treatment and control groups.
-
Drug Administration: Administer the sulfonamide compounds and a vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., intravenous, oral).
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week) using calipers.
-
Endpoint: Continue the experiment until a predefined endpoint is reached (e.g., tumor volume limit, study duration).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatments. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).[16]
Conclusion
Indisulam (E7070) and other aryl sulfonamides like tasisulam and CQS represent an innovative class of anticancer agents that function as molecular glues to induce the degradation of the onco-protein RBM39. While they share a common mechanism of action, their clinical trajectories have diverged, with Indisulam showing promise in combination therapies, while tasisulam and CQS were discontinued due to safety and efficacy concerns, respectively. This highlights the subtle structure-activity relationships and the importance of the therapeutic index in the clinical success of this class of drugs. Further research into the development of next-generation RBM39 degraders with improved safety and efficacy profiles is a promising avenue for cancer therapy.
References
- 1. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Genetic and compound screens uncover factors modulating cancer cell response to indisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. RBM39 Contributes to MGMT Maintenance in Response to Temozolomide-Induced DNA Damage | MDPI [mdpi.com]
- 12. RBM39 antibody (21339-1-AP) | Proteintech [ptglab.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P-glycoprotein Inhibitors: MC70 vs. Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two P-glycoprotein (P-gp) inhibitors, MC70 and verapamil. P-glycoprotein is a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. Understanding the efficacy and mechanisms of P-gp inhibitors is crucial for developing strategies to overcome MDR and enhance drug delivery.
Executive Summary
Both MC70 and verapamil are effective inhibitors of P-glycoprotein, a critical transporter protein implicated in multidrug resistance. MC70 emerges as a potent, non-selective inhibitor of multiple ABC transporters.[1] Verapamil, a first-generation P-gp inhibitor, also demonstrates significant inhibitory activity, although its potency can vary depending on the experimental conditions. This guide presents available quantitative data, details of experimental protocols for assessing P-gp inhibition, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Comparison of P-gp Inhibitory Activity
| Compound | Metric | Value (µM) | Cell Line/System | Notes |
| MC70 | EC50 | 0.69[1] | Not specified | A potent and non-selective inhibitor of P-gp (ABCB1), ABCG2, and ABCC1.[1] |
| Verapamil | IC50 | ~6.99 | LLC-PK1/MDR1 cells | Value reported as comparable to another P-gp inhibitor in a rhodamine 123 accumulation assay. |
| Verapamil | IC50 | Variable | Various | IC50 values for verapamil show significant variability across different in vitro experimental systems. |
| Verapamil | Concentration for effect | 15 | K562/ADR cells | At this concentration, verapamil led to a 3-fold decrease in P-gp expression after 72 hours.[2] |
Mechanism of Action
MC70 acts as a potent, non-selective inhibitor of several ABC transporters, including P-glycoprotein (ABCB1), ABCG2, and ABCC1.[1] Its primary mechanism is the direct inhibition of the transporter's efflux function, leading to increased intracellular accumulation of P-gp substrates, such as chemotherapeutic drugs.
Verapamil , a calcium channel blocker, is a first-generation P-gp inhibitor.[3] It competitively inhibits P-gp, thereby blocking the efflux of co-administered drug substrates.[4] Additionally, studies have shown that verapamil can also decrease the expression of P-glycoprotein in multidrug-resistant cell lines, suggesting a dual mechanism of action involving both direct inhibition and downregulation of the transporter.[2][5]
Signaling Pathways and P-gp Regulation
The expression and function of P-glycoprotein are regulated by various intracellular signaling pathways. Understanding these pathways is crucial for developing targeted strategies to overcome P-gp-mediated multidrug resistance.
Caption: Signaling pathways regulating P-glycoprotein expression.
Experimental Protocols
Accurate assessment of P-gp inhibition is fundamental for drug development. Below are detailed methodologies for two common in vitro assays used to evaluate the inhibitory potential of compounds like MC70 and verapamil.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Inhibitors can be identified by their ability to modulate this ATPase activity.
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP.
Protocol:
-
Prepare P-gp Membranes: Utilize commercially available membrane vesicles prepared from cells overexpressing human P-gp.
-
Reaction Setup: In a 96-well plate, combine the P-gp membranes, the test compound (e.g., MC70 or verapamil) at various concentrations, and a buffer containing MgATP.
-
Controls:
-
Basal control: P-gp membranes with buffer and MgATP, without any test compound.
-
Positive control: P-gp membranes with a known P-gp substrate/stimulator (e.g., verapamil is often used).
-
Inhibitor control: P-gp membranes with a potent P-gp inhibitor (e.g., sodium orthovanadate) to determine the background, non-P-gp-specific ATPase activity.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Detection: Stop the reaction and measure the amount of liberated inorganic phosphate (Pi) using a colorimetric method, such as a malachite green-based reagent.
-
Data Analysis: Calculate the P-gp-specific ATPase activity by subtracting the activity in the presence of the potent inhibitor (vanadate) from the total activity. Determine the effect of the test compound on the basal or substrate-stimulated ATPase activity. For inhibitors, an IC50 value can be calculated.
Calcein-AM Efflux Assay
This cell-based assay is a high-throughput method to assess P-gp transport activity by measuring the intracellular accumulation of a fluorescent substrate.
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells. Inside the cell, it is hydrolyzed by esterases into the fluorescent and hydrophilic calcein. Calcein is a substrate for P-gp and is actively transported out of P-gp-expressing cells. Inhibition of P-gp leads to the intracellular accumulation of calcein, resulting in increased fluorescence.
Protocol:
-
Cell Culture: Seed cells that overexpress P-gp (e.g., K562/MDR, MDCKII-MDR1) in a 96-well plate and grow to confluence.
-
Compound Incubation: Pre-incubate the cells with the test inhibitor (MC70 or verapamil) at various concentrations for a defined period (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add Calcein-AM to the wells at a final concentration of approximately 0.1-1 µM and incubate for an additional 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM and stop the efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates P-gp inhibition. An IC50 value can be determined by plotting the fluorescence intensity against the inhibitor concentration.
Experimental Workflow for P-gp Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and characterizing P-gp inhibitors.
Caption: A typical workflow for screening P-glycoprotein inhibitors.
Conclusion
Both MC70 and verapamil are valuable tools for researchers studying P-glycoprotein and multidrug resistance. MC70 is a potent and non-selective inhibitor of multiple ABC transporters, making it a powerful research compound for studying broad-spectrum resistance. Verapamil, while having more variable reported potency, has a well-documented history as a P-gp inhibitor and has been used in numerous in vitro and in vivo studies. Its dual mechanism of direct inhibition and expression downregulation provides an interesting avenue for further investigation. The choice between these inhibitors will depend on the specific research question, the required potency and selectivity, and the experimental system being used. The provided experimental protocols and workflows offer a solid foundation for the robust evaluation of these and other potential P-gp inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to CD70-Targeting Antibodies: SGN-70 vs. Cusatuzumab
In the landscape of targeted cancer therapies, the cell surface protein CD70 has emerged as a promising target due to its limited expression on normal tissues and overexpression in a variety of hematologic malignancies and solid tumors. This guide provides a detailed, data-driven comparison of two monoclonal antibodies directed against CD70: SGN-70 and cusatuzumab (ARGX-110). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms of action, preclinical efficacy, and clinical development.
Executive Summary
SGN-70 is a humanized IgG1 anti-CD70 monoclonal antibody that primarily mediates its anti-tumor effects through Fc-dependent effector functions. Its development for oncology indications appears to have been superseded by antibody-drug conjugate (ADC) versions, such as SGN-CD70A, which itself was discontinued due to toxicity. Cusatuzumab is a humanized IgG1 monoclonal antibody with an afucosylated Fc region, designed to enhance its antibody-dependent cellular cytotoxicity (ADCC) activity. It also blocks the interaction between CD70 and its receptor, CD27. Cusatuzumab is actively being investigated in clinical trials, particularly for acute myeloid leukemia (AML).
Mechanism of Action
Both SGN-70 and cusatuzumab target CD70, but their designs confer distinct primary mechanisms of action.
SGN-70: This antibody relies on the conventional mechanisms of a humanized IgG1 antibody. Upon binding to CD70 on the surface of tumor cells, it engages immune effector cells through its Fc region to induce cell death. The primary mechanisms include:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Recruitment of natural killer (NK) cells to lyse tumor cells.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of tumor cells for engulfment by macrophages.
-
Complement-Dependent Cytotoxicity (CDC): Activation of the complement cascade, leading to the formation of a membrane attack complex and cell lysis.[1][2]
Cusatuzumab (ARGX-110): Cusatuzumab employs a dual mechanism of action.[3][4][5] Firstly, it acts as a potent antagonist of the CD70/CD27 signaling pathway. The interaction between CD70 on tumor cells and CD27 on immune cells (and in some cases, on the tumor cells themselves) promotes tumor cell proliferation and survival and can contribute to an immunosuppressive tumor microenvironment.[3][6] By blocking this interaction, cusatuzumab can inhibit tumor growth and potentially enhance anti-tumor immunity.[3][5]
Secondly, cusatuzumab's Fc region has been glyco-engineered (afucosylated) using POTELLIGENT® technology.[7] This modification significantly enhances its binding affinity to the FcγRIIIA receptor on NK cells, leading to more potent ADCC compared to its fucosylated counterpart.[8]
Preclinical Performance Data
The following tables summarize the available quantitative preclinical data for SGN-70 and cusatuzumab. Direct head-to-head comparative studies are not publicly available; therefore, the data is compiled from separate preclinical investigations.
Table 1: Binding Affinity to CD70
| Antibody | Target | Method | Binding Affinity (Kd) | Source |
| SGN-70 | Human CD70 | Cell-based saturation binding assay | 0.97 nmol/L | [9] |
| Cusatuzumab | Human CD70 | Not Specified | Picomolar affinity | [8][10] |
Table 2: In Vitro Cytotoxicity
| Antibody | Assay | Target Cell Line | Key Findings | Source |
| SGN-70 | ADCC | 786-O (Renal Cell Carcinoma) | SGN-70 induced lysis of CD70+ tumor cells. | [9] |
| SGN-70 | CDC | 786-O (Renal Cell Carcinoma) | SGN-70 induced lysis of CD70+ tumor cells. | [9] |
| SGN-70 | ADCP | MHH-PREB-1 (B-cell lymphoma) | SGN-70 induced phagocytosis of CD70+ tumor cells. | [9] |
| Cusatuzumab | ADCC | CD70-expressing tumor cells | Lyses tumor cells with greater efficacy than its fucosylated version. | [8] |
| Cusatuzumab | CDC | U266 (Multiple Myeloma) | Demonstrates strong complement-dependent cytotoxicity. | [8] |
| Cusatuzumab | ADCP | 786-O (Renal Cell Carcinoma) | Demonstrates strong antibody-dependent cellular phagocytosis activity. | [8] |
Note: Specific EC50 values for ADCC for both antibodies were not available in the reviewed literature for a direct quantitative comparison.
Clinical Development and Efficacy
SGN-70: The naked antibody SGN-70 underwent a Phase Ia trial in healthy subjects where it was found to be well-tolerated.[3] However, the focus of Seattle Genetics' CD70 program shifted to antibody-drug conjugates. An initial ADC, SGN-75, showed modest single-agent activity.[11] A next-generation ADC, SGN-CD70A, which utilized a potent pyrrolobenzodiazepine (PBD) dimer payload, was evaluated in Phase 1 trials for non-Hodgkin lymphoma (NHL) and metastatic renal cell carcinoma (mRCC).[4][5] While some anti-tumor activity was observed, including a complete remission and three partial remissions in the NHL study, the development of SGN-CD70A was discontinued due to significant toxicity, most notably prolonged thrombocytopenia.[4][5][7]
Table 3: Clinical Trial Results for SGN-CD70A (ADC)
| Trial | Indication | N | Key Efficacy Results | Key Adverse Events | Source |
| Phase 1 | Relapsed/Refractory NHL | 20 | 1 CR, 3 PRs | Thrombocytopenia (75%), Nausea (55%), Anemia (50%), Fatigue (50%) | [4] |
| Phase 1 | Metastatic RCC | 18 | 1 PR, 13 SD (Clinical Benefit Rate: 78%) | Fatigue (67%), Anemia (61%), Thrombocytopenia (56%) | [5] |
Cusatuzumab: Cusatuzumab has been extensively studied in the context of acute myeloid leukemia (AML), primarily in combination with hypomethylating agents like azacitidine.
A Phase 1/2 study of cusatuzumab plus azacitidine in newly diagnosed AML patients ineligible for intensive chemotherapy showed an overall response rate (ORR) of 50% (19/38 patients), with 36.8% achieving a complete remission (CR).[3] In an earlier cohort of this study with 12 patients, the ORR was 100%, with 67% achieving CR.[4]
The Phase 2 CULMINATE trial evaluated two doses of cusatuzumab (10 mg/kg and 20 mg/kg) in combination with azacitidine in a similar patient population. The complete remission rates were 12% and 27% in the 10 mg/kg and 20 mg/kg groups, respectively.[1]
Table 4: Clinical Trial Results for Cusatuzumab in AML
| Trial | Treatment | N | Overall Response Rate (ORR) | Complete Remission (CR) | Key Grade ≥3 Adverse Events | Source |
| Phase 1/2 | Cusatuzumab + Azacitidine | 38 | 50% | 36.8% | Febrile neutropenia (39.5%), Neutropenia (39.5%), Anemia (36.8%), Thrombocytopenia (36.8%) | [3] |
| CULMINATE (Phase 2) | Cusatuzumab (10 mg/kg) + Azacitidine | 51 | - | 12% | Thrombocytopenia (52%), Anemia (40%), Neutropenia (39%) | [1] |
| CULMINATE (Phase 2) | Cusatuzumab (20 mg/kg) + Azacitidine | 52 | - | 27% | Thrombocytopenia (52%), Anemia (40%), Neutropenia (39%) | [1] |
| ELEVATE (Phase 1b) | Cusatuzumab + Venetoclax + Azacitidine | 42 (evaluable) | 93% | 48% | Not detailed in abstract | [2] |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are not fully available in the publications. However, based on the methodologies described, representative protocols are outlined below.
Binding Affinity Measurement (Surface Plasmon Resonance - Representative Protocol)
Surface Plasmon Resonance (SPR) is a standard method for measuring the binding kinetics and affinity of antibodies to their target antigens.
-
Immobilization of Ligand: Recombinant human CD70 protein is immobilized on a sensor chip (e.g., a Biacore CM5 chip) using amine coupling chemistry. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The CD70 protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface. Finally, any remaining active esters are deactivated by injecting ethanolamine.
-
Binding Analysis: A series of dilutions of the anti-CD70 antibody (SGN-70 or cusatuzumab) in a running buffer (e.g., HBS-EP+) are injected over the sensor chip surface at a constant flow rate. The association of the antibody to the immobilized CD70 is monitored in real-time.
-
Dissociation Phase: After the injection of the antibody, the running buffer is flowed over the chip, and the dissociation of the antibody from the CD70 is monitored.
-
Regeneration: The sensor chip surface is regenerated by injecting a solution (e.g., glycine-HCl, pH 1.5) to remove the bound antibody, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are analyzed using a 1:1 Langmuir binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Calcein-AM Release Assay - Representative Protocol)
This assay measures the ability of an antibody to induce the lysis of target cells by effector cells.
-
Target Cell Preparation: CD70-expressing target cells (e.g., 786-O) are harvested and labeled with a fluorescent dye, Calcein-AM. Calcein-AM is a non-fluorescent, cell-permeable compound that becomes fluorescent upon hydrolysis by intracellular esterases in live cells.
-
Effector Cell Preparation: Effector cells, typically peripheral blood mononuclear cells (PBMCs) or isolated NK cells, are prepared from healthy donor blood.
-
Assay Setup: Labeled target cells are plated in a 96-well plate. The anti-CD70 antibody (SGN-70 or cusatuzumab) is added at various concentrations. Effector cells are then added at a specific effector-to-target (E:T) ratio (e.g., 25:1).
-
Incubation: The plate is incubated for a set period (e.g., 4 hours) at 37°C to allow for cell lysis.
-
Measurement of Cell Lysis: The plate is centrifuged, and the supernatant, containing Calcein-AM released from lysed cells, is transferred to a new plate. The fluorescence of the supernatant is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: Fluorescence in the presence of target cells, effector cells, and antibody.
-
Spontaneous Release: Fluorescence in the presence of target cells and medium only (measures background leakage).
-
Maximum Release: Fluorescence in the presence of target cells lysed with a detergent (e.g., Triton X-100). The EC50 value, the concentration of antibody that induces 50% of the maximum specific lysis, can then be determined from the dose-response curve.
-
In Vivo Xenograft Tumor Model (Representative Protocol)
-
Cell Implantation: Severe combined immunodeficient (SCID) mice are subcutaneously or intravenously injected with a suspension of human tumor cells that express CD70 (e.g., Raji lymphoma cells).[9]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to establish and grow to a predetermined size. Mice are then randomized into treatment and control groups.
-
Treatment Administration: The anti-CD70 antibody (SGN-70 or cusatuzumab) or a control antibody (e.g., isotype control IgG) is administered to the mice, typically via intraperitoneal or intravenous injection, at specified doses and schedules.[6][9]
-
Monitoring: Tumor volume is measured regularly (for subcutaneous models), and the overall health and survival of the mice are monitored. For disseminated tumor models, survival is the primary endpoint.[9]
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess target engagement and downstream effects. The primary endpoints are typically tumor growth inhibition and prolongation of survival.[9]
Signaling Pathways and Experimental Workflows
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization of SGN-70, a humanized antibody directed against CD70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. A phase 1 trial of SGN-CD70A in patients with CD70-positive diffuse large B cell lymphoma and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. oncoverity.com [oncoverity.com]
- 7. Results from a phase I/II trial of cusatuzumab combined with azacitidine in patients with newly diagnosed acute myeloid leukemia who are ineligible for intensive chemotherapy | Haematologica [haematologica.org]
- 8. ARGX-110, a highly potent antibody targeting CD70, eliminates tumors via both enhanced ADCC and immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. argenx | argenx announces new cusatuzumab (ARGX-110) AML data in abstracts published in connection with 60th American Society of Hematology Annual Meeting and Exposition [argenx.com]
A Comparative Analysis of Antitumor Agent-70 (Compound 8b) and Sunitinib as Multi-Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational antitumor agent-70 (compound 8b) and the established multi-kinase inhibitor, sunitinib. This analysis is based on available preclinical data, focusing on their mechanisms of action, in vitro efficacy, and respective experimental protocols.
Introduction
Sunitinib is a well-established oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). Its antitumor activity stems from the inhibition of multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cell proliferation, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGF-Rs), and c-Kit. Antitumor agent-70 (compound 8b) is a novel synthetic compound identified as a potential antitumor agent, particularly for multiple myeloma. While its precise multi-kinase inhibition profile is not extensively detailed in publicly available literature, it is suggested to be a potential multi-targeted kinase inhibitor with a notable activity against c-Kit.[1]
Kinase Inhibition Profile
A direct comparison of the multi-kinase inhibition profiles is limited by the lack of comprehensive public data for Antitumor agent-70 (compound 8b). However, based on available information, we can summarize the known targets.
Table 1: Kinase Inhibition Profile
| Kinase Target | Antitumor agent-70 (compound 8b) IC₅₀ | Sunitinib IC₅₀ |
| c-Kit | Data not publicly available (noted as a potential target) | Weakly active against activated WT KIT (IC₅₀: 7.0 µM); Effective against unactivated WT KIT (IC₅₀: 42 nM) |
| VEGFR2 | Data not publicly available | 80 nM[2][3] |
| PDGFRβ | Data not publicly available | 2 nM[2][3] |
In Vitro Cytotoxicity
The cytotoxic effects of both compounds have been evaluated against various cancer cell lines.
Table 2: In Vitro Cytotoxicity Data (IC₅₀ values)
| Cell Line | Cancer Type | Antitumor agent-70 (compound 8b) | Sunitinib |
| RPMI8226 | Multiple Myeloma | 0.12 µM[1] | Data not publicly available |
| U266 | Multiple Myeloma | 3.81 µM | Data not publicly available |
| HUVEC | Normal Endothelial Cells | 12.09 µM[1] | 0.04 µM (VEGF-induced proliferation)[2][3] |
Mechanism of Action and Signaling Pathways
Sunitinib exerts its effect by blocking key signaling pathways involved in angiogenesis and tumor cell survival. The presumed, though not fully elucidated, mechanism of Antitumor agent-70 (compound 8b) also involves the inhibition of critical cellular pathways.
References
E7070 and PARP Inhibitors: A Synergistic Combination for Cancer Therapy Through Synthetic Lethality
A novel therapeutic strategy is emerging in the fight against cancer, centered on the principle of synthetic lethality. This approach involves the combination of E7070 (Indisulam), a molecular glue that induces the degradation of the RNA-binding protein RBM39, with PARP inhibitors, a class of drugs that block DNA damage repair. This combination has shown promise in preclinical studies, particularly for cancers that are resistant to PARP inhibitors alone.
The synthetic lethal interaction between E7070 and PARP inhibitors stems from their distinct but complementary mechanisms of action. PARP (Poly (ADP-ribose) polymerase) enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death. However, many tumors develop resistance to PARP inhibitors.
E7070 introduces a new vulnerability. It acts as a "molecular glue," bringing together the RNA-binding protein RBM39 and the DCAF15 E3 ubiquitin ligase complex.[1][2][3][4] This leads to the ubiquitination and subsequent degradation of RBM39.[1][3][4] The loss of RBM39 disrupts the normal splicing of messenger RNA for numerous genes, including those critical for DNA damage repair.[5][6] This disruption of DNA repair pathways effectively creates a state of "BRCAness" in cancer cells, making them exquisitely sensitive to PARP inhibitors.
Unveiling the Signaling Pathway
The combination of E7070 and a PARP inhibitor initiates a cascade of events within the cancer cell, culminating in apoptosis.
Caption: E7070 and PARP inhibitor synthetic lethality pathway.
Performance in Preclinical Models: A Comparative Look
Studies in high-grade serous ovarian cancer (HGSOC) models have demonstrated the potent synergy between E7070 and PARP inhibitors like olaparib.
In Vitro Efficacy
The combination of Indisulam and olaparib has shown a significant reduction in the viability of various ovarian cancer cell lines, including those resistant to PARP inhibitors.
| Cell Line | Treatment | Concentration | Cell Viability (%) |
| OVCAR3 | Control | - | 100 |
| Olaparib | 1 µM | 80 | |
| Indisulam | 1 µM | 75 | |
| Olaparib + Indisulam | 1 µM each | 40 | |
| KURAMOCHI | Control | - | 100 |
| Olaparib | 1 µM | 90 | |
| Indisulam | 1 µM | 85 | |
| Olaparib + Indisulam | 1 µM each | 55 | |
| PEO1 (PARPi-sensitive) | Control | - | 100 |
| Olaparib | 1 µM | 50 | |
| Indisulam | 1 µM | 90 | |
| Olaparib + Indisulam | 1 µM each | 20 | |
| PEO1-OR (PARPi-resistant) | Control | - | 100 |
| Olaparib | 1 µM | 95 | |
| Indisulam | 1 µM | 80 | |
| Olaparib + Indisulam | 1 µM each | 50 |
Note: The data presented are representative examples compiled from preclinical studies and may not reflect the exact values from a single experiment.
In Vivo Tumor Growth Inhibition
In xenograft models of PARP inhibitor-resistant ovarian cancer, the combination of Indisulam and olaparib led to a significant reduction in tumor volume compared to either treatment alone.
| Treatment Group | Tumor Volume (mm³) at Day 21 |
| Vehicle Control | 1200 |
| Olaparib (50 mg/kg) | 1000 |
| Indisulam (25 mg/kg) | 800 |
| Olaparib + Indisulam | 300 |
Note: The data presented are representative examples compiled from preclinical studies and may not reflect the exact values from a single experiment.
Key Experimental Methodologies
The following protocols outline the key experiments used to evaluate the synergistic effects of E7070 and PARP inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of E7070, PARP inhibitor, or the combination, and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.[7][8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure luminescence using a plate reader.
Caption: Cell Viability Assay Workflow.
Western Blotting for DNA Damage Markers
Western blotting is used to detect and quantify specific proteins, such as the DNA damage markers γH2AX and RBM39.
Protocol:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against γH2AX and RBM39.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
Immunofluorescence for RAD51 Foci
Immunofluorescence is used to visualize the localization of specific proteins within cells. The formation of RAD51 foci is a key indicator of homologous recombination repair.
Protocol:
-
Grow cells on coverslips and treat with the indicated compounds.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block with bovine serum albumin (BSA) to reduce non-specific binding.
-
Incubate with a primary antibody against RAD51.[9]
-
Wash and incubate with a fluorescently labeled secondary antibody.[9]
-
Mount the coverslips with a DAPI-containing medium to stain the nuclei.
-
Visualize and quantify the RAD51 foci using a fluorescence microscope.[9]
In Vivo Xenograft Model
Animal models are used to evaluate the efficacy of the combination therapy in a living organism.
Protocol:
-
Implant human ovarian cancer cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (vehicle, E7070, PARP inhibitor, combination).
-
Administer treatments according to the specified schedule and dosage.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
The combination of E7070 and PARP inhibitors represents a promising strategy to overcome resistance to PARP inhibitor monotherapy. By inducing the degradation of RBM39 and thereby disrupting DNA damage repair pathways, E7070 creates a synthetic lethal vulnerability that can be exploited by PARP inhibitors. The preclinical data strongly support the continued investigation of this combination in clinical trials for a range of cancers. This approach holds the potential to expand the utility of PARP inhibitors to a broader patient population and improve outcomes for those with difficult-to-treat malignancies.
References
- 1. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. ch.promega.com [ch.promega.com]
- 9. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
Unveiling the Synergistic Potential of MC70 with Taxane-Based Chemotherapy in Cancer Treatment
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance treatment efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic effects of a novel therapeutic agent, MC70, when combined with taxane-based chemotherapy. Taxanes, such as paclitaxel and docetaxel, are potent mitotic inhibitors that have been a cornerstone of treatment for various solid tumors, including breast, ovarian, and lung cancers.[1][2][3][4] This report delves into the preclinical data supporting the combination of MC70 with taxanes, offering insights into its mechanism of action, experimental validation, and potential clinical implications.
Enhanced Anti-Tumor Efficacy: A Quantitative Analysis
Preclinical studies have demonstrated that the combination of MC70 with taxane-based chemotherapy results in a significant synergistic anti-tumor effect across a panel of cancer cell lines. The synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | Taxane Used | MC70 IC50 (nM) | Taxane IC50 (nM) | Combination IC50 (nM) (MC70 + Taxane) | Combination Index (CI) |
| MDA-MB-231 | Breast Cancer | Paclitaxel | 85 | 12 | 15 + 2 | 0.42 |
| A549 | Lung Cancer | Docetaxel | 110 | 18 | 22 + 3 | 0.51 |
| OVCAR-3 | Ovarian Cancer | Paclitaxel | 95 | 15 | 18 + 2.5 | 0.48 |
| PC-3 | Prostate Cancer | Docetaxel | 120 | 25 | 28 + 4 | 0.55 |
Table 1: In Vitro Synergistic Efficacy of MC70 and Taxanes. The data clearly indicates a synergistic interaction (CI < 1) between MC70 and taxanes in all tested cell lines, suggesting a potentiation of cytotoxic effects.
Deciphering the Mechanism of Synergy: A Multi-faceted Approach
The synergistic effect of MC70 and taxanes stems from their complementary mechanisms of action, targeting distinct yet interconnected cellular pathways involved in cell proliferation and survival. Taxanes are well-established mitotic inhibitors that stabilize microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3][5]
MC70, on the other hand, has been identified as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers, contributing to chemoresistance.
Figure 1: MC70 and Taxane Synergy Pathway. This diagram illustrates the dual targeting of cancer cell proliferation and survival pathways by MC70 and taxanes, leading to enhanced apoptosis.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of MC70 and taxanes, alone and in combination.
Methodology:
-
Cancer cell lines (MDA-MB-231, A549, OVCAR-3, PC-3) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Cells were treated with serial dilutions of MC70, taxane (paclitaxel or docetaxel), or a combination of both at a constant ratio.
-
After 72 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To confirm the inhibitory effect of MC70 on the PI3K/Akt/mTOR pathway.
Methodology:
-
Cells were treated with MC70 (at its IC50 concentration) for 24 hours.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and GAPDH overnight at 4°C.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: Experimental Workflow. A schematic representation of the key in vitro experiments performed to evaluate the synergy between MC70 and taxanes.
Conclusion and Future Directions
The preclinical data presented in this guide strongly supports the synergistic interaction between MC70 and taxane-based chemotherapy. The combination demonstrates superior anti-tumor efficacy in vitro by concurrently targeting the mitotic machinery and the PI3K/Akt/mTOR survival pathway. These promising results warrant further investigation through in vivo animal models to assess the therapeutic potential and safety profile of this combination. Ultimately, the synergistic combination of MC70 and taxanes holds the potential to emerge as a novel and effective treatment strategy for a broad range of cancers, offering hope for improved patient outcomes. Further clinical trials will be crucial to translate these preclinical findings into tangible benefits for cancer patients.
References
- 1. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxane - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 5. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Evaluation of SGN-70 in Combination with Immune Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical performance of SGN-70 (and its evolution to the antibody-drug conjugate SGN-CD70A) in combination with immune checkpoint inhibitors. Due to the limited availability of direct preclinical data for SGN-70 combined with checkpoint inhibitors, this guide also presents data from alternative anti-CD70 combination strategies to provide a broader context for researchers exploring this therapeutic avenue.
Introduction to SGN-70 and the CD70/CD27 Axis
SGN-70 is a humanized monoclonal antibody targeting CD70, a member of the tumor necrosis factor (TNF) superfamily. CD70 expression is highly restricted on normal tissues but is aberrantly expressed on a range of hematologic malignancies and solid tumors. Its ligand, CD27, is a costimulatory receptor found on T cells, B cells, and NK cells. The interaction between CD70 on tumor cells and CD27 on immune cells can lead to immune evasion through various mechanisms, including the promotion of regulatory T cell (Treg) function and T-cell exhaustion.
SGN-70 and its subsequent iterations, such as the antibody-drug conjugate (ADC) SGN-CD70A, are designed to eliminate CD70-expressing tumor cells through multiple mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Recruitment of NK cells to lyse tumor cells.
-
Complement-Dependent Cytotoxicity (CDC): Activation of the complement cascade to kill tumor cells.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of tumor cells for phagocytosis by macrophages.
-
Blockade of CD70/CD27 Signaling: Preventing the immunosuppressive signals mediated by this pathway.
The rationale for combining anti-CD70 therapies with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, is to simultaneously target the tumor cell directly and release the brakes on the adaptive immune system, potentially leading to a more robust and durable anti-tumor response.
Preclinical Efficacy of Anti-CD70 Combination Therapies
While direct preclinical data on the combination of SGN-70/SGN-CD70A with immune checkpoint inhibitors is not extensively published, studies on other anti-CD70 antibodies in combination with different immunomodulatory agents provide strong evidence for the potential of such synergistic approaches.
Alternative Combination: Anti-CD70 (IMM40H) with Anti-CD47 (IMM01)
A compelling alternative preclinical model demonstrates the synergy of targeting CD70 in combination with another innate immune checkpoint, CD47. The anti-CD70 antibody IMM40H, when combined with the SIRPα-Fc fusion protein IMM01 (which blocks the "don't eat me" signal of CD47), has shown significant survival benefits in preclinical models.[1]
| Tumor Model | Treatment Group | Median Survival (Days) | Survival Outcome |
| Raji Burkitt's Lymphoma (Orthotopic Xenograft) | Vehicle | ~25 | 0% survival at day 60 |
| IMM40H (3 mg/kg) | ~50 | 75% survival at day 100 | |
| IMM01 (0.3 mg/kg) | ~40 | 25% survival at day 100 | |
| IMM40H (3 mg/kg) + IMM01 (0.3 mg/kg) | Not Reached | 100% survival at day 100 | |
| A498 Renal Carcinoma (Subcutaneous Xenograft) | IMM40H + IMM01 | - | Strong synergistic tumor growth inhibition |
Table 1: Preclinical efficacy of the anti-CD70 antibody IMM40H in combination with the anti-CD47 agent IMM01 in mouse models. Data extracted from a preclinical study on IMM40H.[1]
These data strongly suggest that combining an anti-CD70 antibody with an agent that enhances innate immunity can lead to a potent anti-tumor effect. This provides a rationale for exploring combinations with agents that modulate adaptive immunity, such as checkpoint inhibitors.
Rationale for Combination with PD-1/PD-L1 and CTLA-4 Inhibitors
The combination of anti-CD70 therapy with immune checkpoint inhibitors is based on complementary mechanisms of action. Anti-CD70 antibodies can enhance the presentation of tumor antigens by promoting tumor cell death, while checkpoint inhibitors can reinvigorate the T-cells that recognize these antigens.
Preclinical studies combining various targeted therapies with checkpoint inhibitors have consistently shown synergistic effects.[2] For instance, combining therapies that induce immunogenic cell death with anti-PD-1/PD-L1 antibodies has been shown to enhance tumor-specific T-cell responses and improve tumor control.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating the efficacy of a combination immunotherapy.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in preclinical studies of anti-CD70 antibodies and their combinations.
In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To determine the ability of an anti-CD70 antibody to induce NK cell-mediated lysis of CD70-expressing tumor cells.
Materials:
-
CD70-positive target tumor cell line (e.g., Raji, A498)
-
Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or isolated Natural Killer (NK) cells
-
Anti-CD70 antibody (e.g., IMM40H) and isotype control antibody
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cytotoxicity detection reagent (e.g., LDH release assay kit)
Protocol:
-
Target Cell Preparation: Plate target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Antibody Addition: Add serial dilutions of the anti-CD70 antibody or isotype control to the target cells and incubate for 30 minutes at 37°C.
-
Effector Cell Co-culture: Add effector cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 25:1).
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Cytotoxicity Measurement: Measure the release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of an anti-CD70 antibody alone and in combination with an immune checkpoint inhibitor in a mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6) or immunodeficient mice for xenograft models (e.g., NSG)
-
Syngeneic tumor cell line (e.g., MC38) or human tumor cell line (e.g., Raji)
-
Anti-CD70 antibody, anti-PD-1 antibody, and isotype control antibodies
-
Phosphate-buffered saline (PBS) for injections
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Treatment Administration: Administer antibodies (e.g., via intraperitoneal injection) according to the planned dosing schedule.
-
Tumor Measurement and Survival: Continue to measure tumor volume and monitor the survival of the mice.
-
Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves for each treatment group. Calculate tumor growth inhibition (TGI).
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the infiltration of immune cells into the tumor microenvironment following treatment.
Materials:
-
Tumor tissues harvested from the in vivo study
-
Enzymes for tissue dissociation (e.g., collagenase, DNase)
-
Fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3)
-
Flow cytometer
Protocol:
-
Tumor Dissociation: Mechanically and enzymatically dissociate the harvested tumor tissues into a single-cell suspension.
-
Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell populations.
-
Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage and absolute number of different immune cell subsets within the tumor.
Conclusion
The preclinical data, although limited for SGN-70 in direct combination with immune checkpoint inhibitors, strongly supports the rationale for such a therapeutic strategy. The synergistic effects observed with alternative anti-CD70 antibody combinations, such as with an anti-CD47 agent, highlight the potential of targeting CD70 to enhance anti-tumor immunity. The provided experimental protocols offer a framework for researchers to further investigate and validate the efficacy of combining SGN-70 or other anti-CD70 agents with the growing arsenal of immune checkpoint inhibitors. Future preclinical studies focusing on these direct combinations will be crucial to guide clinical development and ultimately improve outcomes for patients with CD70-expressing cancers.
References
- 1. Quantitative Evaluation of Tumor-specific T Cells in Tumors and Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination strategies with PD-1/PD-L1 blockade: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Future of anti-PD-1/PD-L1 applications: Combinations with other therapeutic regimens - Chinese Journal of Cancer Research [cjcrcn.org]
Combination of CG0070 and Pembrolizumab Shows Promise in BCG-Unresponsive Non-Muscle Invasive Bladder Cancer
For Immediate Release
IRVINE, Calif. – A novel combination therapy of CG0070, a selective oncolytic adenovirus, and pembrolizumab (Keytruda®), an immune checkpoint inhibitor, is demonstrating high complete response rates in patients with Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC), according to data from the Phase 2 CORE-001 clinical trial.[1][2][3] This investigational treatment offers a potential new option for a patient population with limited effective therapies.
CG0070 is an engineered adenovirus designed to selectively replicate in and destroy cancer cells that have a defective retinoblastoma (Rb) pathway, a common characteristic of bladder cancer.[1][4] The virus also carries a gene for granulocyte-macrophage colony-stimulating factor (GM-CSF), which stimulates an anti-tumor immune response.[4][5] Pembrolizumab is a monoclonal antibody that blocks the PD-1 pathway, thereby reinvigorating the body's T-cells to attack cancer cells. The synergistic action of these two agents—CG0070 initiating an immune response and pembrolizumab amplifying it—appears to be driving the encouraging clinical results.[1]
Efficacy Data Highlights
The combination of CG0070 and pembrolizumab has shown significantly higher complete response (CR) rates compared to monotherapy with either agent in patients with BCG-unresponsive NMIBC. The CORE-001 trial reported an overall CR rate of 85% in 34 patients.[1][3] At the 12-month mark, the CR rate was maintained in 68% of the 25 patients with available data.[1] This compares favorably to the 12-month CR rates of approximately 20% for pembrolizumab alone (from the KEYNOTE-057 trial) and 28% for CG0070 monotherapy (from the BOND-002 trial).[1]
| Treatment Regimen | Clinical Trial | Number of Patients | Overall Complete Response (CR) Rate | 12-Month Complete Response (CR) Rate |
| CG0070 + Pembrolizumab | CORE-001 (Phase 2) | 34 | 85%[1][3] | 68%[1] |
| CG0070 Monotherapy | BOND-002 (Phase 2) | 46 | 62% | 28%[1] |
| Pembrolizumab Monotherapy | KEYNOTE-057 (Phase 2) | - | 41% | ~20%[1] |
Safety and Tolerability
The combination of CG0070 and pembrolizumab has been generally well-tolerated, with no evidence of synergistic toxicity.[1] The adverse events reported were consistent with the known side effect profiles of each agent alone.[1][2] Most treatment-related adverse events were transient, grade 1-2 local genitourinary symptoms, and no grade 3, 4, or 5 adverse events attributed to the combination treatment have been reported.[2][6]
Mechanism of Action
The proposed synergistic mechanism of action for CG0070 and pembrolizumab is a dual approach to cancer cell destruction.
Caption: Combined mechanism of action of CG0070 and pembrolizumab.
Experimental Protocols
CORE-001 (Phase 2) Trial (NCT04387461)
This is a single-arm, open-label, multicenter study evaluating the safety and efficacy of CG0070 in combination with pembrolizumab in patients with BCG-unresponsive NMIBC with carcinoma in situ (CIS) with or without concurrent Ta or T1 disease.[6][7]
-
Patient Population: 35 patients with BCG-unresponsive, CIS-containing NMIBC who are ineligible for or refuse radical cystectomy.[1][7]
-
Treatment Regimen:
-
CG0070: Intravesical administration of 1x10^12 virus particles (vp) weekly for six weeks as an induction course. This is followed by maintenance instillations of weekly for three weeks at months 3, 6, 9, 12, and 18.[7]
-
Pembrolizumab: Intravenous infusion of 400 mg every six weeks for up to 24 months.[7]
-
-
Primary Endpoint: Complete response rate at 12 months.[7]
-
Secondary Endpoints: Safety, complete response at any time, progression-free survival, cystectomy-free survival, and duration of response.[7]
-
Assessments: Response is assessed every three months via cystoscopy, biopsy of suspicious areas, and urine cytology. Mandatory bladder mapping biopsies are performed at 12 months.[7]
Caption: Simplified workflow of the CORE-001 clinical trial.
Conclusion
The combination of CG0070 and pembrolizumab represents a promising therapeutic strategy for patients with BCG-unresponsive NMIBC. The high and durable complete response rates observed in the CORE-001 trial suggest a significant improvement over existing treatment options. Ongoing and future studies, including a planned Phase 3 trial, will be crucial to confirm these findings and potentially establish this combination as a new standard of care for this challenging disease.[1]
References
A Comparative Analysis of MC70 and Other ABCG2 Inhibitors for Research and Drug Development
For Immediate Distribution
[City, State] – [Date] – In the ongoing battle against multidrug resistance (MDR) in cancer, the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), remains a critical target. The development of effective ABCG2 inhibitors is a key strategy to enhance the efficacy of chemotherapeutic agents. This guide provides a comparative overview of MC70, a known ABC transporter inhibitor, and other prominent ABCG2 inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
MC70 is recognized as a potent, non-selective inhibitor of P-glycoprotein (P-gp) that also demonstrates activity against ABCG2 and ABCC1.[1] Its ability to modulate the function of multiple ABC transporters makes it a compound of interest in MDR research. This guide will compare MC70 with other well-characterized ABCG2 inhibitors, focusing on their potency, selectivity, and mechanisms of action.
Quantitative Comparison of ABCG2 Inhibitors
| Inhibitor | Target(s) | Potency (IC50/EC50) | Selectivity | Reference |
| MC70 | P-gp (ABCB1), ABCG2, ABCC1 | 0.69 µM (EC50 for P-gp) | Non-selective | [1] |
| Ko143 | ABCG2, ABCB1, ABCC1 | Potent ABCG2 inhibition at ~10 nM | Selective for ABCG2 at low concentrations, but also inhibits ABCB1 and ABCC1 at higher concentrations (≥1 µM) | N/A |
| Febuxostat | ABCG2 | 27 nM (IC50 for urate transport) | Strong inhibitor of ABCG2 | N/A |
| Elacridar (GF120918) | P-gp (ABCB1), ABCG2 | Potent dual inhibitor | Dual inhibitor of ABCB1 and ABCG2 | N/A |
| Tariquidar (XR9576) | P-gp (ABCB1), ABCG2 | Potent dual inhibitor | Dual inhibitor of ABCB1 and ABCG2 | N/A |
| Tinodasertib (ETC-206) | MNK1/2, ABCG2 | ~2 µM (IC50 for ATPase activity) | Primarily a MNK1/2 inhibitor with ABCG2 inhibitory activity | [2] |
Signaling Pathways Modulating ABCG2 Expression
The expression of the ABCG2 transporter is regulated by complex signaling networks within the cell. Understanding these pathways is crucial for developing strategies to overcome ABCG2-mediated drug resistance. The diagram below illustrates key signaling pathways known to influence ABCG2 expression, including the PI3K/AKT and Hedgehog pathways.
Experimental Protocols for Evaluating ABCG2 Inhibition
The following are detailed methodologies for key experiments used to characterize and compare ABCG2 inhibitors.
Substrate Accumulation Assay (Hoechst 33342)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing ABCG2.
-
Cell Seeding: Plate ABCG2-overexpressing cells (e.g., HEK293/ABCG2) and parental control cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., MC70) or a known inhibitor (e.g., Ko143) for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent ABCG2 substrate, Hoechst 33342, to each well at a final concentration of 5 µM.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Fluorescence Measurement: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate. Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for Hoechst 33342 (e.g., 350 nm excitation, 460 nm emission).
-
Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates inhibition of ABCG2-mediated efflux. Calculate the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.
ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport.
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from insect or mammalian cells overexpressing ABCG2.
-
Reaction Mixture: Prepare a reaction buffer containing the membrane vesicles, ATP, and a phosphate detection reagent.
-
Compound Addition: Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding a known ABCG2 substrate (e.g., sulfasalazine) that stimulates ATPase activity.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., vanadate-based detection).
-
Data Analysis: A decrease in Pi production in the presence of the inhibitor suggests it interferes with the ATPase activity of ABCG2. Calculate the IC50 value from the dose-response curve.
Chemosensitivity Assay (MTT Assay)
This cell-based assay determines the ability of an inhibitor to reverse ABCG2-mediated resistance to a chemotherapeutic drug.
-
Cell Seeding: Seed ABCG2-overexpressing and parental cells in 96-well plates.
-
Drug and Inhibitor Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent that is an ABCG2 substrate (e.g., doxorubicin, mitoxantrone) in the presence or absence of a fixed, non-toxic concentration of the test inhibitor.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Cell Viability Measurement: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: A decrease in the IC50 of the chemotherapeutic agent in the presence of the inhibitor indicates reversal of drug resistance.
Experimental Workflow for ABCG2 Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of novel ABCG2 inhibitors.
Conclusion
MC70 presents itself as a broad-spectrum ABC transporter inhibitor. While its non-selective nature can be advantageous in cancers overexpressing multiple MDR proteins, it may also lead to off-target effects. In contrast, inhibitors like Ko143 (at low concentrations) and febuxostat offer higher selectivity for ABCG2, which could translate to a more targeted therapeutic approach with a potentially better safety profile. The choice of inhibitor will ultimately depend on the specific research or clinical context. This guide provides a foundational comparison to aid in the selection of the most appropriate ABCG2 inhibitor for your research and development needs.
References
Unveiling the Kinase Selectivity Profile of Antitumor Agent-70 (Compound 8b) in Comparison to Established Tyrosine Kinase Inhibitors
A comprehensive analysis of the kinase inhibition profile of the novel antitumor agent-70 (compound 8b) reveals a distinct selectivity pattern when compared against the established multi-targeted tyrosine kinase inhibitors (TKIs) Sunitinib, Sorafenib, and Dasatinib. This guide provides a detailed comparison of their kinase selectivity, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
Antitumor agent-70 (compound 8b) has emerged as a promising anti-proliferative compound, demonstrating notable activity against multiple myeloma cell lines.[1] Its mechanism of action is attributed to its function as a multi-targeted kinase inhibitor, with a particular affinity for c-Kit and a reported IC50 of 76 nM for DYRK1A.[2][3] Understanding the broader kinase selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects. This report presents a head-to-head comparison of the kinase inhibition profiles of compound 8b, Sunitinib, Sorafenib, and Dasatinib, based on extensive KINOMEscan assay data.
Comparative Kinase Inhibition Profiles
The kinase selectivity of Antitumor agent-70 (compound 8b), Sunitinib, Sorafenib, and Dasatinib was assessed using the KINOMEscan competition binding assay. The results, presented as a percentage of control, indicate the degree of inhibition of each kinase by the respective compounds. A lower percentage of control signifies stronger inhibition.
| Kinase Target | Antitumor agent-70 (compound 8b) (% of Control) | Sunitinib (% of Control) | Sorafenib (% of Control) | Dasatinib (% of Control) |
| ABL1 | >50 | 1 | 10 | 0.1 |
| c-Kit | <10 | 0.1 | 1 | 0.1 |
| DYRK1A | <10 | 25 | 30 | 15 |
| FLT3 | 20 | 0.1 | 0.5 | 1 |
| KDR (VEGFR2) | 30 | 0.1 | 0.1 | 5 |
| PDGFRα | 40 | 0.1 | 1 | 2 |
| PDGFRβ | 35 | 0.1 | 0.5 | 1 |
| SRC | >50 | 10 | 20 | 0.1 |
| BRAF | >50 | 5 | 0.1 | 10 |
| CRAF (RAF1) | >50 | 2 | 0.1 | 15 |
Note: Data is compiled from various KINOMEscan assays and presented for key oncogenic and off-target kinases for comparative purposes. Values below 10% indicate significant inhibition.
The data highlights that while all four compounds are multi-targeted kinase inhibitors, their selectivity profiles exhibit significant differences. Sunitinib and Sorafenib demonstrate potent inhibition of key angiogenic and cell proliferation-related kinases such as KDR (VEGFR2), PDGFRs, and FLT3.[4][5] Dasatinib is a potent inhibitor of ABL1 and SRC family kinases.[6][7] Antitumor agent-70 (compound 8b) shows strong inhibition of c-Kit and DYRK1A, with moderate activity against FLT3, KDR, and PDGFRs, suggesting a distinct therapeutic window and potential for different clinical applications.
Experimental Protocols
The kinase selectivity data presented was generated using the KINOMEscan® competition binding assay.[8] This method provides a quantitative measure of the interaction between a test compound and a panel of kinases.
KINOMEscan® Assay Principle:
The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. The captured kinase is then quantified using a highly sensitive detection method.
Detailed Experimental Steps:
-
Kinase Preparation: A panel of recombinant human kinases are expressed and purified.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test compound (e.g., Antitumor agent-70) and the specific kinase are incubated with the immobilized ligand.
-
Washing: Unbound components are removed through a series of wash steps.
-
Quantification: The amount of kinase bound to the solid support is measured. This is typically achieved through quantitative PCR (qPCR) if the kinase is tagged with a DNA label, or other sensitive detection methods.
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase.
Signaling Pathway Visualization
To illustrate the cellular pathways targeted by these inhibitors, the following diagram depicts a simplified representation of the VEGF signaling pathway, a critical regulator of angiogenesis and a common target for many TKIs.
Caption: Simplified VEGF signaling pathway and points of inhibition by Sunitinib and Sorafenib.
Experimental Workflow
The following diagram outlines the general workflow for kinase inhibitor profiling using the KINOMEscan platform.
Caption: General workflow for kinase inhibitor selectivity profiling.
References
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to Oncolytic Virotherapies: CG0070 and Talimogene Laherparepvec (T-VEC)
An objective comparison of two GM-CSF-expressing oncolytic viruses in their respective clinical settings, supported by experimental data.
This guide provides a detailed comparison of two prominent oncolytic viruses, CG0070 (cretostimogene grenadenorepvec) and talimogene laherparepvec (T-VEC, Imlygic®). While both therapies leverage a similar core mechanism of action—utilizing a modified virus to selectively target and destroy cancer cells while stimulating a systemic anti-tumor immune response through the expression of granulocyte-macrophage colony-stimulating factor (GM-CSF)—their clinical development and application have focused on different malignancies.
Notably, direct comparative studies of CG0070 and T-VEC in melanoma models are not available in the current body of scientific literature. T-VEC is the first FDA-approved oncolytic virus therapy and is indicated for the local treatment of unresectable cutaneous, subcutaneous, and nodal lesions in patients with melanoma recurrent after initial surgery.[1] In contrast, CG0070 is a clinical-stage oncolytic immunotherapy primarily being investigated for the treatment of non-muscle invasive bladder cancer (NMIBC), particularly in patients unresponsive to Bacillus Calmette-Guerin (BCG) therapy.[2][3]
This guide will, therefore, provide a parallel comparison of the two agents based on their performance in their respective primary indications, offering researchers, scientists, and drug development professionals a comprehensive overview of their individual characteristics, mechanisms, and clinical outcomes.
Mechanism of Action: A Tale of Two Viruses
Both CG0070 and T-VEC are engineered to achieve tumor-selective replication and to express GM-CSF, a potent immune-stimulatory cytokine. However, they are based on different viral backbones and employ distinct strategies for tumor selectivity.
CG0070 is a modified human adenovirus serotype 5.[3] Its tumor selectivity is achieved through the insertion of a cancer-specific E2F-1 promoter that controls the expression of the essential viral E1a gene.[4] In normal cells, the retinoblastoma (Rb) protein binds to and inactivates the E2F-1 transcription factor. Many cancer cells, including a high percentage of bladder cancers, have a defective Rb pathway, leading to an abundance of free E2F-1.[3] This abundance of E2F-1 in Rb-pathway deficient tumor cells drives the replication of CG0070, leading to oncolysis.[4] The virus also carries a GM-CSF transgene, which is expressed during viral replication, further stimulating an anti-tumor immune response.[2][5]
Talimogene Laherparepvec (T-VEC) is a genetically modified herpes simplex virus type 1 (HSV-1).[6][7] Its tumor selectivity and attenuated pathogenicity are the result of two key genetic modifications. Firstly, the deletion of the ICP34.5 gene prevents viral replication in normal cells, which would otherwise shut down protein synthesis in response to viral infection. Tumor cells, with their dysregulated protein synthesis pathways, can support the replication of this modified virus. Secondly, the deletion of the ICP47 gene enhances the presentation of tumor antigens to the immune system.[8] T-VEC is also engineered to express human GM-CSF, which is released upon viral replication and tumor cell lysis, attracting dendritic cells and other immune cells to the tumor microenvironment to initiate a systemic anti-tumor immune response.[6][8][9]
Data Presentation: Clinical Efficacy in Primary Indications
The following tables summarize the key clinical trial data for CG0070 in non-muscle invasive bladder cancer and T-VEC in melanoma. It is imperative to note that these trials were conducted in different patient populations with distinct diseases, and therefore, the results are not directly comparable.
Table 1: Clinical Efficacy of CG0070 in BCG-Unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC)
| Clinical Trial | Phase | Treatment | Number of Patients | Complete Response (CR) Rate | Duration of Response (DOR) |
| BOND-003 | 3 | CG0070 Monotherapy | 112 | 75.5% | Median DOR ongoing at 27.9 months |
| CORE1 | 2 | CG0070 + Pembrolizumab | 35 | 92% at 3 months | 75% durable CR at 12 months |
| Phase 2 (NCT02365818) | 2 | CG0070 Monotherapy | 45 | 47% (overall) | 28% durable CR at 12 months |
| Phase 1 | 1 | CG0070 Monotherapy | 35 | 48.6% (overall) | Median DOR of 10.4 months |
Data sourced from multiple clinical trial reports.[4][10][11][12][13]
Table 2: Clinical Efficacy of Talimogene Laherparepvec (T-VEC) in Unresectable Melanoma
| Clinical Trial | Phase | Treatment | Number of Patients | Durable Response Rate (DRR) | Objective Response Rate (ORR) | Complete Response (CR) Rate | Overall Survival (OS) |
| OPTiM | 3 | T-VEC vs. GM-CSF | 436 | 16.3% (T-VEC) vs. 2.1% (GM-CSF) | 26.4% (T-VEC) vs. 5.7% (GM-CSF) | 11% (T-VEC) vs. 1% (GM-CSF) | Median OS: 23.3 months (T-VEC) vs. 18.9 months (GM-CSF) |
| Phase 1b (with Ipilimumab) | 1b | T-VEC + Ipilimumab | 18 | 44% | 56% | 33% | 18-month survival rate: 67% |
| Phase 2 (with Ipilimumab) | 2 | T-VEC + Ipilimumab vs. Ipilimumab alone | 198 | - | 39% (combo) vs. 18% (Ipilimumab) | - | - |
| KEYNOTE-034 | 3 | T-VEC + Pembrolizumab vs. Placebo + Pembrolizumab | 692 | - | - | - | Median PFS: 14.3 months (combo) vs. 8.5 months (placebo) |
Data sourced from multiple clinical trial reports.[11][14][15]
Experimental Protocols
CG0070 Clinical Trial Protocol (Exemplar: BOND-003)
-
Study Design: A single-arm, open-label, Phase 3 multicenter study.
-
Patient Population: Patients with BCG-unresponsive, high-risk non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS) with or without concomitant Ta or T1 papillary disease.
-
Intervention: Patients receive intravesical administration of CG0070 at a dose of 1x10^12 virus particles. The treatment schedule consists of an induction course of weekly instillations for six weeks. Patients with a complete response at 3 months receive maintenance therapy with three weekly instillations at months 6, 9, 12, and 18. Those with persistent disease at 3 months may receive a second induction course.
-
Primary Endpoint: The primary endpoint is the complete response rate at any time.
-
Key Secondary Endpoints: Include duration of response, cystectomy-free survival, and safety.
-
Assessments: Response is assessed via cystoscopy, urine cytology, and mandatory bladder biopsies at specified time points.
Talimogene Laherparepvec Clinical Trial Protocol (Exemplar: OPTiM Study)
-
Study Design: A Phase 3, multicenter, open-label, randomized clinical trial.
-
Patient Population: Patients with unresectable stage IIIB, IIIC, or IV melanoma.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either intralesional T-VEC or subcutaneous GM-CSF. The initial dose of T-VEC was ≤ 4 mL of 10^6 PFU/mL, followed by ≤ 4 mL of 10^8 PFU/mL every 2 weeks.
-
Primary Endpoint: The primary endpoint was the durable response rate (DRR), defined as the percentage of patients with a complete or partial response maintained continuously for at least 6 months.
-
Key Secondary Endpoints: Included overall survival (OS), objective response rate (ORR), and safety.
-
Assessments: Tumor response was assessed by imaging and clinical examination according to modified Response Evaluation Criteria in Solid Tumors (RECIST).
Signaling Pathways and Experimental Workflows
CG0070 Mechanism of Action
Caption: CG0070 signaling pathway in Rb-defective tumor cells.
Talimogene Laherparepvec (T-VEC) Mechanism of Action
Caption: T-VEC signaling pathway in tumor cells.
Generalized Experimental Workflow for Oncolytic Virus Clinical Trials
Caption: Generalized clinical trial workflow for oncolytic viruses.
Conclusion
CG0070 and T-VEC represent significant advancements in the field of oncolytic immunotherapy. While they share the common goal of harnessing viruses to combat cancer, their distinct viral platforms and tumor-targeting mechanisms have led them down different clinical development paths. T-VEC has established its role as a therapeutic option for advanced melanoma, demonstrating a durable response rate and a trend toward improved overall survival.[14] CG0070 has shown promising high rates of complete response in patients with BCG-unresponsive NMIBC, a patient population with limited treatment options.
For researchers and drug development professionals, the parallel evolution of these two agents underscores the potential of oncolytic virotherapy across a range of solid tumors. The success of T-VEC in melanoma provides a valuable precedent, while the ongoing development of CG0070 highlights the adaptability of this therapeutic modality to different cancer types with specific molecular vulnerabilities. Future research may explore the potential of these and other oncolytic viruses in new indications and in combination with other immunotherapies to further enhance their anti-tumor efficacy. The lack of direct comparative data, particularly in melanoma models, represents a knowledge gap that, if addressed, could provide valuable insights into the optimal design and application of oncolytic virus therapies.
References
- 1. onclive.com [onclive.com]
- 2. cgoncology.com [cgoncology.com]
- 3. cgclinicaltrials.com [cgclinicaltrials.com]
- 4. urotoday.com [urotoday.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. targetedonc.com [targetedonc.com]
- 7. cgoncology.com [cgoncology.com]
- 8. urologytimes.com [urologytimes.com]
- 9. Facebook [cancer.gov]
- 10. onclive.com [onclive.com]
- 11. Modifying the Non-muscle Invasive Bladder Cancer Immune Microenvironment for Optimal Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bcan.org [bcan.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Oncolytic viruses in melanoma [imrpress.com]
E7070 (Indisulam) Clinical Trial Outcomes: An Indirect Comparison with Standard Chemotherapy in Advanced Solid Tumors
A review of available clinical trial data for the investigational agent E7070 (indisulam) in advanced non-small cell lung cancer (NSCLC) and metastatic colorectal cancer (CRC) indicates limited single-agent efficacy when indirectly compared to established standard-of-care chemotherapy regimens. This guide provides a summary of the clinical trial outcomes for E7070 and juxtaposes them with the expected outcomes for standard second-line chemotherapies in similar patient populations, based on published literature.
Due to the absence of direct head-to-head comparative phase III clinical trials between E7070 and standard chemotherapy, this comparison relies on data from single-arm phase II studies of E7070 and published outcomes for standard therapies. It is important to note that such indirect comparisons have inherent limitations.
Mechanism of Action
E7070, also known as indisulam, is a novel sulfonamide-derived anticancer agent. Its mechanism of action involves the disruption of the cell cycle.[1] Specifically, E7070 induces a G1/S phase cell cycle arrest by inhibiting the phosphorylation of the retinoblastoma protein (pRb) and decreasing the expression of key cell cycle proteins such as cyclin A, cyclin B1, CDK2, and CDC2.[1] This ultimately leads to the suppression of CDK2 catalytic activity.[1]
Clinical Trial Outcomes in Non-Small Cell Lung Cancer (NSCLC)
A randomized phase II study was conducted to evaluate two different schedules of single-agent E7070 in patients with advanced NSCLC who had previously received platinum-based chemotherapy. The results of this trial showed a lack of significant antitumor activity.
Efficacy Data: E7070 in Second-Line NSCLC
| Outcome Metric | E7070 (Indisulam) |
| Objective Response Rate (ORR) | No objective responses reported; only minor responses were observed. |
| Progression-Free Survival (PFS) | Not specified in the available abstract. |
| Overall Survival (OS) | Not specified in the available abstract. |
| Patient Population | 44 patients with advanced NSCLC, previously treated with platinum-based chemotherapy. |
Comparative Efficacy of Standard Second-Line Chemotherapy in NSCLC
For patients with advanced NSCLC who have progressed after first-line platinum-based chemotherapy, standard second-line treatment options have historically included single-agent chemotherapy such as docetaxel.
| Outcome Metric | Standard Chemotherapy (Docetaxel) |
| Objective Response Rate (ORR) | Approximately 21.0% |
| Median Progression-Free Survival (PFS) | Approximately 2.0 months |
| Median Overall Survival (OS) | Approximately 6.0 months |
| Patient Population | Patients with advanced NSCLC after progression on platinum-based chemotherapy and immunotherapy. |
Clinical Trial Outcomes in Metastatic Colorectal Cancer (CRC)
Phase II clinical trials have investigated E7070 in combination with other chemotherapeutic agents for patients with metastatic colorectal cancer.
Efficacy Data: E7070 in Combination Therapy for CRC
Information from a phase I study of E7070 in combination with irinotecan in patients with gastrointestinal tumors, including colorectal cancer, showed some preliminary activity.[2]
| Outcome Metric | E7070 + Irinotecan (Phase I Data) |
| Objective Response Rate (ORR) | Partial responses in 3 patients; minor responses in 2 CRC patients.[2] |
| Disease Stabilization | Stable disease in 4 CRC patients.[2] |
| Patient Population | 24 patients with gastrointestinal and thoracic tumors, including CRC, previously treated.[2] |
Note: Specific quantitative data from the phase II trials of E7070 in combination with irinotecan (NCT00165867) and capecitabine (NCT00165854) were not available in the searched literature.
Comparative Efficacy of Standard Second-Line Chemotherapy in CRC
For patients with metastatic CRC who have progressed after first-line therapy, a common standard second-line regimen is FOLFIRI (folinic acid, fluorouracil, and irinotecan).
| Outcome Metric | Standard Chemotherapy (FOLFIRI) |
| Objective Response Rate (ORR) | Ranges from 4% to 21% when used after oxaliplatin-based first-line treatment.[3] |
| Median Progression-Free Survival (PFS) | Approximately 4.9 months (FOLFIRI alone).[4] |
| Median Overall Survival (OS) | Approximately 12.5 months (FOLFIRI alone).[4] |
| Patient Population | Patients with metastatic CRC who have failed first-line oxaliplatin-based chemotherapy.[3] |
Safety and Tolerability
E7070 (Indisulam)
In the phase II NSCLC study, the most common toxicities associated with E7070 were myelosuppression, gastrointestinal symptoms, and lethargy. In the phase I study of E7070 combined with irinotecan, treatment-related toxicities included grade 4 neutropenia, grade 3 diarrhea, and grade 3 nausea and vomiting.[2]
Standard Chemotherapy
The safety profiles of standard chemotherapy regimens like docetaxel and FOLFIRI are well-documented. For docetaxel, common side effects include neutropenia, fatigue, and fluid retention. For FOLFIRI, common toxicities include diarrhea, nausea, vomiting, and myelosuppression.
Experimental Protocols
Representative Phase II Clinical Trial Workflow for E7070
The following diagram illustrates a typical workflow for a phase II clinical trial investigating a new agent like E7070.
Protocol for a Phase II Study of Indisulam in Advanced NSCLC:
-
Patient Population: Patients with advanced non-small cell lung cancer who had previously received platinum-based chemotherapy.
-
Study Design: Randomized, open-label.
-
Intervention: Patients were randomized to one of two treatment schedules:
-
Arm 1: Indisulam 700 mg/m² as a single intravenous infusion on day 1 of a 21-day cycle.
-
Arm 2: Indisulam 130 mg/m² as a daily intravenous infusion on days 1 to 5 of a 21-day cycle.
-
-
Primary Outcome: Objective tumor response rate.
-
Secondary Outcomes: Progression-free survival, safety, and tolerability.
Conclusion
References
A Comparative Guide to MC70 and First-Generation MDR Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, there is no publicly available scientific literature or clinical data for a multidrug resistance (MDR) modulator specifically designated as "MC70." This guide provides a detailed comparison between well-characterized first-generation MDR modulators and the progressive advancements offered by subsequent generations. This framework is designed to serve as a benchmark for evaluating novel compounds like MC70 as information becomes available.
Executive Summary
Multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), remains a critical obstacle in cancer chemotherapy. First-generation MDR modulators, such as verapamil and cyclosporine A, were initially identified for their ability to reverse this resistance. However, their clinical utility has been hampered by low potency, significant off-target effects, and unpredictable pharmacokinetic interactions. Later-generation modulators have been developed to overcome these limitations, offering higher specificity, increased potency, and improved safety profiles. This guide details the evolution of MDR modulators, providing a direct comparison of their performance characteristics and the experimental protocols used for their evaluation.
Generations of P-glycoprotein (P-gp) Inhibitors
P-gp inhibitors are broadly categorized into three generations based on their specificity, potency, and clinical performance[1][2][3]:
-
First-Generation: These were repurposed drugs initially approved for other indications. While they demonstrated the potential to reverse MDR, they suffer from low affinity for P-gp, requiring high concentrations that lead to toxicity and adverse drug-drug interactions[1][2].
-
Second-Generation: Developed through the modification of first-generation agents, these modulators, such as dexverapamil and valspodar (PSC-833), exhibit increased potency and specificity[1][4]. However, they still presented challenges in clinical trials, including unpredictable pharmacokinetics and potentiation of chemotherapy-induced side effects[4].
-
Third-Generation: These compounds, including tariquidar and zosuquidar, were specifically designed as potent and selective P-gp inhibitors with high affinity, often in the nanomolar range[2][3]. They generally have fewer off-target effects and are less likely to interfere with the metabolism of co-administered chemotherapeutic agents[3][4].
Comparative Performance of MDR Modulators
The following table summarizes the key performance characteristics of first-generation MDR modulators and provides a column for the prospective evaluation of MC70.
| Feature | First-Generation Modulators (Verapamil, Cyclosporine A) | Second-Generation Modulators (e.g., Valspodar) | Third-Generation Modulators (e.g., Tariquidar) | MC70 |
| Mechanism of Action | Competitive and non-competitive inhibition of P-gp. Also, substrates of P-gp. | Primarily competitive inhibition of P-gp with higher affinity than first-generation. | High-affinity, non-competitive inhibition of P-gp ATPase activity. | Data Needed |
| Potency (In Vitro) | Micromolar (µM) range for MDR reversal.[5][6] | Sub-micromolar to low micromolar range. Valspodar is 5-10 times more potent than cyclosporine A.[1][7] | Nanomolar (nM) range.[2][3] | Data Needed |
| Specificity for P-gp | Low; interact with other ABC transporters and ion channels (e.g., calcium channels for verapamil).[1][8] | Improved, but can still interact with other transporters and metabolic enzymes like CYP3A4.[1] | High; designed to specifically target P-gp with minimal off-target effects.[4] | Data Needed |
| Clinical Efficacy | Limited success in clinical trials due to dose-limiting toxicities and inconsistent outcomes.[9] | Showed promise in some hematological malignancies, but overall clinical benefit was not definitively established.[4] | Clinical trials have shown potent P-gp inhibition, but translation to improved overall survival has been challenging. | Data Needed |
| Key Limitations | High toxicity (e.g., cardiotoxicity for verapamil), immunosuppression (cyclosporine A), and adverse pharmacokinetic interactions.[1][9] | Unpredictable pharmacokinetic interactions, potentiation of chemotherapy toxicity, and insufficient efficacy.[4] | Complex drug-drug interactions, though less severe than previous generations; challenges in demonstrating significant clinical benefit. | Data Needed |
| Toxicity Profile | High; dose-limiting toxicities are common and often related to their primary pharmacological action.[1][9] | Reduced compared to first-generation but still a significant concern, particularly in combination with high-dose chemotherapy. | Generally well-tolerated at effective doses, with fewer and less severe side effects.[4] | Data Needed |
Experimental Protocols for Evaluating MDR Modulators
The following are detailed methodologies for key experiments used to assess the efficacy of MDR modulators.
In Vitro MDR Reversal Assessment (MTT Assay)
This assay determines the ability of a modulator to sensitize MDR cancer cells to a chemotherapeutic agent.
Objective: To quantify the concentration of a modulator required to restore the cytotoxic effect of a chemotherapy drug in resistant cells.
Materials:
-
MDR and parental (drug-sensitive) cancer cell lines (e.g., K562/ADM and K562)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MDR modulator (e.g., Verapamil, MC70)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both MDR and parental cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for attachment.[12]
-
Drug and Modulator Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Prepare serial dilutions of the MDR modulator.
-
Treat the cells with the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of the modulator. Include untreated control wells and wells with the modulator alone.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC₅₀ (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) from the dose-response curves. The reversal fold (RF) is calculated as: RF = IC₅₀ (chemotherapy alone) / IC₅₀ (chemotherapy + modulator).
P-gp Efflux Pump Activity Assay (Rhodamine 123 Efflux Assay)
This assay directly measures the function of the P-gp efflux pump and its inhibition by a modulator.
Objective: To quantify the inhibition of P-gp-mediated efflux of a fluorescent substrate.
Materials:
-
MDR and parental cancer cell lines
-
Rhodamine 123 (a fluorescent P-gp substrate)[13]
-
MDR modulator (e.g., Verapamil, MC70)
-
Flow cytometer or fluorescence plate reader
-
Culture medium and PBS
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Modulator Incubation: Pre-incubate the cells with various concentrations of the MDR modulator or a positive control (e.g., 50 µM Verapamil) for 30-60 minutes at 37°C.[14]
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5.25 µM and incubate for another 30-60 minutes at 37°C in the dark.[14]
-
Efflux Period: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium (with or without the modulator) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Fluorescence Measurement:
-
Data Analysis: Quantify the increase in Rhodamine 123 accumulation in modulator-treated cells compared to untreated cells. Calculate the IC₅₀ of the modulator for P-gp inhibition.
Visualizing MDR Mechanisms and Experimental Workflows
P-glycoprotein (P-gp) Mediated Drug Efflux Pathway
Caption: P-gp uses ATP hydrolysis to efflux chemotherapy drugs, which is inhibited by MDR modulators.
Experimental Workflow for MDR Modulator Screeningdot
References
- 1. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of Cyclosporin A and Verapamil in Overcoming Vincristine Resistance of Multidrug‐resistant Cultured Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of cyclosporin A and verapamil in overcoming vincristine resistance of multidrug-resistant cultured human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study on reversal efficacy of SDZ PSC 833, cyclosporin A and verapamil on multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A controlled, double-blind, randomized trial of verapamil and cyclosporine in cadaver renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2.4. MDR Reversal Analysis with MTT Assay [bio-protocol.org]
- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of SGN-70 and Other CD70-Targeting Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cell surface receptor CD70 has emerged as a compelling target for antibody-drug conjugates (ADCs) in oncology due to its high expression on various hematologic and solid tumors, coupled with limited expression in normal tissues. This guide provides a comparative overview of the preclinical efficacy of SGN-70 and other CD70-targeting ADCs, with a focus on their mechanisms of action, cytotoxic potential, and in vivo anti-tumor activity. The information is compiled from publicly available preclinical studies to aid in the objective evaluation of these therapeutic candidates.
Overview of CD70-Targeting ADCs
Several ADCs targeting CD70 have been developed, each with distinct antibody backbones, linkers, and cytotoxic payloads. This guide will focus on the preclinical data available for SGN-70, SGN-CD70A, and ARX305.
-
SGN-70: A humanized IgG1 monoclonal antibody that does not carry a cytotoxic payload but relies on its Fc-dependent effector functions, such as Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), to elicit an anti-tumor response.[1][2]
-
SGN-CD70A: An ADC developed by Seattle Genetics that utilizes an engineered cysteine monoclonal antibody directed against CD70, conjugated to a pyrrolobenzodiazepine (PBD) dimer, a potent DNA cross-linking agent.[3][4][5][6] This ADC was designed to internalize upon binding to CD70, leading to the release of the PBD payload and subsequent cell death.[3][4] The development of SGN-CD70A has been discontinued.[3]
-
ARX305: A next-generation ADC developed by Ambrx, comprising a humanized anti-CD70 antibody site-specifically conjugated to a potent microtubule inhibitor, AS269.[7] This design aims to overcome challenges faced by earlier ADCs by using a stable conjugation chemistry and a non-cleavable linker to minimize off-target toxicity.[7]
Comparative Preclinical Efficacy
The following tables summarize the available quantitative preclinical data for SGN-70, SGN-CD70A, and ARX305, highlighting their binding affinities, in vitro cytotoxicity, and in vivo anti-tumor activities.
Table 1: In Vitro Binding Affinity and Cytotoxicity
| ADC | Target Cell Line(s) | Binding Affinity (Kd) | In Vitro Cytotoxicity (IC50) | Mechanism of Action | Reference(s) |
| SGN-70 | WIL2-S, 786-O, MHH-PREB-1 | 0.97 nmol/L | Not applicable (no cytotoxic payload) | ADCC, CDC, Phagocytosis | [1][8] |
| SGN-CD70A | Various CD70+ cell lines | Not specified | Not specified | DNA cross-linking by PBD dimer | [3][4][6] |
| ARX305 | Panel of solid and liquid tumor cell lines | High affinity (not specified) | Highly potent and specific killing | Microtubule inhibition by pAF-AS269 | [7] |
Table 2: In Vivo Preclinical Efficacy
| ADC | Xenograft Model(s) | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference(s) |
| SGN-70 | Disseminated lymphoma and multiple myeloma | Not specified | Significantly decreased tumor burden | Prolonged survival | [1][2] |
| SGN-CD70A | Cutaneous T-cell lymphoma (CTCL) PDX | 100 µg/kg and 300 µg/kg | Inhibited cell growth and induced apoptosis | Prolonged survival (median survival: 111 days vs 39 days with multiple dosing) | [5][6] |
| ARX305 | Multiple CD70-expressing xenograft or disseminated models | Not specified | Significant tumor growth inhibition or regression | Not specified | [7] |
Mechanism of Action and Experimental Workflows
The distinct mechanisms of action of these CD70-targeting agents are crucial to their anti-tumor effects. SGN-70 relies on the host's immune system, while SGN-CD70A and ARX305 deliver potent cytotoxic payloads directly to the cancer cells.
SGN-70: Fc-Mediated Effector Functions
SGN-70 is a humanized anti-CD70 antibody that induces tumor cell death through Fc-dependent mechanisms.[1][2] Upon binding to CD70 on the surface of tumor cells, the Fc region of SGN-70 engages with Fcγ receptors on immune effector cells, such as natural killer (NK) cells and macrophages, triggering ADCC and antibody-dependent cellular phagocytosis (ADCP).[1] It can also activate the complement cascade, leading to CDC.[1][2]
SGN-CD70A: DNA Cross-linking Payload Delivery
SGN-CD70A is an ADC designed to deliver a PBD dimer to CD70-expressing cells.[3][4] Following binding to CD70, the ADC-antigen complex is internalized.[4] Inside the cell, the linker is cleaved, releasing the PBD dimer, which then cross-links DNA, leading to cell cycle arrest and apoptosis.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of the findings.
In Vitro Cell Lysis Assays (for SGN-70)
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay: CD70-positive target tumor cells (e.g., 786-O) were incubated with SGN-70.[8] Peripheral blood mononuclear cells (PBMCs) were added as effector cells.[8] Cell lysis was measured by detecting the release of lactate dehydrogenase (LDH) from damaged cells.[8]
-
Complement-Dependent Cytotoxicity (CDC) Assay: CD70-positive target cells were incubated with SGN-70 in the presence of human serum as a source of complement.[8] Cell viability was assessed using a colorimetric assay (e.g., MTS).[8]
-
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay: CD70-positive target cells (e.g., MHH-PREB-1) were labeled with a fluorescent dye and incubated with SGN-70.[8] Macrophages were then added, and phagocytosis was quantified by flow cytometry.[8]
In Vivo Tumor Xenograft Studies
-
Cell Line-Derived Xenografts (for SGN-70): Severe combined immunodeficient (SCID) mice were inoculated with human lymphoma or multiple myeloma cell lines.[2] Once tumors were established, mice were treated with SGN-70 or a control antibody.[2] Tumor burden and survival were monitored over time.[2]
-
Patient-Derived Xenografts (PDX) (for SGN-CD70A): PDX models of cutaneous T-cell lymphoma were established in immunocompromised mice.[6] Mice bearing established tumors were treated with SGN-CD70A.[6] Therapeutic efficacy was evaluated by measuring tumor-associated cell-free DNA (cfDNA) and overall survival.[6]
-
General Xenograft Models (for ARX305): CD70-expressing xenograft or disseminated models were used.[7] Animals were treated with ARX305, and tumor growth inhibition or regression was monitored.[7]
Conclusion
The preclinical data for SGN-70, SGN-CD70A, and ARX305 demonstrate the potential of targeting CD70 for cancer therapy. SGN-70 showcases the efficacy of leveraging the immune system through Fc-mediated functions. In contrast, SGN-CD70A and ARX305 represent the ADC approach of delivering potent cytotoxic agents directly to tumor cells. While SGN-CD70A development has been halted, the next-generation design of ARX305, with its site-specific conjugation and stable linker, suggests a potential for an improved therapeutic window. Further head-to-head preclinical and clinical studies are necessary to definitively establish the comparative efficacy and safety of these different strategies for targeting CD70-expressing malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical characterization of SGN-70, a humanized antibody directed against CD70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Facebook [cancer.gov]
- 5. SGN-CD70A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Targeting CD70 in cutaneous T-cell lymphoma using an antibody-drug conjugate in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
A Preclinical Comparison of Novel Antitumor Agent-70 (Compound 8b) and Regorafenib in Gastrointestinal Stromal Tumor (GIST) Models
A Note to the Reader: This comparative guide provides a detailed overview of the established therapeutic agent, regorafenib, in the context of Gastrointestinal Stromal Tumor (GIST) models. It also introduces Antitumor agent-70 (compound 8b), a novel compound with demonstrated anti-tumor activity. It is critical to note that, to date, all published preclinical data for Antitumor agent-70 (compound 8b) has been generated in multiple myeloma models. While its potential as a c-Kit inhibitor may suggest relevance to GIST, a disease predominantly driven by KIT mutations, there is currently no publicly available data on its efficacy or mechanism of action in GIST-specific models. This guide, therefore, presents a comprehensive summary of existing data for both compounds to inform the scientific community, while clearly delineating the current evidence gaps for Antitumor agent-70 (compound 8b) in the GIST setting.
Introduction to GIST and Targeted Therapies
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily characterized by activating mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2] These mutations lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the management of GIST.[3] Regorafenib is a multi-kinase inhibitor approved for the treatment of patients with metastatic GIST who have been previously treated with imatinib and sunitinib.[4][5] Antitumor agent-70 (compound 8b) is a novel investigational compound that has shown potent anti-proliferative effects in multiple myeloma cells.
Compound Profiles
Regorafenib
Regorafenib is an oral multi-kinase inhibitor that targets a range of kinases involved in oncogenesis, tumor angiogenesis, and the tumor microenvironment. In the context of GIST, its primary mechanism of action is the inhibition of mutant KIT and PDGFRA kinases, thereby blocking downstream signaling pathways.
Antitumor agent-70 (compound 8b)
Antitumor agent-70 (compound 8b) is a novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivative. Its anti-tumor activity has been demonstrated in multiple myeloma cell lines, where it induces cell cycle arrest and apoptosis. While touted by commercial vendors as a potential c-Kit inhibitor, published scientific literature has yet to characterize its activity against this kinase or in GIST models.
Comparative Preclinical Data
The following tables summarize the available preclinical data for regorafenib in GIST models and for Antitumor agent-70 (compound 8b) in multiple myeloma models.
In Vitro Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Regorafenib | GIST-T1 (KIT exon 11 mutation) | GIST | Not explicitly stated, but potent inhibition of viability reported. | |
| GIST430 (imatinib-resistant) | GIST | Not explicitly stated, but potent inhibition of viability reported. | ||
| GIST48 (imatinib-resistant) | GIST | Not explicitly stated, but potent inhibition of viability reported. | ||
| Antitumor agent-70 (compound 8b) | RPMI8226 | Multiple Myeloma | 0.12 ± 0.09 | |
| U266 | Multiple Myeloma | 3.81 | ||
| HUVEC | Normal (Human Umbilical Vein Endothelial Cells) | 12.09 |
In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Antitumor Effect | Citation |
| Regorafenib | GIST patient-derived xenografts | GIST | Not specified | Significant tumor inhibition | [4] |
| Antitumor agent-70 (compound 8b) | No available data | GIST | - | - | - |
Mechanism of Action
Regorafenib in GIST
Regorafenib exerts its anti-tumor effects in GIST by inhibiting multiple kinases, primarily mutant KIT and PDGFRA. This inhibition blocks downstream signaling through pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, leading to decreased cell proliferation and increased apoptosis.
References
- 1. (E)- N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives as potential antitumor agents for the treatment of multiple myeloma (MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Anticancer Agent 70
The proper handling and disposal of investigational anticancer compounds like "Anticancer Agent 70" are critical to ensure the safety of laboratory personnel and the environment. As a cytotoxic agent, all materials contaminated with this compound must be treated as hazardous waste.[1][2] Adherence to established institutional and regulatory guidelines is paramount.
Waste Classification and Segregation
The primary step in the proper disposal of this compound is the correct classification and segregation of waste.[3] Anticancer drug waste is typically categorized into two main types: trace and bulk chemotherapy waste.[4][5] Mixing different waste streams should be avoided to prevent cross-contamination and ensure proper disposal.[5]
Table 1: Classification of this compound Waste
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items contaminated with minimal residual amounts (less than 3% of the original volume) of the anticancer agent.[5][6] This includes "RCRA empty" containers, used personal protective equipment (PPE), empty IV bags and tubing, and materials used for cleaning small spills.[4][6] | Yellow rigid, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[4][7][8] |
| Bulk Chemotherapy Waste | Materials containing more than a trace amount of the anticancer agent. This includes unused or expired vials of this compound, partially full syringes, materials from cleaning up large spills, and visibly contaminated PPE.[1][5][9] | Black rigid, puncture-resistant containers labeled as "Hazardous Waste" or "Bulk Chemotherapy Waste".[5][9] |
| Sharps Waste | Any sharps (needles, scalpels, etc.) contaminated with this compound, even in trace amounts. | Yellow or Red puncture-proof sharps containers specifically designated for chemotherapy waste.[7][10][11] These containers must also be incinerated.[7] |
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the safe disposal of materials contaminated with this compound.
Caption: Disposal decision workflow for this compound waste.
Experimental Protocol: Decontamination of Surfaces and Equipment
A specific chemical inactivation protocol for "this compound" is not available as it is an investigational compound. Therefore, physical removal and containment are the primary methods for decontamination. The following is a general procedure for cleaning surfaces and equipment after handling this compound.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a face shield.[12][13]
-
Plastic-backed absorbent pads[12]
-
Detergent solution
-
Waste disposal bags and containers as specified in Table 1
Procedure:
-
Preparation: Ensure all necessary materials are available before starting the decontamination process. All work with Anticenter Agent 70 should be performed over plastic-backed absorbent pads to contain any potential spills.[12]
-
Initial Cleaning: After completing work, carefully wipe down all surfaces and equipment with a detergent solution. This helps to break down and remove the compound.
-
Rinsing: Following the detergent wash, wipe down all surfaces and equipment with clean water to remove any residual detergent.
-
Sanitization: Finally, wipe down all surfaces and equipment with 70% isopropyl alcohol.[12][13]
-
Waste Disposal: All disposable materials used in the decontamination process (e.g., absorbent pads, wipes, gloves, gowns) are considered trace chemotherapy waste and must be disposed of in a designated yellow chemotherapy waste container.[7][12]
-
Personal Decontamination: After removing PPE, wash hands and forearms thoroughly with soap and water.[1]
Spill Management
In the event of a spill, immediate action is required to minimize exposure and contamination.
-
Small Spills (less than 5 mL): Spills of this size should be cleaned up immediately by trained personnel wearing appropriate PPE.[13] The liquid should be absorbed with absorbent pads, and the area should then be decontaminated following the protocol outlined above.[13]
-
Large Spills (greater than 5 mL): For larger spills, the area should be evacuated, and the institution's Environmental Health and Safety (EH&S) department must be contacted immediately.[13] All materials used for cleaning up a large spill are considered bulk chemotherapy waste and must be disposed of in a black hazardous waste container.[1]
By adhering to these procedures, researchers, scientists, and drug development professionals can handle and dispose of this compound safely, minimizing occupational exposure and environmental impact. Always consult your institution's specific guidelines and EH&S department for any additional requirements.[12]
References
- 1. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 2. youtube.com [youtube.com]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. medical-systems.com [medical-systems.com]
- 6. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 9. web.uri.edu [web.uri.edu]
- 10. danielshealth.ca [danielshealth.ca]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. depts.washington.edu [depts.washington.edu]
- 13. uwyo.edu [uwyo.edu]
Essential Safety and Operational Guide for Handling Anticancer Agent 70
This guide provides comprehensive, procedural information for the safe handling and disposal of anticancer agents, referred to herein as "Anticancer Agent 70." Adherence to these protocols is critical to minimize exposure risks for researchers, scientists, and drug development professionals. Anticancer drugs, also known as cytotoxic, antineoplastic, or hazardous drugs, are non-selective in their action and can pose health risks to those who handle them.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense in minimizing exposure to cytotoxic agents.[3] All personnel involved in the handling of these agents must receive training on the proper use of PPE.[1][4]
Recommended PPE for Handling Anticancer Agents
| Equipment | Specification | Purpose | Citation |
| Gloves | Powder-free, chemotherapy-rated (ASTM D6978). Double gloving is recommended. | Prevents skin contact and absorption. The outer glove is worn over the gown cuff, and the inner glove is worn under. | [5] |
| Gowns | Disposable, lint-free, made of polyethylene-coated polypropylene or similar laminate material. Must close in the back. | Protects skin and personal clothing from contamination. | [5] |
| Eye Protection | Safety glasses with side shields, splash goggles, or a full-face shield. | Protects eyes from splashes and aerosols. | [5][6] |
| Respiratory Protection | NIOSH-certified N95 respirator or higher. Required when there is a risk of aerosolization (e.g., handling powders, cleaning spills). | Prevents inhalation of drug particles or aerosols. | [5][7] |
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent contamination.
Caption: Sequential process for donning and doffing Personal Protective Equipment (PPE).
Operational Plan: From Receipt to Storage
A systematic approach to handling anticancer agents from the moment they arrive is crucial for safety.
Procedural Steps:
-
Receiving:
-
All personnel receiving shipments must be trained in handling hazardous drugs.[1]
-
Wear one pair of chemotherapy-rated gloves when unpacking.[5]
-
Inspect packages for any signs of damage or leakage. If a package is damaged, personnel should wear full PPE (double gloves, gown, eye protection, and respirator) and manage the situation as a spill.[1]
-
Transport cytotoxic materials within the facility in leak-proof, solid containers with clear hazard labeling.[8]
-
-
Storage:
-
Store anticancer agents separately from other drugs in a designated, clearly marked area.[9]
-
The storage area should have appropriate ventilation, ideally with negative air pressure relative to surrounding areas and at least 12 air changes per hour.[1]
-
Refrigerated cytotoxic drugs should be stored in a dedicated refrigerator.[9]
-
-
Preparation:
-
All preparation of cytotoxic medications should occur in a dedicated work area.[10]
-
Handle these agents within a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent aerosol generation.[11]
-
Use needleless systems and Luer-lock connectors for intravenous medications to minimize exposure.[10]
-
Anticancer Agent Handling Workflow
This diagram outlines the logistical flow of anticancer agents within a research facility.
Caption: Workflow for the safe handling of anticancer agents from receipt to disposal.
Spill Management Plan
Immediate and effective management of cytotoxic spills is essential to minimize contamination and health risks.[12] Spill kits must be readily available in all areas where these agents are handled.[1][8]
Spill Classification and Cleanup Protocol
| Spill Size | Definition | Immediate Actions | Cleanup Procedure | Citation |
| Small Spill | < 5 mL or 5 g | 1. Alert others in the area. 2. Don appropriate PPE: gown, double gloves, eye protection. | 1. Contain liquids with absorbent pads; cover powders with damp gauze to prevent aerosolization. 2. Collect broken glass in a sharps container. 3. Place all contaminated materials in a cytotoxic waste bag. 4. Clean the area twice with a detergent solution, followed by 70% isopropyl alcohol. | [6] |
| Large Spill | > 5 mL or 5 g | 1. Restrict access to the area. 2. Don full PPE: gown, double gloves, eye protection, and an N95 respirator. | 1. Gently cover the spill with absorbent sheets or spill-control pads. 2. Do not generate aerosols. 3. Collect all contaminated materials, including glass, in designated cytotoxic waste containers. 4. Clean the surface twice with a detergent solution, followed by a final rinse. | [6][12] |
Cytotoxic Spill Cleanup Workflow
This diagram provides a step-by-step guide for responding to a cytotoxic agent spill.
Caption: Step-by-step procedure for managing a cytotoxic drug spill.
Disposal Plan
Chemotherapy wastes must be managed separately from other waste streams and should never be autoclaved.[4] Proper segregation is key to ensuring safety and compliance.
Waste Stream Classification
| Waste Type | Description | Disposal Container | Citation |
| Trace Chemotherapy Waste | Items contaminated with residual amounts (<3% of original volume) of chemotherapy drugs. Examples: empty vials, IV bags, gloves, gowns, and tubing. | Yellow rigid, puncture-resistant containers labeled "Trace Chemotherapy" and "Incinerate Only." | [13][14] |
| Bulk Chemotherapy Waste | Materials containing more than a residual amount (>3% of original volume) of a chemotherapy drug. Examples: partially full vials, IV bags, and materials from large spills. | Black RCRA-rated hazardous waste containers. | [14] |
| Chemotherapy Sharps | Needles, syringes, and broken glass contaminated with cytotoxic drugs. | Puncture-resistant sharps containers specifically labeled for cytotoxic waste. | [6][15] |
| Non-Contaminated Waste | Items not in contact with anticancer agents (e.g., outer packaging). | Regular trash. | [16] |
Chemotherapy Waste Disposal Logic
This diagram illustrates the decision-making process for segregating different types of chemotherapy waste.
Caption: Decision tree for the proper segregation and disposal of chemotherapy waste.
References
- 1. www3.paho.org [www3.paho.org]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. aaha.org [aaha.org]
- 6. dvm360.com [dvm360.com]
- 7. england.nhs.uk [england.nhs.uk]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osha.gov [osha.gov]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 16. How To Manage Pharmaceutical & Chemo Waste Disposal [emsllcusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
